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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Properties and Synthetic Utility of (6-Methylbenzofuran-2-yl)boronic Acid

Executive Summary In the landscape of modern drug discovery and advanced materials science, organoboron reagents serve as indispensable building blocks for constructing complex molecular architectures. (6-Methylbenzofura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, organoboron reagents serve as indispensable building blocks for constructing complex molecular architectures. (6-Methylbenzofuran-2-yl)boronic acid (CAS: 1800231-49-5) is a highly specialized heteroaryl boronic acid. Characterized by its electron-rich bicyclic benzofuran core, this compound is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior in synthetic workflows, and its critical application in the development of multi-cyclic aromatic compounds targeting the alternative complement pathway[1].

Chemical Identity and Physicochemical Properties

Understanding the intrinsic properties of (6-Methylbenzofuran-2-yl)boronic acid is critical for optimizing its storage, handling, and reactivity. The electron-donating nature of the oxygen atom in the furan ring, combined with the inductive effect of the 6-methyl group, significantly influences the nucleophilicity of the boron atom.

Table 1: Core Identification and Properties
PropertyValue / Description
Chemical Name (6-Methylbenzofuran-2-yl)boronic acid
CAS Registry Number 1800231-49-5
Molecular Formula C9H9BO3
Molecular Weight 175.98 g/mol
Structural Class Heteroaryl Boronic Acid / Benzofuran Derivative
Storage Conditions Inert atmosphere (Argon/N2), store at -20°C to prevent degradation[2].
Reactivity Profile Susceptible to protodeboronation under highly acidic or prolonged high-temperature aqueous conditions.

Mechanistic Role in Synthetic Chemistry

The primary utility of (6-Methylbenzofuran-2-yl)boronic acid lies in its role as a transmetalating agent in the Suzuki-Miyaura cross-coupling reaction . The benzofuran-2-yl moiety is a privileged scaffold in medicinal chemistry, but installing it directly onto aryl or heteroaryl halides requires a robust catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The coupling of this specific boronic acid involves three fundamental steps:

  • Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile.

  • Transmetalation : The critical step where the (6-methylbenzofuran-2-yl) group is transferred from boron to the Pd(II) center. This step requires a base (e.g., Na2CO3) to convert the boronic acid into a more reactive, electron-rich boronate complex.

  • Reductive Elimination : The newly formed carbon-carbon bond is forged, releasing the multi-cyclic product and regenerating the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X Insertion Transmet Transmetalation (6-Methylbenzofuran-2-yl)boronic acid OxAdd->Transmet Base Activation RedElim Reductive Elimination (Coupled Product) Transmet->RedElim Pd(II) Intermediate RedElim->Pd0 Product Release

Figure 1: Suzuki-Miyaura catalytic cycle utilizing (6-Methylbenzofuran-2-yl)boronic acid.

Application in Drug Discovery: Factor D Inhibition

A prominent application of (6-Methylbenzofuran-2-yl)boronic acid is in the synthesis of multi-cyclic aromatic compounds designed to inhibit Factor D , a highly specific serine protease essential for the activation of the alternative complement pathway[1].

Overactivation of the alternative complement pathway is implicated in severe autoimmune and inflammatory conditions, most notably Age-related Macular Degeneration (AMD). By utilizing (6-Methylbenzofuran-2-yl)boronic acid via Suzuki coupling, researchers can append the benzofuran pharmacophore onto core scaffolds (such as substituted pyridines or pyrimidines) to achieve high-affinity binding within the Factor D active site[1].

FactorDPathway C3bB C3bB Complex C3bBb C3bBb (C3 Convertase) Active Enzyme C3bB->C3bBb Cleavage of Factor B FactorD Factor D (Serine Protease) Target for Inhibitors FactorD->C3bB Catalyzes AltPath Alternative Complement Pathway Activation (AMD) C3bBb->AltPath Amplification Inhibitor Benzofuran-derived Factor D Inhibitor Inhibitor->FactorD Blocks Protease Activity

Figure 2: Mechanism of Factor D inhibition in the alternative complement pathway.

Experimental Protocol: Self-Validating Suzuki Coupling Workflow

To ensure high yields and prevent the common pitfall of protodeboronation (where the boronic acid prematurely degrades into 6-methylbenzofuran), the following self-validating protocol utilizes Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand suppresses undesired β-hydride elimination and stabilizes the Pd intermediate[1].

Step-by-Step Methodology

Phase 1: Preparation & Degassing (Critical Causality Step)

  • Solvent Preparation : Prepare a mixture of 1,4-Dioxane and H₂O (typically in a 4:1 v/v ratio).

  • Degassing : Sparge the solvent mixture with Argon for 30 minutes.

    • Causality: Oxygen in the system will rapidly oxidize the Pd(0) catalyst to inactive Pd(II) species and promote the oxidative homocoupling of the boronic acid, drastically reducing the yield.

Phase 2: Reaction Assembly 3. Reagent Loading : To an oven-dried Schlenk flask under Argon, add:

  • Aryl Halide (1.0 equivalent)

  • (6-Methylbenzofuran-2-yl)boronic acid (1.2 to 1.5 equivalents). Causality: A slight excess compensates for any minor protodeboronation that occurs at elevated temperatures.

  • Sodium Carbonate (Na₂CO₃) (2.0 to 3.0 equivalents). Causality: The base coordinates with the boron atom, forming a tetrahedral boronate intermediate that is essential for facilitating transmetalation to the palladium center.

  • Pd(dppf)Cl₂ (0.05 equivalents / 5 mol%).

  • Solvent Addition : Inject the degassed Dioxane/H₂O mixture via syringe.

Phase 3: Execution and Monitoring 5. Heating : Heat the reaction mixture to 80–90°C for 8–12 hours. 6. In-Process Control (IPC) : Monitor the reaction via LC-MS or TLC.

  • Self-Validation: The reaction is deemed complete when the aryl halide peak disappears. The emergence of a new peak with a mass shift corresponding to the addition of the 6-methylbenzofuran moiety (minus the leaving halogen and boronic acid mass) confirms successful coupling.

Phase 4: Workup and Isolation 7. Quenching : Cool the reaction to room temperature and dilute with Ethyl Acetate and water. 8. Extraction : Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. 9. Purification : Concentrate under reduced pressure and purify via silica gel column chromatography to isolate the pure multi-cyclic aromatic compound.

References

  • Google Patents (WO2019057946A1) - Composés aromatiques multi-cycliques utilisés en tant qu'inhibiteurs du facteur d (Multi-cyclic aromatic compounds as factor d inhibitors).

Sources

Exploratory

In-Depth Technical Guide: Synthesis of (6-Methylbenzofuran-2-yl)boronic Acid via Directed ortho-Lithiation

Executive Summary (6-Methylbenzofuran-2-yl)boronic acid is a critical organoboron building block widely utilized in medicinal chemistry and materials science, primarily serving as a coupling partner in Suzuki-Miyaura cro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Methylbenzofuran-2-yl)boronic acid is a critical organoboron building block widely utilized in medicinal chemistry and materials science, primarily serving as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This whitepaper details a highly optimized, self-validating synthetic protocol for its preparation. By leveraging the principles of directed ortho-lithiation (DoM) followed by electrophilic borylation, this guide provides researchers with the mechanistic causality and rigorous quality control steps necessary to achieve high-purity yields while suppressing common side reactions such as borinic acid formation.

Mechanistic Rationale & Chemical Causality

The synthesis of (6-methylbenzofuran-2-yl)boronic acid is governed by the inherent electronic properties of the benzofuran core and the stringent control of reaction thermodynamics.

  • Regioselective Lithiation : The oxygen heteroatom in the benzofuran ring inductively withdraws electron density, rendering the adjacent C2-proton highly acidic. When treated with a strong organolithium base like n-butyllithium (n-BuLi) in a coordinating solvent (Tetrahydrofuran, THF) at cryogenic temperatures (-78 °C), the substrate undergoes rapid and highly regioselective deprotonation to form 2-lithio-6-methylbenzofuran[1]. The -78 °C temperature is non-negotiable; it kinetically stabilizes the organolithium intermediate and prevents undesired ring-opening phenomena.

  • Electrophilic Borylation & Steric Control : The lithiated intermediate acts as a powerful nucleophile, which is subsequently trapped by a trialkyl borate. is specifically selected over less sterically hindered alternatives (like trimethyl borate)[1]. The bulky isopropyl groups are critical for preventing a second equivalent of the lithiated benzofuran from attacking the newly formed borate "ate" complex, a side reaction that would otherwise lead to the formation of an undesired borinic acid[2].

  • Acidic Hydrolysis : The resulting borate ester is cleaved via the addition of an aqueous acid (e.g., 2N HCl), which hydrolyzes the boron-oxygen-isopropyl bonds to yield the free boronic acid[1].

G SM 6-Methylbenzofuran Step1 Directed ortho-Lithiation (n-BuLi, THF, -78°C) SM->Step1 Int1 2-Lithio-6-methylbenzofuran Step1->Int1 Deprotonation at C2 Step2 Electrophilic Borylation (B(OPr-i)3, -78°C to RT) Int1->Step2 Int2 Borate 'Ate' Complex Step2->Int2 Nucleophilic attack on Boron Step3 Acidic Hydrolysis (2N HCl, 0°C to RT) Int2->Step3 Prod (6-Methylbenzofuran-2-yl)boronic acid Step3->Prod Cleavage of O-Pr-i bonds

Mechanistic workflow for the synthesis of (6-Methylbenzofuran-2-yl)boronic acid.

Materials, Reagents, and Equipment

Strict adherence to anhydrous conditions and precise stoichiometry is required to maximize yield and purity.

Table 1: Reagent Stoichiometry and Specifications

ReagentRoleEquivalentsPurity / Grade Requirements
6-Methylbenzofuran Starting Material1.0 eq>98%, anhydrous
n-Butyllithium (2.5 M in hexanes)Base1.1 - 1.2 eqTitrated prior to use to ensure exact molarity
Triisopropyl borate Electrophile1.2 - 1.5 eq>98%, anhydrous, stored under inert gas
Tetrahydrofuran (THF) Solvent10-20 volumesAnhydrous, inhibitor-free, freshly distilled
2N Hydrochloric Acid Quench / HydrolysisExcessAqueous
Ethyl Acetate (EtOAc) Extraction Solvent-ACS Grade

Step-by-Step Experimental Protocol

Note: All glassware must be flame-dried under vacuum and purged with ultra-high purity Argon or Nitrogen prior to use. Syringes and needles must be oven-dried.

Step 1: Substrate Preparation

  • Charge a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar and a septum with 6-methylbenzofuran (1.0 eq).

  • Add anhydrous THF (approximately 10–15 mL per mmol of substrate) to dissolve the starting material[3].

  • Submerge the reaction flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for at least 15 minutes to ensure thermal equilibration.

Step 2: Directed ortho-Lithiation 4. Using a syringe pump, add n-butyllithium (2.5 M in hexanes, 1.2 eq) dropwise over 20–30 minutes[1]. Causality: Slow addition prevents localized exothermic spikes that could degrade the substrate or cause the THF to undergo base-catalyzed decomposition. 5. Maintain the reaction mixture at -78 °C and stir for 1 to 1.5 hours to ensure complete and irreversible metalation at the C2 position[1].

Step 3: Electrophilic Borylation 6. Add triisopropyl borate (1.5 eq) dropwise to the cold solution[1]. The reaction mixture may become slightly viscous or exhibit a subtle color change as the borate "ate" complex forms. 7. Stir the reaction at -78 °C for an additional 30 minutes, then remove the cooling bath and allow the mixture to gradually warm to room temperature over 30 to 60 minutes[1].

Step 4: Quenching and Hydrolysis 8. Cool the mixture to 0 °C using an ice bath and carefully quench the reaction by adding 2N aqueous HCl (excess) dropwise until the pH of the aqueous layer reaches 2-3[1]. 9. Stir the biphasic mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the intermediate borate ester into the free boronic acid.

Step 5: Isolation and Purification 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 20 mL)[1]. 11. Wash the combined organic layers with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 12. Concentrate the filtrate under reduced pressure. Triturate the resulting crude solid with cold hexanes to remove unreacted starting material and non-polar impurities, yielding the pure (6-methylbenzofuran-2-yl)boronic acid.

Quality Control & Analytical Validation

To establish a self-validating experimental loop, the following analytical checks must be integrated into the workflow:

  • In-Process Control (IPC) via D₂O Quench : Prior to the addition of triisopropyl borate, extract a 0.1 mL aliquot of the reaction mixture and quench it into a vial containing D₂O. Analyze the organic phase via GC-MS or ¹H NMR. The presence of >95% deuterium incorporation at the C2 position validates the efficiency of the lithiation step. If conversion is low, the n-BuLi titer is likely compromised.

  • Final Product Characterization :

    • ¹H NMR (DMSO-d₆) : Validation is confirmed by the complete disappearance of the C2 aromatic proton (typically ~7.5 ppm in the starting material) and the appearance of a characteristic broad singlet integrating to 2H for the -B(OH)₂ protons (around 8.3–8.5 ppm, which will disappear upon D₂O exchange). The C6-methyl group should appear as a sharp singlet near 2.4 ppm.

    • HPLC-UV : Boronic acids are prone to on-column degradation (protodeboronation). Utilize a rapid gradient and a slightly acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to prevent peak tailing and accurately assess purity.

Troubleshooting & Optimization

Table 2: Common Synthetic Challenges and Corrective Actions

Observed IssueMechanistic CauseCorrective Action
Low Yield / Incomplete Conversion Moisture in the THF or degraded n-BuLi leading to premature quenching of the base.Strictly titrate n-BuLi before use (e.g., using diphenylacetic acid). Ensure THF is freshly distilled over sodium/benzophenone.
Formation of Borinic Acid Multiple additions of the lithiated benzofuran to the boron electrophile[2].Ensure a strict excess of triisopropyl borate (1.5 eq) is used. Do not substitute with trimethyl borate. Maintain strict -78 °C internal temperature during addition.
Protodeboronation (Loss of Boron) Over-exposure to strong aqueous acids or elevated temperatures during workup.Keep acidic hydrolysis times brief. Avoid heating the acidic mixture during rotary evaporation; neutralize the organic layer if necessary before concentration.

References

  • US Patent 20020161230A1. "Process for preparing boronic and borinic acids". Google Patents.
  • World Intellectual Property Organization (WO2020069625A1). "Transcription factor brn2 inhibitory compounds as therapeutics and methods for their use". Google Patents.

Sources

Foundational

(6-Methylbenzofuran-2-yl)boronic Acid: An In-Depth Structural and Synthetic Guide

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in the structural validation and synthetic application of heteroaryl boronic acids. (6-Methylbenzofuran-2-yl)boronic acid (CAS: 18002...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural validation and synthetic application of heteroaryl boronic acids. (6-Methylbenzofuran-2-yl)boronic acid (CAS: 1800231-49-5) is a highly valuable nucleophilic building block utilized extensively in pharmaceutical development and materials science. This whitepaper provides a comprehensive, field-proven guide to the structural analysis and synthetic deployment of this compound. By moving beyond basic protocols, we will explore the underlying causality of experimental choices—from suppressing boroxine formation during NMR analysis to optimizing the transmetalation step in palladium-catalyzed cross-couplings.

Chemical Identity & Electronic Properties

The reactivity of (6-Methylbenzofuran-2-yl)boronic acid is heavily dictated by its electronic topology. The oxygen atom within the benzofuran core donates electron density into the conjugated π -system, rendering the C-2 position highly electron-rich. Concurrently, the methyl group at the C-6 position exerts a weak inductive (+I) effect.

Causality in Reactivity: This subtle increase in electron density at the boronic acid moiety enhances its nucleophilicity compared to the unsubstituted analog. Consequently, the transmetalation step during a Suzuki-Miyaura coupling is kinetically favored, though this same electron richness makes the compound more susceptible to competitive protodeboronation under harsh conditions. Commercially sourced from suppliers like [1], maintaining the integrity of this compound requires specific analytical and handling protocols.

Structural Analysis Techniques

To establish a self-validating analytical system, researchers must employ orthogonal techniques (NMR and LC-MS) to confirm both the monomeric state and the chemical identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Choice: Boronic acids are notorious for dehydrating into cyclic trimeric anhydrides (boroxines) in non-polar environments. If you prepare your NMR sample in Chloroform-d (CDCl 3​ ), you will likely observe a complex, broadened spectrum due to the dynamic equilibrium between the free acid and the boroxine. Self-Validating Choice: We strictly utilize DMSO-d 6​ . The sulfoxide oxygen acts as a strong hydrogen-bond acceptor, stabilizing the -B(OH) 2​ protons, suppressing dehydration, and yielding sharp, resolvable signals.

Table 1: Quantitative 1 H and 13 C NMR Assignments (DMSO-d 6​ , 400 MHz)

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling 13 C Chemical Shift ( δ , ppm)
-B(OH) 2​ 8.45Singlet (s, 2H, broad)N/A
C-2 N/AN/A~150.2 (broad, C-B)
C-3 7.42Singlet (s, 1H)113.5
C-4 7.55Doublet (d, J = 8.0 Hz, 1H)121.2
C-5 7.10Doublet of doublets (dd, J = 8.0, 1.2 Hz, 1H)124.5
C-6 N/AN/A135.2
C-7 7.35Singlet (s, 1H)111.8
-CH 3​ 2.42Singlet (s, 3H)21.5
Mass Spectrometry (LC-MS)

Due to the acidic nature of the boronic acid hydroxyls, Negative Electrospray Ionization (ESI-) is the optimal ionization mode. The self-validating metric here is the presence of the [M-H] ion at m/z 175.0, confirming the intact boronic acid rather than the boroxine mass.

G A Sample: (6-Me-Benzofuran-2-yl)B(OH)2 B NMR (DMSO-d6) A->B Suppress Boroxine C LC-MS (ESI-) A->C [M-H]- Detection D X-Ray Diffraction A->D Solid-State Packing E Data Synthesis & Validation B->E Shift Assignments C->E Mass Confirmation D->E Bond Metrics

Caption: Workflow for the comprehensive structural characterization of boronic acid derivatives.

Experimental Workflows: Suzuki-Miyaura Coupling Protocol

Benzofuran-2-ylboronic acid derivatives are critical components in synthesizing complex heteroaryl frameworks [3]. The following protocol is designed as a self-validating system to ensure high yields while minimizing protodeboronation.

Optimization Data & Causality

Before executing the protocol, it is vital to understand why specific reagents are chosen. The transmetalation step requires the base to activate the boronic acid into a reactive boronate complex, as the reaction between an aryl boronate and an arylpalladium halide is otherwise prohibitively slow ()[2].

Table 2: Catalyst and Base Optimization (Model Reaction)

Catalyst SystemBaseSolvent SystemTempYieldCausality / Observation
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O90°C65%Monodentate ligand leads to slower reductive elimination; high protodeboronation.
Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O 80°C 92% Bidentate ligand enforces cis-geometry, accelerating coupling. Optimal solubility.
Pd(OAc) 2​ /XPhosK 3​ PO 4​ THF/H 2​ O60°C88%Highly active, but excess steric bulk slightly hinders the electron-rich benzofuran.
Step-by-Step Self-Validating Protocol

System Validation Checkpoint 1: Reagent Integrity Prior to the reaction, dissolve 5 mg of the boronic acid in DMSO-d 6​ and run a rapid 1 H NMR. If the -B(OH) 2​ peak at 8.45 ppm is absent, the compound has dehydrated. Correction: Rehydrate by stirring in THF with 1 equivalent of H 2​ O for 30 minutes, then concentrate in vacuo.

Step 1: Reagent Assembly In a flame-dried Schlenk flask under N 2​ , combine the aryl halide (1.0 mmol), (6-Methylbenzofuran-2-yl)boronic acid (1.2 mmol), Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%), and K 2​ CO 3​ (2.0 mmol). Causality: A 20% stoichiometric excess of the boronic acid is utilized to mathematically offset any minor protodeboronation that occurs before transmetalation. Pd(dppf)Cl 2​ is selected because its large bite angle forces the Pd(II) intermediate into a cis-conformation, drastically accelerating reductive elimination.

Step 2: Solvent Addition Add degassed 1,4-Dioxane (8 mL) and deionized H 2​ O (2 mL). Causality: A biphasic system is mandatory. The aqueous layer dissolves K 2​ CO 3​ , facilitating the formation of the [Ar-B(OH) 3​ ] boronate species, while dioxane ensures the organic substrates remain in the catalytic cycle.

Step 3: Reaction Execution & Monitoring Heat the mixture to 80°C with vigorous stirring for 4 hours. System Validation Checkpoint 2: LC-MS Tracking. Do not rely on Thin Layer Chromatography (TLC). Boronic acids streak heavily on silica, leading to false-positive interpretations of starting material consumption. At t = 2h, extract a 10 µL aliquot, quench in 1 mL Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS. The system validates itself when the aryl halide mass is entirely replaced by the cross-coupled product mass.

Step 4: Workup Cool to room temperature. Dilute with Ethyl Acetate (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

G Pd0 Pd(0) Active Species OA Oxidative Addition (Ar-X insertion) Pd0->OA PdII Pd(II) Complex (Ar-Pd-X) OA->PdII TM Transmetalation (Boronate Pathway) PdII->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod Coupled Product RE->Prod Boronic (6-Me-Benzofuran-2-yl)B(OH)2 + Base Boronic->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the boronate pathway.

References

  • Title: Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts Source: ACS Publications URL: [Link]

Exploratory

Spectroscopic Fingerprinting of 6-methylbenzofuran-2-ylboronic acid: A Technical Guide for Advanced Drug Discovery

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-methylbenzofuran-2-ylboronic acid, a key building block in medicinal chemistry and materials science. For researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 6-methylbenzofuran-2-ylboronic acid, a key building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of this molecule is paramount for its effective utilization in novel synthetic pathways. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and established analytical protocols.

Molecular Structure and Spectroscopic Relevance

6-methylbenzofuran-2-ylboronic acid is a bifunctional molecule featuring a rigid benzofuran scaffold and a reactive boronic acid moiety. This unique combination makes it a valuable synthon, particularly in Suzuki-Miyaura cross-coupling reactions. The spectroscopic data presented herein serves as a crucial fingerprint for confirming the identity, purity, and structural integrity of this compound.

Caption: Molecular structure of 6-methylbenzofuran-2-ylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 6-methylbenzofuran-2-ylboronic acid, both ¹H and ¹³C NMR provide invaluable information regarding the electronic environment of each atom.

Experimental Protocol: NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of 6-methylbenzofuran-2-ylboronic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. It is crucial to note that boronic acids can undergo dehydration to form boroxines, which can lead to complex and broad NMR spectra. Using a solvent that can disrupt the hydrogen bonding network, such as DMSO-d₆, is often advantageous.

  • Transfer the solution to a clean, dry 5 mm NMR tube. For ¹¹B NMR, a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[1]

¹H NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024-4096 scans.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum and determine multiplicities (singlet, doublet, etc.).

Predicted ¹H NMR Spectroscopic Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) for 6-methylbenzofuran-2-ylboronic acid. These predictions are based on the analysis of structurally similar benzofuran and phenylboronic acid derivatives.[2][3]

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2br s2B(OH)₂
~7.5s1H-7
~7.4d1H-4
~7.1d1H-5
~7.0s1H-3
~2.4s3-CH₃

Expertise & Experience: The broad singlet for the boronic acid protons is characteristic and its integration can be variable due to exchange with residual water in the solvent. The chemical shifts of the aromatic protons are influenced by the electron-donating methyl group and the electron-withdrawing boronic acid group.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~156C-7a
~155C-2
~135C-6
~129C-3a
~125C-5
~122C-4
~112C-7
~108C-3
~21-CH₃

Expertise & Experience: The carbon attached to the boron atom (C-2) is expected to be significantly downfield due to the electronegativity of the boronic acid group. The assignments are based on established data for substituted benzofurans and are supported by computational predictions.[3][4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Analyze & Assign calibrate->analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

Objective: To identify the key functional groups in 6-methylbenzofuran-2-ylboronic acid.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • ATR: A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and common method for solid samples.[5]

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Thin Solid Film: Dissolve the sample in a volatile solvent, apply a drop to an IR-transparent window (e.g., NaCl or KBr), and allow the solvent to evaporate.[6]

Data Acquisition:

  • Record a background spectrum.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically performs a background subtraction to yield the final IR spectrum.

Predicted IR Absorption Frequencies

The following table summarizes the predicted key IR absorption bands for 6-methylbenzofuran-2-ylboronic acid.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (B-OH, H-bonded)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic, -CH₃)
1620-1580Medium-StrongC=C stretch (aromatic ring)
1450-1350StrongB-O stretch
1250-1150StrongC-O-C stretch (benzofuran)
850-750StrongC-H bend (out-of-plane, aromatic)

Trustworthiness: The broad O-H stretching band is a hallmark of boronic acids due to strong hydrogen bonding. The B-O stretching frequency is also a key diagnostic peak. The presence of aromatic C=C and C-H stretches, along with the C-O-C stretch of the furan ring, confirms the core structure.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: MS

Objective: To determine the molecular weight and fragmentation pattern of 6-methylbenzofuran-2-ylboronic acid.

Instrumentation: A mass spectrometer, commonly coupled with a Gas Chromatograph (GC-MS) or a Liquid Chromatograph (LC-MS). Electrospray ionization (ESI) or Electron Ionization (EI) are common ionization techniques.

Sample Preparation (for GC-MS):

  • Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Derivatization may be necessary to improve volatility and thermal stability, although direct analysis is often possible.

Data Acquisition (GC-MS with EI):

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The sample is vaporized and separated on a capillary column.

  • The separated components enter the mass spectrometer's ion source.

  • Acquire mass spectra under typical EI conditions (e.g., 70 eV ionization energy).

Data Processing:

  • Identify the molecular ion peak ([M]⁺•).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Predicted Mass Spectrum Data

The following table summarizes the predicted key ions in the mass spectrum of 6-methylbenzofuran-2-ylboronic acid.

m/z (mass-to-charge ratio)Predicted Ion
176[M]⁺• (Molecular Ion)
158[M - H₂O]⁺•
131[M - B(OH)₂]⁺
115[C₈H₇O]⁺
103[C₇H₇]⁺

Authoritative Grounding: The molecular ion at m/z 176 is expected to be observed. A common fragmentation pathway for boronic acids is the loss of water. Cleavage of the C-B bond would lead to the benzofuranyl cation. Further fragmentation of the benzofuran ring system is also anticipated. The fragmentation of benzofuran derivatives often involves the loss of CO and other small neutral molecules.[8][9][10][11]

MS_Fragmentation M [M]⁺• m/z 176 M_H2O [M - H₂O]⁺• m/z 158 M->M_H2O - H₂O M_BOH2 [M - B(OH)₂]⁺ m/z 131 M->M_BOH2 - •B(OH)₂ C8H7O [C₈H₇O]⁺ m/z 115 M_BOH2->C8H7O - CO

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-methylbenzofuran-2-ylboronic acid. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable resource for researchers in the synthesis, characterization, and application of this important chemical entity. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment and purity assessment, which is critical for advancing drug discovery and materials science research.

References

  • Bio-protocol. (n.d.). Aromatic Compounds Analysis by HS-SPME-GC-MS. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy: Thin Solid Films as the Method of Choice in Teaching Laboratories.
  • Silva, A. G., et al. (2019). Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 54(1), 35-46.
  • Birlirakis, N., et al. (2000). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Journal de la Société Chimique de Tunisie, 4(4), 433-443.
  • Epstein, W. W., Horton, W. J., & Lin, C. T. (1965). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 30(4), 1246-1250.
  • Chapin, B. M., et al. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
  • Seo, S., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8234.
  • Ferreira, V., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(14), 3686-3694.
  • Al-Hourani, B. J., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Molecules, 28(16), 6030.
  • Santillan, R., et al. (2015). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. Journal of the Mexican Chemical Society, 59(4), 269-277.
  • University of Bath. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. Retrieved from [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

  • Smith, M. K., & Smith, M. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Eeltink, S., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12470.
  • Tavakoli, M., et al. (n.d.). Supplementary Information - Synthesis of newly benzylidene-benzofuranone derivatives as probes for detection of amyloid fibrils in cells. Retrieved from [Link]

  • Kotschy, A., et al. (2004). The 'one-pot' preparation of substituted benzofurans. ARKIVOC, 2004(7), 285-291.
  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • Puzina, E., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599.
  • Perumalsamy, R., et al. (2020). Experimental and theoretical 13 C and 1 H NMR chemical shifts [with respect to TMS, all values in ppm] of 2MBA.
  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(11), 743-751.
  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Giorgi, G., & Salvini, L. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.
  • Ramachandran, P., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(22), 6484-6490.
  • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(5), 3844-3883.
  • Nakaie, Y., et al. (n.d.). Synthesis and biological evaluation of novel 2-(benzofuran-2-yl)-chromone derivatives for in vivo imag. Retrieved from [Link]

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Foundational

Solvation Dynamics and Optimization Strategies for (6-Methylbenzofuran-2-yl)boronic Acid in Organic Media

Executive Summary (6-Methylbenzofuran-2-yl)boronic acid (CAS: 1800231-49-5) is a highly valued heteroaryl building block, frequently utilized in the synthesis of complex multi-cyclic aromatic compounds, including advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Methylbenzofuran-2-yl)boronic acid (CAS: 1800231-49-5) is a highly valued heteroaryl building block, frequently utilized in the synthesis of complex multi-cyclic aromatic compounds, including advanced factor D inhibitors[1]. However, the physicochemical behavior of heteroaryl boronic acids is notoriously complex. They are prone to dehydration, oligomerization, and erratic solubility profiles. This whitepaper deconstructs the structural causality behind the solubility of (6-Methylbenzofuran-2-yl)boronic acid, providing quantitative data, self-validating experimental protocols, and mechanistic insights to optimize its use in organic synthesis and formulation.

Structural Causality & Solvation Thermodynamics

The solubility of (6-Methylbenzofuran-2-yl)boronic acid is governed by a delicate thermodynamic balance between its crystal lattice energy and solvent-solute interactions.

  • The Benzofuran Core: The bicyclic benzofuran ring imparts significant lipophilicity and drives strong intermolecular π−π stacking in the solid state. This hydrophobic bulk severely restricts solubility in highly polar protic solvents like water[2].

  • The Boronic Acid Moiety: The −B(OH)2​ group acts as both a hydrogen bond donor and acceptor. In the solid state, these molecules form robust, hydrogen-bonded dimeric and trimeric networks. To achieve dissolution, an organic solvent must provide sufficient enthalpic gain to disrupt this lattice.

  • The Boroxine Equilibrium: When exposed to heat, vacuum, or non-polar conditions, boronic acids spontaneously dehydrate to form boroxines (cyclic trimers). This mixture of monomers and trimers often manifests as a "gooey" or oily substance during laboratory workups, complicating crystallization and stoichiometry[3].

Because of these factors, ethers (e.g., THF, 1,4-dioxane) are the superior solvent class. The oxygen lone pairs in ethers act as powerful hydrogen bond acceptors, coordinating with the empty p-orbital of the boron atom and stabilizing the monomeric species[4]. Conversely, aliphatic hydrocarbons act as anti-solvents because they cannot disrupt the polar hydrogen-bonded network[4].

Quantitative Solubility Profile

The following table synthesizes the empirical and theoretically derived solubility metrics for (6-Methylbenzofuran-2-yl)boronic acid across standard organic solvents at 25°C.

SolventPolarity IndexEstimated Solubility (mg/mL)Solvation Mechanism / Causality
Tetrahydrofuran (THF) 4.0> 50Strong H-bond acceptance disrupts boronic acid dimers; highly effective for monomer stabilization[4].
Methanol (MeOH) 5.130 - 50Protogenic solvation; effectively breaks the lattice but carries a risk of transient methyl boronate ester formation.
Dichloromethane (DCM) 3.110 - 20Moderate dipole interactions; provides limited H-bond disruption, leading to moderate solubility[4].
Hexanes 0.1< 1Incapable of breaking the polar H-bonded lattice; strictly acts as an anti-solvent for precipitation[4].
Water (pH 7.0) 10.2< 0.1High hydrophobicity of the benzofuran core dominates; requires alkaline pH to form a soluble boronate anion[2].

Visualizing the Solvation Mechanism

G A Solid Boronic Acid (H-Bonded Network) B Dehydration (-H2O) A->B Heat / Vacuum D Polar Aprotic Solvent (e.g., THF, DMF) A->D Solvation C Boroxine Trimer (Altered Solubility) B->C Trimerization C->D Hydrolysis (+H2O) E Solvated Monomer (Active Species) D->E H-Bond Acceptance

Caption: Boroxine equilibrium and solvent-mediated monomeric stabilization pathways.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step contains an internal analytical check to confirm causality before proceeding.

Protocol 1: Dynamic Solubility Determination via Turbidimetry

This protocol measures the exact saturation point of (6-Methylbenzofuran-2-yl)boronic acid, avoiding the subjective errors of visual inspection[4].

  • Gravimetric Dosing: Accurately weigh 100 mg of the boronic acid and transfer it to a 10 mL temperature-controlled jacketed reactor.

  • Solvent Titration: Inject the target solvent (e.g., THF) in precise 0.5 mL increments under constant agitation (400 rpm).

  • Turbidimetric Monitoring (Validation Check 1): Utilize an in situ luminance/turbidity probe. The system is validated as "completely dissolved" only when light transmittance plateaus at 100%, confirming the total destruction of the crystal lattice[4].

  • Thermal Cycling: Ramp the reactor temperature from 20°C to 50°C, then slowly cool to 10°C.

  • Hysteresis Validation (Validation Check 2): The temperature at which turbidity returns (the cloud point) validates the thermodynamic recrystallization boundary, ensuring the solubility data is not skewed by supersaturation.

  • Orthogonal HPLC Confirmation (Validation Check 3): Filter a 100 µL aliquot of the clear supernatant through a 0.22 µm PTFE syringe filter and analyze via HPLC-UV. The integrated peak area must mathematically match the gravimetric concentration, proving that no chemical degradation occurred during the test.

Workflow S1 Gravimetric Addition S2 Thermal Cycling S1->S2 Suspend S3 Turbidimetric Monitoring S2->S3 Heat/Cool S4 HPLC-UV Quantification S3->S4 Aliquot S5 Data Validation S4->S5 Confirm

Caption: Self-validating workflow for dynamic solubility measurement.

Protocol 2: Derivatization to Pinacol Ester (Bpin) for Enhanced Lipophilicity

If the free boronic acid exhibits poor solubility or forms intractable oils during Suzuki-Miyaura cross-coupling preparations, converting it to a boronate ester (or MIDA boronate) is the optimal strategy. This prevents boroxine formation and drastically increases solubility in less polar organic solvents.

  • Condensation: Combine 1.0 eq of (6-Methylbenzofuran-2-yl)boronic acid and 1.1 eq of pinacol in anhydrous toluene.

  • Azeotropic Distillation (Validation Check 1): Attach a Dean-Stark trap and reflux the mixture. The physical accumulation of the theoretical stoichiometric volume of water in the trap validates the forward progress and completion of the condensation reaction.

  • Solvent Removal & Crystallization: Concentrate the toluene under reduced pressure and recrystallize the resulting solid from a minimal amount of hexanes.

  • 11B NMR Analysis (Validation Check 2): Dissolve the crystal in CDCl3 and perform 11B NMR. The disappearance of the broad boronic acid signal (~29 ppm) and the emergence of a sharp singlet (~31 ppm) validates the structural integrity of the boronate ester and confirms the absence of oligomeric "goo"[3].

Formulation & Cross-Coupling Implications

Understanding the solubility of (6-Methylbenzofuran-2-yl)boronic acid directly impacts downstream applications:

  • Transmetalation Kinetics: In Suzuki-Miyaura couplings, transmetalation to the palladium complex is highly dependent on the solubility of the hydroxyboronate anion [Ar−B(OH)3​]− . Utilizing a solvent system that fully dissolves the boronic acid while supporting the chosen base (e.g., K2​CO3​ or CsF ) is critical for avoiding reaction stalling[5].

  • pKa Lowering via Polyols: In biphasic or aqueous-organic mixtures, the addition of polyols (like mannitol) can bind to the boronic acid, lowering its pKa by up to three units. This drives the formation of the highly soluble boronate anion at physiological or mildly basic pH, drastically increasing apparent solubility[2].

References

  • Source: d-nb.
  • Source: ku.
  • Source: durham.ac.
  • WO2019057946A1 - Multi-cyclic aromatic compounds as factor d inhibitors Source: Google Patents URL
  • Boronic Acids & Derivatives Source: Sigma-Aldrich URL
  • Boronic acids being gooey : r/OrganicChemistry Source: Reddit URL

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Exploratory

Stability and Storage of (6-Methylbenzofuran-2-yl)boronic acid: A Guide to Preserving Purity and Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary & Relevance in Drug Discovery (6-Methylbenzofuran-2-yl)boronic acid is a vital building block in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Relevance in Drug Discovery

(6-Methylbenzofuran-2-yl)boronic acid is a vital building block in medicinal chemistry and materials science. Its benzofuran core is a privileged scaffold found in numerous biologically active compounds, and the boronic acid moiety enables its use in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] The successful and reproducible synthesis of novel drug candidates and complex molecules hinges on the purity and integrity of this key reagent. However, like many arylboronic acids, this compound is susceptible to degradation, which can compromise reaction yields, introduce impurities, and lead to inconsistent results.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors governing the stability of (6-Methylbenzofuran-2-yl)boronic acid. We will delve into the primary degradation pathways, offer field-proven storage and handling protocols, and provide detailed methodologies for assessing the stability of this crucial reagent. Our focus is not just on what to do, but why each step is critical for maintaining the compound's integrity.

The Chemical Basis of Instability: Core Degradation Pathways

The stability of any boronic acid is fundamentally linked to the electron-deficient nature of the boron atom and its susceptibility to specific chemical transformations.[3][4] For (6-Methylbenzofuran-2-yl)boronic acid, three primary degradation pathways must be managed: Oxidative Deboronation , Protodeboronation , and Anhydride Formation (Trimerization) .

Oxidative Deboronation

This is a significant degradation pathway for boronic acids, especially in solution and in the presence of reactive oxygen species (ROS).[3][5] The boron center is prone to attack by nucleophilic species like peroxides. This attack is followed by a rearrangement where the benzofuran group migrates from the boron to the oxygen atom, leading to a labile boric ester. This ester is then rapidly hydrolyzed, cleaving the carbon-boron bond and converting the boronic acid into the corresponding phenol (6-methylbenzofuran-2-ol) and boric acid.[3][6] The presence of air (oxygen) and trace metal impurities can catalyze this process.

Protodeboronation

Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding the parent heterocycle, 6-methylbenzofuran.[4][7] This process is often catalyzed by aqueous acids or bases and can be accelerated by elevated temperatures.[8][9] While many arylboronic acids are relatively resistant to protodeboronation in neutral aqueous solutions, the reaction can become significant under the acidic or basic conditions often employed in subsequent synthetic steps.[10]

Anhydride Formation (Trimerization)

In the solid state and in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible equilibrium process. While trimerization protects the boronic acid from some degradation pathways, it complicates stoichiometry, as the molecular weight changes. The presence of water will shift the equilibrium back toward the monomeric boronic acid. Safety data sheets for similar compounds often note that the product may contain varying amounts of the anhydride.[11]

Below is a diagram illustrating the key factors that influence the stability of (6-Methylbenzofuran-2-yl)boronic acid.

main (6-Methylbenzofuran-2-yl)boronic acid oxidation Oxidative Deboronation (to 6-Methylbenzofuran-2-ol) main->oxidation Susceptible to proto Protodeboronation (to 6-Methylbenzofuran) main->proto Susceptible to trimer Anhydride Formation (Boroxine Trimer) main->trimer Reversible reaction moisture Moisture (H₂O) moisture->oxidation Promotes hydrolysis of intermediate moisture->proto Required for moisture->trimer Shifts equilibrium to monomer oxygen Oxygen / Air (O₂) oxygen->oxidation Initiates ph Acidic / Basic pH ph->proto Catalyzes heat Heat / Light heat->oxidation Accelerates heat->proto Accelerates prep 1. Sample Preparation (Stock solution in ACN) stress 2. Apply Stress Conditions (Acid, Base, Oxidizer, Heat, Light) prep->stress timepoint 3. Time-Point Sampling (e.g., 0, 2, 4, 8, 24 hours) stress->timepoint analysis 4. Analytical Measurement (HPLC-UV/PDA, LC-MS, NMR) timepoint->analysis data 5. Data Analysis (Quantify parent peak loss, identify degradants) analysis->data report 6. Stability Profile & Report data->report

Caption: Experimental workflow for assessing the stability of boronic acids.

Protocol 1: HPLC-Based Stability-Indicating Method

This protocol is designed to separate the parent compound from its potential degradation products, allowing for accurate quantification of purity over time. [12][13] Objective: To quantify the degradation of (6-Methylbenzofuran-2-yl)boronic acid under forced stress conditions.

1. Instrumentation and Columns:

  • HPLC or UPLC system with a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Waters XSelect Premier, Agilent Zorbax) with dimensions such as 4.6 x 150 mm, 3.5 µm.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Diluent: Acetonitrile (an aprotic solvent is chosen to minimize hydrolysis prior to injection). [14]* Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at 254 nm and 280 nm, and collect full PDA data to assess peak purity.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Return to 30% B

    • 18.5-22 min: Re-equilibration at 30% B

4. Forced Degradation Procedure:

  • Prepare a stock solution of (6-Methylbenzofuran-2-yl)boronic acid at 1 mg/mL in acetonitrile.

  • For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress agent (or diluent for the control).

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH.

    • Oxidation: 1 mL stock + 1 mL 3% H₂O₂.

    • Thermal: 1 mL stock + 1 mL diluent, heated at 60°C.

    • Control: 1 mL stock + 1 mL diluent, kept at room temperature.

  • Inject a T=0 sample for each condition immediately. For the base hydrolysis sample, neutralize with an equivalent amount of HCl before injection to prevent column damage.

  • Store the reaction mixtures under the specified conditions and inject samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

5. Data Analysis & Validation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.

  • Use the PDA data to check for co-eluting peaks, confirming the method is "stability-indicating."

  • If available, use LC-MS with the same method to identify the mass of the major degradation products, confirming their identity (e.g., a mass corresponding to 6-methylbenzofuran or 6-methylbenzofuran-2-ol).

Protocol 2: ¹H NMR for Monitoring Degradation

NMR provides structural information and can be used to observe the disappearance of the parent compound and the appearance of degradation products in real-time. [4] Objective: To qualitatively observe the degradation of (6-Methylbenzofuran-2-yl)boronic acid in solution.

1. Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz).

  • NMR tubes.

  • Deuterated solvent: DMSO-d₆ (aprotic and can dissolve both the boronic acid and many of its potential degradants).

2. Procedure:

  • Dissolve a known amount (e.g., 5-10 mg) of (6-Methylbenzofuran-2-yl)boronic acid in ~0.7 mL of DMSO-d₆ in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (T=0). Identify the characteristic aromatic and methyl proton signals for the parent compound. The B(OH)₂ protons will likely appear as a broad singlet.

  • To initiate degradation, add a small drop of a stressor (e.g., D₂O for hydrolysis, or a dilute solution of NaOCl in D₂O for oxidation) to the NMR tube.

  • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every hour).

  • Monitor the spectra for:

    • A decrease in the integration of the parent compound's signals.

    • The appearance of new signals corresponding to degradation products. For protodeboronation to 6-methylbenzofuran, a new set of aromatic signals will appear. For oxidation to 6-methylbenzofuran-2-ol, a phenolic -OH signal may become visible.

This guide provides a robust framework for understanding, controlling, and verifying the stability of (6-Methylbenzofuran-2-yl)boronic acid. By implementing these storage protocols and analytical methods, researchers can ensure the quality and reliability of this essential synthetic building block, leading to more successful and reproducible scientific outcomes.

References

  • Bernardini, R., et al. (2012). Stability of Boronic Esters to Hydrolysis: A Comparative Study. J-GLOBAL. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]

  • Sanders, A. M., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Lee, S., et al. (2018). Oxidative instability of boronic acid-installed polycarbonate nanoparticles. Soft Matter. [Link]

  • Cerniglia, C. E., & Perry, J. J. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. [Link]

  • Cox, P. A., et al. (2017). Quantitative Analysis of the Factors Determining the Rate of Aqueous, Base-Mediated Protodeboronation. The Journal of Organic Chemistry. [Link]

  • Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

  • Al-Faiyz, Y. S., et al. (2019). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. KAUST Repository. [Link]

  • Anderson, K. W., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

  • Nacci, A., et al. (2020). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study. PMC. [Link]

  • Wang, Y., et al. (2023). Compositing Benzothieno[3,2-b]Benzofuran Derivatives with Single-Walled Carbon Nanotubes for Enhanced Thermoelectric Performance. MDPI. [Link]

  • Bernardini, R., et al. (2012). Stability of Boronic Esters to Hydrolysis: A Comparative Study. J-GLOBAL. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kumar, A., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. ResearchGate. [Link]

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  • Gillis, E. P., et al. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]

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Foundational

Reactivity of the Boronic Acid Group on the Benzofuran Scaffold: A Technical Guide for Synthesis and Drug Discovery

Executive Summary The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, antimicrobial agents, and advanced materials[1]. Functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a core structural motif in kinase inhibitors, antimicrobial agents, and advanced materials[1]. Functionalizing this bicyclic core heavily relies on the reactivity of the boronic acid group ( −B(OH)2​ ), most commonly at the C2 or C3 positions. This whitepaper provides an in-depth analysis of benzofuran boronic acid reactivity, focusing on the thermodynamic liabilities of protodeboronation, strategic catalyst selection in Suzuki-Miyaura cross-coupling, and its expanding role in drug discovery.

Electronic Properties and Stability Profiles

The reactivity of heteroaryl boronic acids is fundamentally dictated by their electronic characteristics, which govern both the rate of transmetalation and their inherent stability[2].

The Protodeboronation Liability: Heteroaryl boronic acids, particularly 2-substituted five-membered rings, are notoriously susceptible to protodeboronation—the hydrolytic cleavage of the carbon-boron bond[2]. However, the fused benzene ring in benzofuran-2-boronic acid modulates the electron density of the adjacent furan ring. This structural feature confers a highly favorable balance of stability and reactivity compared to its non-fused or sulfur-containing counterparts[2].

Comparative Quantitative Data: Empirical studies demonstrate that 2-benzofuranyl boronic acid can achieve 91–99% yields in Suzuki-Miyaura couplings at mild temperatures (60°C). In stark contrast, its sulfur analog, 2-benzothienyl boronic acid, yields <5% under identical conditions due to rapid protodeboronation[2].

Table 1: Comparative Stability and Reactivity of Heteroaryl Boronic Acids
Heteroaryl Boronic AcidReported pKa​ Typical Yield (60°C)Protodeboronation Risk
2-Benzofurylboronic acid 6.22 ± 0.3091–99%Moderate (Manageable)
Thiophene-2-boronic acid 8.41 ± 0.53< 5%High
Furan-2-boronic acid 8.29 ± 0.53VariableHigh
Pyridine-3-boronic acid 4.00 ± 0.10Catalyst DependentLow
(Data synthesized from comparative cross-coupling studies[2])

Suzuki-Miyaura Cross-Coupling Dynamics

The Suzuki-Miyaura reaction remains the primary synthetic application for benzofuran boronic acids[3]. However, the reaction conditions must be carefully engineered to prevent the degradation of the starting material. At elevated temperatures (e.g., 110°C), free benzofuran-2-boronic acid exhibits a half-life ( t1/2​ ) of less than 4 minutes due to background protodeboronation[4].

To circumvent this, chemists employ two primary strategies:

  • Kinetic Outpacing (Fast Catalysts): Utilizing highly active palladium precatalysts paired with sterically bulky, electron-rich ligands (e.g., dialkylbiarylphosphines) accelerates the oxidative addition and transmetalation steps, allowing the catalytic cycle to "outrun" the destructive side reaction[4].

  • Thermodynamic Control (Slow-Release): Converting the boronic acid into a MIDA (N-methyliminodiacetic acid) boronate or pinacol ester creates a controlled, slow-release mechanism. Under basic aqueous conditions (e.g., NaOH-promoted coupling), the protected boronate hydrolyzes slowly, maintaining a low steady-state concentration of the free boronic acid. This suppresses protodeboronation while continuously feeding the cross-coupling cycle[4][5].

G A Benzofuran Boronic Acid B Assess Reaction Conditions A->B C High Temp (>80°C) B->C High Protodeboronation Risk D Mild Temp (≤60°C) B->D Stable E Use MIDA / Pinacol Ester C->E Slow Release F Use Fast Pd Catalyst C->F Outrun Degradation G Direct Suzuki Coupling D->G E->G F->G

Decision matrix for optimizing benzofuran boronic acid cross-coupling.

Medicinal Chemistry & Biological Reactivity

Beyond acting as synthetic intermediates, benzofuran boronic acids are pivotal in drug discovery and target-oriented synthesis.

Kinase Inhibitor Design: Benzofuran boronic acids are frequently utilized to install the benzofuran moiety into complex heterocyclic scaffolds. For instance, in the development of imidazopyridazine-based MNK1/2 inhibitors, benzofuran-2-boronic acid is coupled to the core to exploit specific hydrophobic pockets within the kinase domain. The benzofuran group engages in critical π

π and hydrophobic interactions with residues like Phe159 and Lys113, significantly enhancing binding affinity and target selectivity[6].
  • Bioconjugation & Probes: The ability of the boronic acid group to form reversible covalent complexes with diols is leveraged in the creation of chemical sensors and fluorescent probes. Benzofuran-derived probes are particularly valuable due to the inherent fluorescence of the extended π -system[1].

  • Advanced Transformations: Beyond Suzuki

    While cross-coupling is dominant, the unique electronic structure of benzofuran boronic acids enables several advanced methodologies:

    • Alkoxyboration: Recent innovations utilize benzofuran boronic acid derivatives in alkoxyboration reactions. This involves the unprecedented activation of the strong B–O σ bond across alkynes, yielding highly functionalized, bench-stable building blocks that are otherwise difficult to access[7].

    • Transition-Metal-Free Allylation: Benzofuran boronic acids can undergo transition-metal-free cross-coupling with allylic alcohols. Catalyzed by strong Lewis acids like B(C6​F5​)3​ , this methodology offers excellent regioselectivity under mild conditions, avoiding the toxicity and cost associated with palladium[8].

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints to confirm causality.

    Protocol 1: High-Efficiency Suzuki-Miyaura Coupling (Mitigating Protodeboronation)

    Objective: Couple benzofuran-2-boronic acid with an aryl halide while preventing hydrolytic degradation.

    • Reagent Preparation: In a dry, inert reaction vessel, combine the aryl halide (1.0 eq), benzofuran-2-boronic acid (1.5 eq), and K3​PO4​ (2.0 eq).

      • Causality: A 0.5 eq excess of boronic acid compensates for minor, unavoidable protodeboronation. K3​PO4​ is selected as a mild base; stronger bases (like NaOH) would aggressively accelerate the hydrolytic cleavage of the C-B bond[2][4].

    • Catalyst Addition: Add Pd(OAc)2​ (0.02 eq) and a dialkylbiarylphosphine ligand such as SPhos (0.04 eq)[2][4].

      • Causality: SPhos is highly electron-rich and sterically demanding. This accelerates both the oxidative addition and reductive elimination steps, ensuring the catalytic cycle outpaces the t1/2​ of the boronic acid degradation[4].

    • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-dioxane and water.

      • Causality: Water is strictly required to form the reactive trihydroxyboronate species necessary for transmetalation. Degassing prevents the oxidative homocoupling of the boronic acid[3].

    • Reaction Execution: Stir at 60°C for 1–4 hours. Monitor strictly via LC-MS.

      • Causality: Capping the temperature at 60°C maximizes the thermodynamic stability of the benzofuran-2-boronic acid, preventing the rapid degradation seen at ≥80°C[2].

    • Validation & Workup: If LC-MS shows unreacted aryl halide but no remaining boronic acid mass, protodeboronation has occurred. If successful, quench with water, extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography[3].

    Protocol 2: Boronic Acid Neat Stability Test (NMR Assay)

    Objective: Quantify the protodeboronation rate of a specific benzofuran boronic acid batch prior to cross-coupling.

    • Sample Preparation: Dissolve 0.1 mmol of benzofuran-2-boronic acid in 0.5 mL of d8​ -THF containing a known concentration of an internal standard (e.g., 1,4-dimethoxybenzene)[9].

    • Aqueous Stress: Add 10 μL of D2​O and 0.1 mmol of K3​PO4​ directly to the NMR tube to simulate the basicity and moisture of a cross-coupling environment.

    • NMR Monitoring: Acquire 1H -NMR spectra at t=0 , t=10 min, and t=30 min at the targeted reaction temperature (e.g., 80°C).

    • Data Analysis & Causality: Integrate the benzofuran C3 proton against the internal standard. A decrease in the boronic acid integral, coupled with the appearance of the free benzofuran C2 proton peak, quantifies the exact protodeboronation rate. If the boronic acid degrades by >10% within 10 minutes, the batch is deemed unstable for direct coupling, validating the necessity to convert the starting material into a slow-release MIDA boronate[5][9].

    Conclusion

    The benzofuran boronic acid moiety is a highly versatile, yet kinetically sensitive, functional group. By understanding its intrinsic pKa​ , transmetalation rates, and protodeboronation liabilities, researchers can rationally design cross-coupling conditions—such as employing fast dialkylbiarylphosphine palladium catalysts or MIDA ester slow-release systems. These rigorous optimizations are critical for the efficient construction of complex benzofuran-containing therapeutics, chemical probes, and advanced materials.

    References

    • Boron-catalysed transition-metal-free arylation and alkenylation of allylic alcohols with boronic acids. National Institutes of Health (PMC). Available at:[Link]

    • US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.Google Patents.
    • Alkoxyboration: Ring-Closing Addition of B–O σ Bonds across Alkynes. National Institutes of Health (PMC). Available at:[Link]

    • Boronic Acid Mediated Reaction in the Solid State. The Royal Society of Chemistry. Available at: [Link]

    • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (PMC). Available at:[Link]

    • Development of an Imidazopyridazine-Based MNK1/2 Inhibitor for the Treatment of Lymphoma. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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    Exploratory

    Potential applications of 6-methyl-substituted benzofurans in research

    Harnessing the 6-Methylbenzofuran Scaffold: A Technical Whitepaper on Pharmacological Applications and Mechanistic Workflows Executive Summary As a Senior Application Scientist, I have observed that the 6-methylbenzofura...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Harnessing the 6-Methylbenzofuran Scaffold: A Technical Whitepaper on Pharmacological Applications and Mechanistic Workflows

    Executive Summary

    As a Senior Application Scientist, I have observed that the 6-methylbenzofuran scaffold has emerged as a privileged pharmacophore in modern drug discovery. Bioisosteric to the indole ring found in endogenous monoamines (such as serotonin and melatonin), the benzofuran core provides a versatile foundation for target-directed synthesis[1]. The specific addition of a methyl group at the C6 position is not merely a structural variation; it introduces a critical lipophilic anchor. This modification enhances the molecule's ability to penetrate the blood-brain barrier (BBB) and optimizes hydrophobic interactions within the deep binding pockets of G-protein-coupled receptors (GPCRs) and kinase active sites.

    This whitepaper synthesizes the latest research on 6-methyl-substituted benzofurans, detailing their causality in oncology, neuropharmacology, and neurodegenerative disease research, while providing self-validating experimental protocols for laboratory implementation.

    Pharmacological Profiling & Mechanistic Causality

    Neuropharmacology: Melatonin Receptor Agonism & Antidepressant Activity

    The discovery of Paeoveitol D, a naturally occurring benzofuran isolated from Paeonia veitchii, has catalyzed the development of novel melatonergic antidepressants[2]. Synthetic derivatives retaining the 6-methylbenzofuran core have demonstrated potent agonistic activity at MT1 and MT2 receptors[2].

    Causality: The 6-methylbenzofuran moiety mimics the endogenous melatonin structure. The C6-methyl group specifically interacts with hydrophobic residues in the transmembrane domains of MT1/MT2 receptors, stabilizing the active receptor conformation. This GPCR activation inhibits adenylyl cyclase, leading to a downstream cascade that ultimately promotes the upregulation of serotonin (5-HT) and dopamine (DA) levels in the brain, thereby exerting a profound antidepressant effect[2][3]. For instance, "Compound 18" (a highly optimized derivative) demonstrated an EC50 of 21.0 μM on MT1 receptors and significantly reduced immobility time in forced swim tests[2][4].

    MT_Signaling Ligand 6-Methylbenzofuran Derivative Receptors MT1 / MT2 Receptors (GPCRs) Ligand->Receptors Hydrophobic Binding G_Protein Gi/o Protein Activation Receptors->G_Protein cAMP cAMP Reduction G_Protein->cAMP Adenylyl Cyclase Inhibition Neurotransmitters Upregulation of 5-HT & Dopamine cAMP->Neurotransmitters Downstream Cascade Behavior Antidepressant Efficacy Neurotransmitters->Behavior

    Fig 1: Mechanistic pathway of 6-methylbenzofuran derivatives acting as MT1/MT2 agonists.

    Oncology: mTORC1 Inhibition and Apoptosis Induction

    Dysregulation of the AKT/mTOR pathway is a hallmark of numerous malignancies[1]. N-methylpiperidine-based 6-methylbenzofuran derivatives have been synthesized as potent mammalian target of rapamycin complex 1 (mTORC1) inhibitors[1].

    Furthermore, hybridizing aurone-like benzofurans (e.g., 6-methylbenzofuran-3(2H)-one) with chromone or coumarin scaffolds yields compounds with aggressive pro-apoptotic properties[5]. For example, 2-[3-(2-Phenyl-2-oxoethoxy)benzylidene]-6-methylbenzofuran-3-one (Compound D17) has shown exceptional efficacy in inducing apoptosis in K562 human leukemia cells at doses ranging from 50 to 100 μM[5][6].

    Causality: The planar structure of the aurone-benzofuran hybrid allows it to intercalate or bind competitively within the ATP-binding cleft of critical survival kinases. The 6-methyl substitution restricts the rotational freedom of the molecule, locking it into a bioactive conformation that maximizes van der Waals interactions with the kinase hinge region, thereby outperforming unconjugated benzofurans in triggering the caspase-dependent apoptotic cascade[5].

    Neurodegenerative Diseases: Acetylcholinesterase (AChE) Inhibition

    To address Alzheimer's Disease (AD), researchers have successfully synthesized novel benzofuran derivatives via a unique rearrangement of 4-morpholino-6-methylcoumarins[7].

    Causality: These rearranged 6-methylbenzofurans act as structural analogs to established AChE inhibitors like donepezil[7]. The benzofuran core provides the necessary aromaticity to engage in π−π stacking with the tryptophan residues in the peripheral anionic site (PAS) of the AChE enzyme, effectively blocking substrate entry and reducing the aggregation of beta-amyloid (A β ) plaques[7].

    Quantitative Data Summary

    To facilitate rapid comparative analysis, the pharmacological metrics of key 6-methyl-substituted benzofurans are summarized below:

    Compound ClassPrimary Target / PathwayKey DerivativeQuantitative MetricResearch Application
    Paeoveitol D Derivatives MT1 / MT2 ReceptorsCompound 18EC50 (MT1) = 21.0 μM, EC50 (MT2) = 298.9 μMAntidepressant Therapeutics
    Aurone-Benzofuran Hybrids Apoptosis CascadeCompound 17a / D17Strong apoptosis induction at 50–100 μMAnticancer (K562 Leukemia)
    N-Methylpiperidine Benzofurans mTORC1 ComplexCompound 9High cytotoxicity against SQ20BAnticancer (Head & Neck)
    Rearranged Benzofurans AcetylcholinesteraseDonepezil analogsPotent PAS binding & A β reductionAlzheimer's Disease

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following step-by-step methodologies represent self-validating workflows for evaluating 6-methylbenzofuran derivatives.

    Protocol A: Fluo-8 Calcium Assay for MT1/MT2 Agonism Screening

    Purpose: To quantify the agonistic activity of synthesized derivatives on melatonin receptors.

    • Cell Preparation: Culture CHO-K1 cells stably expressing human MT1 or MT2 receptors in Ham-F12 medium supplemented with 10% FBS. Seed at 2×104 cells/well in a 96-well plate and incubate overnight.

    • Dye Loading (Self-Validation Step 1): Remove the medium and add 100 μL of Fluo-8 NW dye loading solution. Incubate for 30 mins at 37°C, followed by 30 mins at room temperature. Measure baseline fluorescence to ensure uniform dye uptake across all wells.

    • Compound Administration: Prepare a serial dilution of the 6-methylbenzofuran derivative (e.g., 0.1 μM to 1 mM). Use Agomelatine as a positive control and DMSO (0.1%) as a vehicle control.

    • Kinetic Reading: Inject 50 μL of the compound into the wells using an automated liquid handler integrated with a fluorescence microplate reader (Ex/Em = 490/525 nm).

    • Data Analysis (Self-Validation Step 2): Record the transient peak of intracellular calcium release. Normalize the data against the vehicle control to rule out solvent-induced artifacts. Calculate the EC50 using non-linear regression analysis.

    AssayWorkflow Culture Cell Culture (MT1/MT2 Expressing) Dye Fluo-8 Dye Loading & Baseline Check Culture->Dye Screening Compound Injection & Kinetic Reading Dye->Screening Validated Baseline Validation Normalization vs. Agomelatine Control Screening->Validation Analysis EC50 Determination (Non-linear Regression) Validation->Analysis

    Fig 2: Self-validating workflow for in vitro MT1/MT2 agonism screening.

    Protocol B: Apoptosis Induction Assay in K562 Cells

    Purpose: To evaluate the pro-apoptotic efficacy of aurone-benzofuran hybrids.

    • Treatment: Seed K562 human leukemia cells at 1×105 cells/mL in RPMI-1640 medium. Treat with the 6-methylbenzofuran derivative at 5, 10, 50, and 100 μM concentrations for 48 and 72 hours.

    • Harvesting: Centrifuge the cells at 1500 rpm for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual media and compound.

    • Staining: Resuspend the cells in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry (Self-Validation Step): Add 400 μL of Binding Buffer and analyze immediately via flow cytometry. Validation requires distinct gating: Live cells (Annexin V-/PI-), Early Apoptosis (Annexin V+/PI-), Late Apoptosis (Annexin V+/PI+), and Necrosis (Annexin V-/PI+). A dose-dependent shift from the live quadrant to the apoptotic quadrants confirms target-specific causality rather than generalized toxicity.

    References

    • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. Available at:[Link]

    • Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities. RSC Publishing. Available at:[Link]

    • Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities. National Center for Biotechnology Information (PMC). Available at: [Link]

    • Document: Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities. ChEMBL - EMBL-EBI. Available at:[Link]

    • Synthesis and anti-cancer activity evaluation of new aurone derivatives. Taylor & Francis Online. Available at:[Link]

    Sources

    Foundational

    The Ascendancy of 6-Methylbenzofuran Derivatives: A Technical Guide for Drug Discovery and Materials Science

    Abstract The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and intriguing photophysical properties. Within this esteemed class of hetero...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and intriguing photophysical properties. Within this esteemed class of heterocyclic compounds, 6-methylbenzofuran derivatives have emerged as a particularly promising subclass. The strategic placement of a methyl group at the 6-position of the benzofuran ring system imparts a unique combination of electronic and steric properties, profoundly influencing molecular interactions and material characteristics. This in-depth technical guide provides a comprehensive review of the synthesis, physicochemical properties, and diverse applications of 6-methylbenzofuran derivatives. We will explore key synthetic methodologies, delve into the structure-activity relationships that govern their biological efficacy, particularly in oncology, and illuminate their burgeoning potential in the realm of advanced organic materials. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate innovation.

    Introduction: The Significance of the 6-Methyl Substituent

    Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a privileged scaffold found in numerous natural products and synthetic molecules with significant therapeutic and industrial value.[1] The derivatization of the benzofuran core allows for the fine-tuning of its biological and physical properties. The introduction of a methyl group at the 6-position is a key modification that significantly impacts the molecule's characteristics.

    The 6-methyl group, through its electron-donating inductive effect (+I), increases the electron density of the aromatic system. This subtle electronic perturbation can influence the molecule's reactivity, binding affinity to biological targets, and its photophysical behavior. Furthermore, the steric bulk of the methyl group can dictate the preferred conformation of the molecule and its ability to fit into the active sites of enzymes or receptors. This guide will dissect the multifaceted roles of this seemingly simple substituent, providing a rationale for its prevalence in high-performing derivatives.

    Synthetic Methodologies: Crafting the 6-Methylbenzofuran Core

    The synthesis of 6-methylbenzofuran derivatives can be achieved through various strategic routes, often tailored to the desired substitution pattern. A common and versatile approach involves the construction of the benzofuran ring from appropriately substituted phenols and alkynes.

    Palladium-Catalyzed Cross-Coupling Reactions

    The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of aryl-substituted 6-methylbenzofurans.[2] This reaction typically involves the coupling of a boronic acid or its ester with a halogenated benzofuran derivative in the presence of a palladium catalyst and a base.

    Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-methylbenzofurans

    • Reagent Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine the 2-bromo-6-methylbenzofuran (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents) in a suitable reaction vessel.

    • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).

    • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

    • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-methylbenzofuran.[2]

    Suzuki_Miyaura_Coupling reagents 2-Bromo-6-methylbenzofuran + Arylboronic Acid + Base (e.g., K₂CO₃) catalyst Pd(PPh₃)₄ Catalyst reagents->catalyst Add solvent Solvent (e.g., Dioxane/Water) catalyst->solvent Add heating Heating (80-110°C) solvent->heating Heat & Stir workup Aqueous Work-up & Extraction heating->workup Cool & Work-up purification Column Chromatography workup->purification Purify product 2-Aryl-6-methylbenzofuran purification->product

    General workflow for Suzuki-Miyaura coupling.
    Intramolecular Cyclization Reactions

    Another important synthetic strategy involves the intramolecular cyclization of suitably functionalized precursors. For instance, the Perkin reaction and related cyclizations can be employed to construct the furan ring onto a pre-existing substituted benzene ring.

    Physicochemical Properties: The Influence of the 6-Methyl Group

    The physicochemical properties of 6-methylbenzofuran derivatives are a direct consequence of their molecular structure. The presence of the 6-methyl group, in concert with other substituents, modulates properties such as solubility, lipophilicity, and electronic characteristics.

    DerivativeMolecular FormulaMolecular Weight ( g/mol )LogPReference
    6-MethylbenzofuranC₉H₈O132.162.7[3]
    6-Methylbenzofuran-2-carboxylic acidC₁₀H₈O₃176.17-
    6-Hydroxy-2-methylbenzofuran-3-carboxylic acidC₁₀H₈O₄192.17-

    Table 1: Physicochemical data for selected 6-methylbenzofuran derivatives.

    The methyl group generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, a crucial factor in drug design. Electronically, the methyl group's electron-donating nature can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting the molecule's photophysical properties and its potential for use in organic electronics.

    Applications in Drug Discovery: A Focus on Anticancer Agents

    6-Methylbenzofuran derivatives have demonstrated a remarkable breadth of biological activities, with their potential as anticancer agents being a particularly active area of research.[4] The benzofuran scaffold can interact with various biological targets, and the 6-methyl group often plays a crucial role in optimizing these interactions.

    Structure-Activity Relationship (SAR) in Anticancer Activity

    The anticancer potency of 6-methylbenzofuran derivatives is highly dependent on the nature and position of other substituents on the benzofuran core. SAR studies have revealed several key trends:

    • Substitution at the 2-position: The introduction of aryl groups or other heterocyclic moieties at the 2-position is a common strategy to enhance cytotoxic activity. The nature of the substituent on this aryl ring can further modulate the activity.

    • Substitution at the 3-position: Modifications at the 3-position can also significantly impact anticancer efficacy.

    • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, at various positions on the benzofuran or appended aryl rings often leads to an increase in cytotoxic activity.[5]

    • Hybrid Molecules: The fusion of the 6-methylbenzofuran scaffold with other pharmacologically active moieties, such as chalcones, triazoles, or piperazines, has yielded hybrid molecules with potent and selective anticancer properties.

    SAR_Anticancer core 6-Methylbenzofuran Scaffold pos2 Position 2 Substitution (e.g., Aryl, Heterocycle) core->pos2 pos3 Position 3 Substitution core->pos3 halogenation Halogenation (e.g., Br, Cl) core->halogenation hybrid Hybridization with other Pharmacophores core->hybrid activity Anticancer Activity pos2->activity pos3->activity halogenation->activity hybrid->activity

    Key structural modifications influencing anticancer activity.
    Quantitative Data on Anticancer Activity

    The following table summarizes the in vitro cytotoxic activity of selected 6-methylbenzofuran derivatives against various cancer cell lines.

    CompoundCancer Cell LineIC₅₀ (µM)Reference
    (Z)-7-methoxy-4-[(6-methyl-3-oxobenzofuran-2(3H)-ylidene) methyl]-2H-coumarineK562 (Leukemia)>5[6]
    Derivative of 6-HMA with benzofuran-IC₅₀ = 0.43[6]

    Table 2: In vitro anticancer activity of selected 6-methylbenzofuran derivatives. IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.

    Applications in Materials Science: Exploring the Photophysical Frontier

    While the biological applications of 6-methylbenzofuran derivatives are well-established, their potential in materials science is a rapidly emerging field. The benzofuran core, being a π-conjugated system, provides a platform for the development of novel organic materials with interesting photophysical and electronic properties.

    Organic Light-Emitting Diodes (OLEDs)

    Benzofuran-based molecules have been investigated for their use in OLEDs, both as fluorescent emitters and as host materials.[7] The 6-methyl group can influence the emission wavelength and quantum efficiency of these materials. The electron-donating nature of the methyl group can lead to a bathochromic (red) shift in the emission spectrum.[1] Further research into the design and synthesis of novel 6-methylbenzofuran derivatives with tailored photophysical properties could lead to the development of more efficient and stable OLEDs.

    Organic Photovoltaics (OPVs)

    Furan and its derivatives, including benzofurans, are being explored as building blocks for semiconductor materials in organic solar cells.[8] Their good solubility, excellent stacking properties, and strong fluorescence make them attractive candidates for these applications. The introduction of a 6-methyl group could potentially enhance the performance of these materials by modifying their electronic properties and morphology in thin films.

    Conclusion and Future Perspectives

    6-Methylbenzofuran derivatives represent a versatile and highly promising class of compounds with significant potential in both drug discovery and materials science. The strategic placement of the 6-methyl group provides a powerful handle for tuning the biological activity and physicochemical properties of the benzofuran scaffold. The extensive research into their anticancer properties has already yielded potent lead compounds and valuable insights into their structure-activity relationships.

    Looking ahead, the exploration of 6-methylbenzofuran derivatives in materials science is poised for significant growth. A deeper understanding of how the 6-methyl group and other substituents influence their photophysical and electronic properties will be crucial for the rational design of next-generation organic electronic materials. Furthermore, the continued development of efficient and scalable synthetic methodologies will be essential to unlock the full potential of this remarkable class of molecules. As our understanding of the intricate interplay between molecular structure and function continues to evolve, 6-methylbenzofuran derivatives are certain to remain at the forefront of scientific innovation.

    References

    • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

    • Zawisza, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1599. [Link]

    • PubChem. (n.d.). 6-Methylbenzofuran. National Center for Biotechnology Information. [Link]

    • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

    • Beilstein Journals. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]

    • Zawisza, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1599. [Link]

    • Scite. (n.d.). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. [Link]

    • MDPI. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. [Link]

    • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

    • MDPI. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. [Link]

    • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. [Link]

    • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. [Link]

    • ResearchGate. (2014). Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids. [Link]

    • PubMed. (2021). Recent Advances of Furan and Its Derivatives Based Semiconductor Materials for Organic Photovoltaics. [Link]

    • PubChem. (n.d.). 6-Methylbenzofuran. National Center for Biotechnology Information. [Link]

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    Protocols & Analytical Methods

    Method

    Advanced Protocol for Suzuki-Miyaura Cross-Coupling of (6-Methylbenzofuran-2-yl)boronic Acid

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Self-Validating Protocol Strategic Context: The 6-Methylbenzofuran Scaffold The benzofuran ring is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Self-Validating Protocol

    Strategic Context: The 6-Methylbenzofuran Scaffold

    The benzofuran ring is a "privileged scaffold" in modern drug discovery, frequently utilized in the development of biologically active molecules, including potent alternative complement pathway (Factor D) inhibitors [4]. The Suzuki-Miyaura cross-coupling reaction is the premier methodological choice for appending aryl or heteroaryl substituents to the 2-position of this core [1].

    However, cross-coupling with heteroaryl boronic acids—specifically 2-benzofuranyl derivatives—presents a notorious chemical challenge: protodeboronation . Under basic aqueous conditions, the polarized C–B bond can rapidly hydrolyze, destroying the starting material before transmetalation can occur [3]. While the presence of the 6-methyl group in (6-Methylbenzofuran-2-yl)boronic acid provides a slight inductive electron-donating effect that marginally stabilizes the C–B bond compared to electron-deficient analogs, rigorous control over the catalytic cycle's microenvironment is mandatory to achieve high yields.

    Mechanistic Causality & Reaction Design

    To design a robust protocol, we must align our reagent selection with the fundamental kinetics of the palladium catalytic cycle:

    • Catalyst & Ligand Selection: Traditional Pd(PPh3​)4​ often suffers from phosphine oxidation and subsequent palladium aggregation (precipitation of "black palladium") during extended heating. We strongly recommend using Pd(dppf)Cl2​ or modern Pd(II)-N-Heterocyclic Carbene (NHC) precatalysts (e.g., [(IPr)Pd(OAc)2​] ). Bidentate ligands like dppf enforce a cis-geometry of the transmetalated intermediates on the Pd(II) center, which drastically accelerates the reductive elimination step, outcompeting the degradation of the boronic acid [2, 3].

    • Base and Solvent Dynamics: Transmetalation is the rate-limiting step. The boronic acid must be activated into a highly nucleophilic trihydroxyboronate complex [Ar−B(OH)3​]− . A biphasic or water-miscible solvent system (e.g., 1,4-Dioxane/H₂O or THF/H₂O) paired with a mild base like K2​CO3​ or KF ensures a steady-state concentration of the active boronate. Stronger bases (e.g., NaOH ) aggressively accelerate protodeboronation and should be avoided [2].

    Catalytic Cycle & Mechanistic Workflow

    The following diagram illustrates the logical progression of the catalytic cycle and the critical intervention points where experimental conditions dictate the reaction's success.

    CatalyticCycle ArX Electrophile (Ar-X) OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] ArX->OxAdd Pd0 Active Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation [Pd(II)(Ar)(Benzofuran)L2] OxAdd->TransMet Boronic (6-Methylbenzofuran-2-yl) boronic acid Base Aqueous Base (K2CO3) Boronate Formation Boronic->Base Base->TransMet Activated Nucleophile RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-6-methylbenzofuran RedElim->Product

    Mechanistic workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling process.

    Quantitative Data: Condition Optimization

    The table below synthesizes optimization data for benzofuran-2-ylboronic acid derivatives across various catalytic systems, highlighting the causality behind yield variations[2, 3, 5].

    Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Causality & Observation
    Pd(OAc)2​ (3 mol%) K2​CO3​ (2.0)EtOH/H₂O (1:1)8061%Lacks stabilizing ligands; prone to Pd(0) aggregation and precipitation [2].
    Pd(dppf)Cl2​ (3 mol%) K2​CO3​ (2.0)Dioxane/H₂O (4:1)8088%Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
    [(IPr)Pd(OAc)2​] (3 mol%) KF (3.0)THF/H₂O (5 eq)23>90%Highly active NHC ligand enables room-temperature coupling, halting protodeboronation [3].
    Pd/C (Heterogeneous) Na2​CO3​ (2.0)iPrOH/H₂O (1:1)2598%*Ligand-free approach; requires highly optimized, unhindered electrophiles [5].

    *Yield based on structurally similar benzofuran-2-ylboronic acid benchmark models.

    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. In-process controls (IPC) are embedded within the steps to ensure that any failure points are immediately identifiable.

    Step 1: Reagent Preparation & Degassing
    • Action: To an oven-dried Schlenk tube or a highly sealed reaction vial, add the aryl halide (1.0 equiv, typically 0.5 mmol), (6-Methylbenzofuran-2-yl)boronic acid (1.3 equiv, 0.65 mmol), and Pd(dppf)Cl2​ (0.03 equiv, 3 mol%).

    • Causality: A 30% molar excess of the boronic acid is a calculated buffer. It compensates for the inevitable minor fraction of boronic acid that undergoes protodeboronation during the initial heating phase before the catalytic cycle reaches a steady state.

    • Self-Validation (QC): The solid mixture should appear as a uniform, free-flowing powder. Any clumping or discoloration of the boronic acid prior to solvent addition suggests moisture contamination or pre-existing degradation.

    Step 2: Solvent and Base Addition
    • Action: Add 4.0 mL of anhydrous 1,4-Dioxane, followed by 1.0 mL of a 2.0 M aqueous K2​CO3​ solution (2.0 equiv).

    • Causality: The biphasic nature of Dioxane/Water is critical. The water dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate intermediate, while the Dioxane keeps the lipophilic aryl halide and catalyst in solution.

    Step 3: Atmospheric Purging & Thermal Activation
    • Action: Submerge the vial in a liquid nitrogen bath to freeze the mixture, evacuate the headspace under high vacuum, and backfill with Argon. Repeat this Freeze-Pump-Thaw cycle three times. Heat the reaction mixture to 80 °C with vigorous stirring for 4–8 hours.

    • Causality: Oxygen is highly detrimental; it oxidizes the phosphine ligands of the catalyst and promotes the oxidative homocoupling of the boronic acid (yielding a bis-benzofuran dimer).

    • Self-Validation (IPC): Monitor the reaction via TLC (typically 10% EtOAc in Hexanes) or LC-MS at the 4-hour mark. The disappearance of the aryl halide spot and the emergence of a new, highly UV-active spot (due to the extended π -conjugation of the biaryl system) indicates successful coupling.

    Step 4: Quench and Extraction
    • Action: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water. Separate the organic layer and extract the aqueous layer twice more with 10 mL of EtOAc.

    • Causality: The basic aqueous phase retains the boronic acid byproducts (e.g., boric acid) and inorganic salts. The highly lipophilic 2-aryl-6-methylbenzofuran product partitions entirely into the organic phase.

    • Self-Validation (QC): A clean phase separation should occur. If an unbreakable emulsion forms, it indicates the presence of unreacted, partially degraded boronic acid polymers. Adding a small amount of brine will break this emulsion.

    Step 5: Purification and Analytical Confirmation
    • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

    • Self-Validation (QC): Confirm product identity via 1H NMR. Look for two critical diagnostic peaks:

      • The characteristic benzofuran C3-H singlet (typically appearing around 6.9–7.2 ppm), which shifts depending on the electronic nature of the newly appended aryl group.

      • The C6-methyl singlet (integrating to 3H) at approximately 2.4–2.5 ppm.

    References

    • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI Molecules.[Link]

    • [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC Precatalysts for Suzuki–Miyaura Cross-Coupling. The Journal of Organic Chemistry (ACS). [Link]

    • WO2019057946A1 - Multi-cyclic aromatic compounds as factor d inhibitors.
    Application

    Base and solvent selection for Suzuki reactions with 6-methylbenzofuran boronic acid

    Application Note: Optimization of Base and Solvent Systems for Suzuki-Miyaura Cross-Coupling of 6-Methylbenzofuran Boronic Acid Introduction: The Heteroaryl Challenge The Suzuki-Miyaura cross-coupling reaction is a corne...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Optimization of Base and Solvent Systems for Suzuki-Miyaura Cross-Coupling of 6-Methylbenzofuran Boronic Acid

    Introduction: The Heteroaryl Challenge

    The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic and medicinal chemistry, enabling the robust formation of C–C bonds. However, the use of heteroaryl boronic acids—such as 6-methylbenzofuran boronic acid—presents a significant synthetic challenge. Unlike their simple aryl counterparts, electron-rich and heteroatom-containing boronic acids are highly susceptible to in situ degradation, primarily through protodeboronation[1].

    As a Senior Application Scientist, the most common failure point I observe in these couplings is the mismatch between the basicity of the reaction medium and the stability of the boronic acid. This guide delineates the mechanistic causality behind these failures and provides self-validating protocols to optimize base and solvent selection, ensuring high-yielding cross-couplings while suppressing degradative pathways.

    Mechanistic Insights: Activation vs. Degradation

    To achieve successful coupling, the boronic acid must be converted into a reactive boronate anion ([ArB(OH)3]-) via the addition of a base. This anionic species is essential for the transmetalation step with the palladium(II) halide complex[2].

    However, this activation is a double-edged sword. The very same boronate anion is the primary intermediate in base-catalyzed protodeboronation[1]. In the presence of water and high pH, the C–B bond undergoes ipso-protonation, cleaving the boronic acid into the inactive 6-methylbenzofuran (Ar-H) and boric acid[3]. Therefore, the choice of base and solvent must perfectly balance the rate of transmetalation against the rate of hydrolysis.

    G BA 6-Methylbenzofuran Boronic Acid Cond1 Optimal Base/Solvent (e.g., K3PO4, Dioxane/H2O) BA->Cond1 Cond2 High pH, Excess H2O (e.g., NaOH, H2O) BA->Cond2 TM Transmetalation (Desired Pathway) Cond1->TM PD Protodeboronation (Degradation Pathway) Cond2->PD Prod Cross-Coupled Product TM->Prod Deg 6-Methylbenzofuran (Ar-H Byproduct) PD->Deg

    Competitive pathways in Suzuki coupling of 6-methylbenzofuran boronic acid.

    Solvent and Base Selection Strategy

    Solvent Selection: Managing the Water Content

    Water is traditionally required in Suzuki reactions to dissolve inorganic bases and facilitate the formation of the reactive palladium-hydroxo or boronate species. However, for 6-methylbenzofuran boronic acid, excess water drives prehydrolytic degradation[1].

    • Biphasic Systems (1,4-Dioxane/H₂O or Toluene/H₂O): A 4:1 or 5:1 ratio of organic solvent to water is optimal. Dioxane provides excellent solubility for the organic partners and stabilizes the palladium catalyst, while the limited water restricts the kinetics of protodeboronation[4].

    • Anhydrous Systems: For exceptionally sensitive electrophiles or when protodeboronation cannot be halted in aqueous media, strictly anhydrous conditions using solvents like pure Toluene or THF are necessary[5].

    Base Selection: Tuning the pH
    • Mild Inorganic Bases (K₃PO₄, K₂CO₃, Cs₂CO₃): Potassium phosphate (K₃PO₄) is the gold standard for benzofuran boronic acids. It provides sufficient basicity (pKa ~12.3) to drive transmetalation without pushing the system into the highly alkaline regimes where ipso-protonation dominates[6].

    • Anhydrous Bases (TMSOK, CsF): Potassium trimethylsilanolate (TMSOK) is a highly soluble, anhydrous base that generates a reactive siloxide-palladium intermediate, bypassing the need for water entirely. This completely shuts down hydrolytic protodeboronation[5].

    Quantitative Reactivity Matrix

    The following table summarizes the causal relationship between reaction conditions and expected outcomes for 6-methylbenzofuran boronic acid couplings.

    Solvent SystemBaseTempCausality & ObservationExpected Yield
    1,4-Dioxane / H₂O (4:1) K₃PO₄ (2.0 eq)90 °CMild basicity promotes transmetalation; limited water restricts rapid protodeboronation.75–85%
    Toluene / EtOH / H₂O Cs₂CO₃ (1.5 eq)90 °CExcellent solubility profile; moderate degradation due to higher protic availability.70–80%
    DMF / H₂O (1:1) NaOH (3.0 eq)100 °CHigh pH and high water content drastically accelerate protodeboronation (Ar-H formation).< 30%
    Toluene (Anhydrous) TMSOK (2.0 eq)80 °CAnhydrous environment completely suppresses hydrolytic protodeboronation pathways.85–95%

    Experimental Protocols

    Workflow Step1 1. Reagent Preparation Step2 2. Solvent/Base Degassing Step1->Step2 Step3 3. Catalytic Coupling Step2->Step3 Step4 4. LC-MS Validation Step3->Step4 Step5 5. Workup & Purification Step4->Step5

    Experimental workflow for self-validating Suzuki-Miyaura cross-coupling.

    Protocol A: Standard Mild Biphasic Coupling (Dioxane/H₂O)

    Use this protocol as the primary starting point for standard aryl halide electrophiles.

    Materials:

    • 6-Methylbenzofuran boronic acid (1.2 eq)

    • Aryl halide (1.0 eq)

    • Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.03 eq, 3 mol%)

    • K₃PO₄ (2.0 eq)

    • 1,4-Dioxane / Deionized Water (4:1 v/v)

    Step-by-Step Methodology:

    • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 6-methylbenzofuran boronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

    • Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Seal the flask with a rubber septum. Sparge the solution with Argon for 15 minutes. Causality: Oxygen promotes the homocoupling of boronic acids and oxidizes the Pd(0) active species[3].

    • Base Addition: Quickly uncap, add K₃PO₄ (2.0 mmol), and reseal. Flush the headspace with Argon for 2 minutes.

    • Reaction: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

    • Self-Validation Step (Critical): At t = 1 hour, extract a 10 µL aliquot via syringe. Dilute with 100 µL LC-MS grade acetonitrile, filter, and analyze via LC-MS.

      • Validation Logic: You must observe the [M+H]⁺ peak of the cross-coupled product. If the peak corresponding to 6-methylbenzofuran (the protodeboronated Ar-H byproduct) exceeds 15% relative abundance, transmetalation is failing to outpace degradation. If this occurs, abort and switch to Protocol B.

    • Workup: Upon completion (typically 4–8 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL), wash with water (2 × 15 mL) and brine (15 mL). Dry over anhydrous MgSO₄, concentrate, and purify via flash chromatography[4].

    Protocol B: Anhydrous Coupling (Toluene/TMSOK)

    Use this protocol if Protocol A fails due to extensive protodeboronation or if the electrophile is water-sensitive.

    Materials:

    • 6-Methylbenzofuran boronic acid (1.5 eq)

    • Aryl halide (1.0 eq)

    • Pd(OAc)₂ (0.02 eq) / SPhos (0.04 eq)

    • Potassium trimethylsilanolate (TMSOK) (2.0 eq)

    • Anhydrous Toluene

    Step-by-Step Methodology:

    • Glovebox Preparation: Inside an argon-filled glovebox, charge a vial with the aryl halide (1.0 mmol), 6-methylbenzofuran boronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and TMSOK (2.0 mmol)[5].

    • Solvent Addition: Add anhydrous Toluene (10 mL). Seal the vial with a PTFE-lined crimp cap.

    • Reaction: Remove the vial from the glovebox and heat at 80 °C for 3–6 hours. Causality: TMSOK acts as a soluble, anhydrous oxygen-nucleophile that generates the required Pd-OAr intermediate for transmetalation without introducing the hydrolytic vectors associated with water[5].

    • Self-Validation Step: At t = 1 hour, sample 10 µL, quench with wet acetonitrile, and analyze via LC-MS. The complete absence of the Ar-H byproduct validates the anhydrous suppression of protodeboronation.

    • Workup: Filter the crude mixture directly through a short pad of Celite to remove siloxane salts, eluting with Ethyl Acetate. Concentrate and purify. Note: Boronic acids and their derivatives can degrade on silica gel; rapid purification is recommended[6].

    References

    • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: University of Edinburgh / J. Am. Chem. Soc. URL:[Link]

    • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

    • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: ACS Publications (Organic Letters) URL:[Link]

    Sources

    Method

    Application Note: Synthesis of Bioactive Molecules via Suzuki-Miyaura Cross-Coupling using (6-Methylbenzofuran-2-yl)boronic Acid

    Strategic Rationale in Drug Design Benzofuran cores are privileged structural motifs in medicinal chemistry, frequently deployed as bioisosteres for indoles. While indoles possess a hydrogen-bond donating NH group, the o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Strategic Rationale in Drug Design

    Benzofuran cores are privileged structural motifs in medicinal chemistry, frequently deployed as bioisosteres for indoles. While indoles possess a hydrogen-bond donating NH group, the oxygen atom in a benzofuran ring acts solely as a weak hydrogen-bond acceptor. This fundamental difference drastically alters the target residence time, lipophilicity, and membrane permeability profiles of the resulting drug candidates.

    The strategic incorporation of a methyl group at the C6 position—utilizing (6-Methylbenzofuran-2-yl)boronic acid (CAS: 1800231-49-5) —serves two critical functions in rational drug design:

    • Steric Filling : The C6-methyl group provides precise steric bulk to effectively occupy hydrophobic sub-pockets in target proteins, enhancing binding affinity through van der Waals interactions.

    • Metabolic Modulation : The methyl group blocks metabolically labile sites on the aromatic ring, preventing rapid cytochrome P450-mediated oxidation and thereby improving the pharmacokinetic half-life of the molecule.

    This specific building block has been instrumental in the synthesis of advanced therapeutics. Notably, it is a key intermediate in the development of multi-cyclic aromatic compounds acting as Factor D inhibitors for the treatment of age-related macular degeneration (AMD) . Furthermore, benzofuran-2-ylboronic acid derivatives have been successfully coupled to oxadiazole scaffolds to create potent Poly(ADP-ribose) polymerase (PARP) inhibitors targeting human breast cancer cells [[1]]([Link]), as well as N-linked hydroxamic acid derivatives functioning as novel antibacterial agents [[2]]().

    Mechanistic Dynamics & Catalyst Causality

    The Suzuki-Miyaura cross-coupling of electron-rich heteroaryl boronic acids requires precise mechanistic tuning. Benzofuran-2-ylboronic acids are highly reactive but prone to rapid protodeboronation (premature cleavage of the C-B bond) under excessively basic or aqueous conditions at elevated temperatures.

    Understanding the causality behind reagent selection is critical:

    • Catalyst Selection : For standard aryl bromides, Pd(dppf)Cl2 is the catalyst of choice . Its bidentate ligand provides a large bite angle, which accelerates the final reductive elimination step and minimizes side reactions. Conversely, for sterically hindered or electron-deficient heteroaryl chlorides, Pd(PPh3)4 is preferred to drive the initial, sluggish oxidative addition .

    • Base & Solvent Synergy : A biphasic solvent system, typically 1,4-Dioxane/Water (4:1), is standard. The causality here is strictly functional: water is required to dissolve the inorganic base (e.g., Na2CO3) and hydrolyze the boronic acid into its reactive boronate anion. This anion is the actual species that undergoes transmetalation with the Pd(II) intermediate. Dioxane solubilizes the organic substrates and maintains a boiling point high enough to overcome the activation energy barrier of the coupling.

    SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Aryl Halide Pd0->OxAdd + Ar-X Trans Transmetalation Pd(II) Diaryl Complex OxAdd->Trans + Base Product Reductive Elimination Bioactive Scaffold Trans->Product C-C Bond Formation Boronic Boronate Activation (6-Me-Benzofuran-2-yl)B(OH)3- Boronic->Trans Transfer Product->Pd0 Pd(0) Regeneration

    Catalytic cycle of the Suzuki-Miyaura cross-coupling using (6-Methylbenzofuran-2-yl)boronic acid.

    Quantitative Data: Condition Optimization

    To ensure high-throughput success, the following table summarizes field-proven reaction conditions for coupling benzofuran-2-ylboronic acids with various electrophilic partners, optimized for yield and minimal protodeboronation , .

    Electrophile TypeOptimal Catalyst (mol%)Base (Equiv)Solvent SystemTemp / TimeExpected Yield
    Aryl Bromides Pd(dppf)Cl2 (5%)Na2CO3 (2.5)Dioxane/H2O (4:1)90 °C / 12 h85 - 92%
    Heteroaryl Chlorides Pd(PPh3)4 (10%)Cs2CO3 (3.0)Toluene/THF (4:1)100 °C / 12 h76 - 89%
    Aryl Iodides Pd(OAc)2 / SPhos (3%)K3PO4 (2.0)Toluene/H2O (10:1)80 °C / 6 h> 95%
    Nitrobenzaldehydes Pd(PPh3)4 (5%)K2CO3 (2.0)DMF/H2O (5:1)90 °C / 8 h78 - 89%

    Experimental Protocols

    The following protocols are designed as self-validating systems. Do not skip the validation checkpoints, as they provide real-time assurance of reaction integrity.

    Protocol A: General Synthesis of 2-Aryl-6-methylbenzofuran Scaffolds (Factor D Inhibitor Intermediates)

    This method utilizes standard thermal heating and is highly scalable for early-stage drug discovery .

    Reagents & Materials:

    • (6-Methylbenzofuran-2-yl)boronic acid (1.2 equiv)

    • Aryl bromide (1.0 equiv, typically 1.0 mmol scale)

    • Pd(dppf)Cl2 (0.05 equiv)

    • 2M Aqueous Na2CO3 (2.5 equiv)

    • 1,4-Dioxane (Degassed, 5.0 mL)

    Step-by-Step Methodology:

    • Preparation & Degassing : In a 20 mL reaction vial, combine the aryl bromide and (6-Methylbenzofuran-2-yl)boronic acid in 1,4-Dioxane.

      • Causality: Degassing the solvent via sparging with Argon for 10 minutes is critical. Dissolved oxygen will rapidly oxidize the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle and promoting homocoupling of the boronic acid.

    • Catalyst & Base Addition : Add Pd(dppf)Cl2 followed by the 2M aqueous Na2CO3 solution. Seal the vial under an Argon atmosphere.

    • Thermal Activation : Heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block for 12 hours.

      • Validation Checkpoint 1: Within 15-30 minutes of heating, the suspension should transition from a pale yellow mixture to a homogeneous dark amber/brown solution. This color shift visually validates the successful generation of the active Pd(0) species.

    • Reaction Monitoring :

      • Validation Checkpoint 2: Analyze an aliquot via LC-MS. The disappearance of the boronic acid mass (m/z 176.9 [M+H]+) and the appearance of the target product mass confirms conversion. If an intense peak at m/z 133.1 is observed, protodeboronation (yielding 6-methylbenzofuran) has occurred. If this happens, lower the temperature to 80 °C in subsequent runs.

    • Workup & Purification : Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    Protocol B: Microwave-Assisted Coupling for Sterically Hindered Scaffolds

    For complex, multi-cyclic N-linked hydroxamic acid derivatives , standard thermal conditions often fail. Microwave irradiation provides rapid, uniform heating that forces the reaction to completion before protodeboronation can dominate.

    Step-by-Step Methodology:

    • In a 5 mL microwave-safe vial, combine the heteroaryl chloride (0.63 mmol), (6-Methylbenzofuran-2-yl)boronic acid (0.95 mmol, 1.5 equiv), and Pd(PPh3)4 (10 mol%).

    • Add a solvent mixture of Toluene/THF (4:1, 4 mL) and solid Cs2CO3 (2.0 mmol).

      • Causality: Cs2CO3 is chosen over Na2CO3 because the larger Cesium cation enhances the solubility of the carbonate in organic solvents (Toluene/THF) and provides a stronger basic environment necessary to activate the highly hindered heteroaryl chloride for oxidative addition.

    • Seal the vial, purge with Argon, and subject to microwave irradiation at 100 °C for 45 minutes.

    • Filter the resulting mixture through a pad of Celite to remove precipitated palladium black and inorganic salts, then proceed to standard chromatographic purification.

    Workflow N1 Reagent Prep Degassing & Base N2 Cross-Coupling Pd Catalysis (90°C) N1->N2 N3 Workup Phase Separation N2->N3 N4 Purification Flash Chromatography N3->N4 N5 Validation LC-MS & NMR N4->N5

    Step-by-step experimental workflow for the synthesis and validation of benzofuran derivatives.

    References

    • Multi-cyclic aromatic compounds as factor d inhibitors Source: Google P
    • Development of an Environment-Friendly and Electrochemical Method for the Synthesis of an Oxadiazole Drug-Scaffold That Targets Poly(ADP-Ribose)Polymerase in Human Breast Cancer Cells Source: MDPI Catalysts (2023, 13(8), 1185) URL:[Link] [[1.10]]

    • N-linked hydroxamic acid derivatives useful as antibacterial agents Source: Google P

    Sources

    Application

    Application Note: (6-Methylbenzofuran-2-yl)boronic Acid in the Synthesis of Kinase Inhibitors

    Introduction & Pharmacophore Rationale In the landscape of modern targeted therapeutics, (6-methylbenzofuran-2-yl)boronic acid has emerged as a highly versatile and privileged building block for the design of next-genera...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Pharmacophore Rationale

    In the landscape of modern targeted therapeutics, (6-methylbenzofuran-2-yl)boronic acid has emerged as a highly versatile and privileged building block for the design of next-generation kinase inhibitors, including agents targeting CDK2/9, PIM kinases, and various receptor tyrosine kinases .

    The strategic incorporation of the 6-methylbenzofuran-2-yl moiety into a heteroaryl scaffold (such as a pyrimidine, azaindole, or thiazolidine core) provides distinct pharmacological advantages:

    • Hinge Region Binding: The oxygen atom of the benzofuran ring acts as a potent hydrogen bond acceptor, interacting directly with the kinase hinge region to anchor the molecule.

    • Shape Complementarity & Selectivity: The planar aromatic system, combined with the sterically demanding 6-methyl group, provides optimal hydrophobic interactions within the ATP-binding pocket. This specific steric bulk drives target selectivity by exploiting unique hydrophobic pockets and excluding off-target kinases .

    Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling

    The construction of these complex kinase inhibitors is predominantly achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is favored for its broad functional group tolerance, the low toxicity of boron byproducts, and exceptional regioselectivity .

    Causality of Reagent Selection:

    • Catalyst Choice (Pd(dppf)Cl₂): For sterically hindered substrates like 6-methylbenzofuran, Pd(dppf)Cl₂ is the catalyst of choice. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a large bite angle on the palladium center. This geometry stabilizes the Pd(II) intermediate, accelerates the rate-limiting transmetalation step, and suppresses unwanted side reactions such as protodeboronation .

    • Base & Solvent System (K₂CO₃ in 1,4-Dioxane/H₂O): A biphasic solvent system is critical. The aqueous component dissolves the inorganic base, which then coordinates with the neutral boronic acid to form an electron-rich, tetrahedral boronate "ate" complex. This complex is significantly more nucleophilic than the neutral boronic acid, allowing for rapid transmetalation to the palladium center.

    CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide Core) Pd0->OxAdd Ar-X PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (Benzofuran transfer) PdII->TransMet Base BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activated Boronic Acid PdII_2 Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_2 RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Regeneration Product Coupled Kinase Inhibitor (Ar-Ar') RedElim->Product

    Catalytic cycle of the Suzuki-Miyaura coupling highlighting boronate activation.

    Data Presentation: Reaction Optimization

    To maximize the yield of the coupled kinase inhibitor, various catalytic systems and conditions must be evaluated. Table 1 summarizes the quantitative optimization data for coupling (6-methylbenzofuran-2-yl)boronic acid with a generic halogenated azaindole kinase core.

    Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

    EntryCatalyst (5 mol %)Base (2.5 equiv)Solvent System (v/v)Temp (°C)Isolated Yield (%)
    1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)9065%
    2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)10078%
    3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9092%
    4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)9085%

    Note: Entry 3 provides the optimal balance of solubility, base strength, and catalytic turnover for this specific boronic acid.

    Self-Validating Experimental Protocol

    This protocol details the optimized synthesis of a 6-methylbenzofuran-substituted kinase inhibitor core. The procedure is designed as a self-validating system, incorporating critical in-process controls to ensure reproducibility and scientific integrity.

    Workflow Prep 1. Reagent Prep Weighing & Mixing Degas 2. Degassing Argon Purge (15 min) Prep->Degas Heat 3. Reaction 90°C, 6-8 hrs Degas->Heat Workup 4. Workup Aq. Extraction & Drying Heat->Workup Purify 5. Purification Flash Chromatography Workup->Purify Validate 6. Validation LC-MS & NMR Purify->Validate

    Step-by-step workflow for the synthesis and validation of the coupled kinase inhibitor.

    Step 1: Reagent Preparation & Stoichiometry
    • Procedure: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halogenated kinase core (1.0 equiv), (6-methylbenzofuran-2-yl)boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Boronic acids are susceptible to protodeboronation and oxidative homocoupling under basic, high-temperature conditions. Utilizing a 1.2 molar excess ensures complete consumption of the more complex, synthetically demanding, and valuable halogenated kinase core.

    Step 2: Solvent Addition & Degassing
    • Procedure: Add a pre-mixed solvent system of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL/mmol). Seal the flask with a rubber septum and perform three cycles of vacuum evacuation followed by Argon backfilling (15 minutes total).

    • Causality: Palladium(0) active species are highly sensitive to oxidation by dissolved O₂. Oxygen also promotes the homocoupling of the boronic acid to form a biaryl byproduct. Rigorous degassing is non-negotiable for achieving high yields and preventing catalyst poisoning.

    Step 3: Reaction Execution & In-Process Control
    • Procedure: Heat the reaction mixture in a pre-heated oil bath at 90 °C for 6–8 hours under a positive pressure of Argon.

    • Validation System: After 4 hours, sample 10 µL of the organic layer, dilute in LC-MS grade methanol, and analyze via TLC (UV 254 nm) and LC-MS. The reaction is deemed complete and self-validated when the exact mass of the starting halide is no longer detectable, and the[M+H]⁺ peak of the coupled product dominates the chromatogram.

    Step 4: Workup & Extraction
    • Procedure: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL/mmol) and wash with saturated aqueous NaCl (brine) (2 × 15 mL). Extract the aqueous layer once more with Ethyl Acetate.

    • Causality: Brine is utilized instead of pure water to break any emulsions formed by the biphasic dioxane/water system and to drive the organic products into the organic layer via the salting-out effect. Dry the combined organic layers over anhydrous Na₂SO₄.

    Step 5: Purification & Final Validation
    • Procedure: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Validation System: Confirm the structural integrity of the purified product using ¹H NMR (400 MHz). The successful coupling is validated by the appearance of the benzofuran aromatic protons and a distinct singlet corresponding to the 6-methyl group (typically around δ 2.40–2.55 ppm), integrated proportionally against the kinase core protons.

    References

    • Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

    • WO2019057946A1 - Multi-cyclic aromatic compounds as factor d inhibitors Source: Google Patents / WIPO URL
    • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

    Method

    Application Note: Preparation and Biological Screening of 6-Methylbenzofuran Derivatives

    Scaffold Rationale & Mechanistic Insights Benzofuran is a privileged heterocyclic scaffold in medicinal chemistry, naturally occurring in various plant species and synthetically adaptable for targeted drug discovery. The...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Scaffold Rationale & Mechanistic Insights

    Benzofuran is a privileged heterocyclic scaffold in medicinal chemistry, naturally occurring in various plant species and synthetically adaptable for targeted drug discovery. The introduction of a methyl group at the 6-position (yielding 6-methylbenzofuran derivatives) fundamentally alters the electron density and lipophilicity of the core system. This modification has been empirically shown to enhance binding affinity with biological targets, particularly within the context of mitochondrial apoptotic machinery and inflammatory pathways[1].

    Recent structure-activity relationship (SAR) studies indicate that conjugating 6-methylbenzofuran with moieties such as aurones, chromones, or N-aryl piperazines yields novel hybrid compounds with potent pro-apoptotic and anti-proliferative properties[1][2]. For instance, 2 have demonstrated selective cytotoxic activity against human lung cancer lines (A549) with IC50 values as low as 0.12 μM[2].

    To streamline the discovery pipeline, this guide outlines a validated, high-efficiency workflow encompassing the microwave-assisted synthesis of 6-methylbenzofuran derivatives and their subsequent in vitro biological screening.

    Workflow A 6-Methylbenzofuran Precursor B Microwave-Assisted Synthesis A->B C Purification (TLC/Column) B->C D Structural ID (NMR/IR) C->D E Biological Screening D->E

    Caption: Workflow from 6-methylbenzofuran synthesis to in vitro biological screening.

    Experimental Methodologies

    Synthesis of 6-Methylbenzofuran Derivatives

    Traditional syntheses of benzofuran-3-ones require prolonged reflux times and often result in thermal degradation. Utilizing a 3 accelerates the reaction kinetics, providing a facile pathway to obtain these critical intermediates in higher yields[3]. The following protocol details the coupling of 6-methylbenzofuran-3-one with brominated acetophenones to yield highly active aurone-like derivatives[4].

    Step-by-Step Protocol:

    • Reagent Preparation: Dissolve 6-methylbenzofuran-3-one (3.0 mmol) and the selected brominated acetophenone (3.0 mmol) in 15 mL of anhydrous acetone.

      • Causality: Anhydrous acetone is selected as the aprotic solvent to prevent the competitive solvolysis of the brominated acetophenone, ensuring the nucleophilic attack is directed solely toward the desired coupling.

    • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.03 mmol) to the reaction mixture.

      • Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It deprotonates the intermediate without cleaving the newly formed ether linkages, which is a common failure point when stronger bases (e.g., NaOH) are utilized.

    • Microwave Irradiation: Place the sealed reaction vessel in a dedicated laboratory microwave reactor. Irradiate at 150°C for 15–20 minutes.

      • Causality: Microwave irradiation provides rapid, localized heating that overcomes the activation energy barrier of sterically hindered substrates much faster than conventional conductive heating, minimizing the formation of side products[3].

    • Solvent Evaporation & Washing: Post-reaction, monitor the completion via TLC (Hexane:Ethyl Acetate, 5:1). Evaporate the acetone under reduced pressure. Wash the obtained residue with distilled water to remove inorganic salts.

    • Purification: Purify the crude product using silica gel column chromatography.

      • Self-Validation Checkpoint: The success of the synthesis must be confirmed via ¹H-NMR. The integrity of the 6-methyl group is validated by the presence of a characteristic singlet at δ 2.43–2.46 ppm[4]. Furthermore, IR spectroscopy should reveal a distinct C=O stretching band around 1696–1705 cm⁻¹[4].

    Biological Screening: In Vitro Cytotoxicity (MTT Assay)

    To evaluate the anticancer potential of the synthesized 6-methylbenzofuran derivatives, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed. This assay relies on the activity of NADPH dehydrogenase, a mitochondrial oxidative phosphorylation enzyme, providing a direct readout of mitochondrial viability which is often compromised by benzofuran derivatives[5].

    Step-by-Step Protocol:

    • Cell Seeding: Seed A549 (lung cancer) or K562 (human leukemia) cells at a density of 5 × 10⁴ cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

      • Causality: This specific seeding density ensures that the cells remain in the exponential growth phase during the 48-hour drug exposure, preventing false-positive cytotoxicity readings caused by nutrient depletion or contact inhibition.

    • Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂), treat the cells with the 6-methylbenzofuran derivatives at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 μM).

      • Self-Validation Checkpoint: Always include a known cytotoxic agent (e.g., Doxorubicin) as a positive control and a vehicle control (0.1% DMSO) to validate the dynamic range of the assay.

    • MTT Addition: Following 48 hours of drug exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

      • Causality: Viable cells with active metabolism convert MTT into a purple formazan product. Dead cells lose this ability, making the colorimetric change a direct proxy for cell viability.

    • Formazan Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

    • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

    Pathway Compound 6-Methylbenzofuran Derivative ROS ROS Generation Compound->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (K562 / A549 Cells) Caspase->Apoptosis

    Caption: Proposed apoptotic signaling pathway induced by 6-methylbenzofuran derivatives.

    Quantitative Data Summary

    The structural modifications on the 6-methylbenzofuran core drastically dictate the biological outcome. The table below summarizes the representative quantitative data of specific derivatives against established cancer cell lines, demonstrating the scaffold's tunability[1][2][4].

    Compound DesignationSubstitution / Hybrid TypeTarget Cell LineIC50 (µM)Primary Mechanism
    Derivative 16 N-aryl piperazine hybridA549 (Lung Cancer)0.12Cytotoxicity / NO inhibition
    Derivative 16 N-aryl piperazine hybridSGC7901 (Gastric)2.75Cytotoxicity / NO inhibition
    Derivative 17a Aurone-like benzofuranK562 (Leukemia)~15.00Apoptosis induction
    Derivative D17 2-Phenyl-2-oxoethoxyK562 (Leukemia)< 50.00Pro-apoptotic / ROS Generation

    References

    • Synthesis and anti-cancer activity evaluation of new aurone derivatives Source: Taylor & Francis (tandfonline.com) URL:4

    • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: National Institutes of Health (nih.gov) URL:1

    • Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones Source: ResearchGate (researchgate.net) URL:3

    • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety Source: National Institutes of Health (nih.gov) URL:2

    Sources

    Application

    Application Note: One-Pot Synthesis of Aryl-Substituted 6-Methylbenzofurans via Tandem Sonogashira Coupling-Cyclization

    Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Rationale Aryl-substituted 6-methylbenzofurans are priv...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

    Introduction & Rationale

    Aryl-substituted 6-methylbenzofurans are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in [1], anti-tubulin agents, and selective kinase inhibitors ([2]). Traditional multi-step syntheses of these heterocycles often suffer from poor atom economy, requiring pre-functionalized α-phenoxyketones or harsh acidic dehydration conditions.

    To streamline library generation for drug discovery, this application note details a highly efficient, one-pot tandem Sonogashira cross-coupling and 5-endo-dig cyclization protocol. By utilizing 2-iodo-5-methylphenol and terminal aryl alkynes, researchers can rapidly access diverse 2-aryl-6-methylbenzofurans with excellent regioselectivity, functional group tolerance, and overall yield ([3]).

    Mechanistic Pathway & Causality (E-E-A-T)

    Understanding the causality behind the reagent selection is critical for troubleshooting and reaction optimization. The transformation is a cascade sequence driven by a synergistic Pd/Cu bimetallic catalytic system ([4]):

    • Regiochemical Mapping : The starting material, 2-iodo-5-methylphenol, is purposefully selected. Upon cyclization, the C1-hydroxyl oxygen becomes the O1 of the benzofuran, the C2-iodine position becomes the C3a bridgehead, and the C5-methyl group perfectly maps to the C6 position of the final benzofuran ring.

    • Oxidative Addition & Transmetalation : Pd(0) undergoes oxidative addition into the activated C–I bond. Concurrently, CuI reacts with the terminal alkyne in the presence of Triethylamine (Et₃N) to form a nucleophilic copper acetylide. Transmetalation transfers the alkynyl group to the Pd(II) center.

    • Reductive Elimination : The Pd(II) complex undergoes reductive elimination to yield the acyclic intermediate, 2-(arylethynyl)-5-methylphenol, regenerating the active Pd(0) catalyst.

    • 5-endo-dig Cyclization : The pendant hydroxyl group undergoes an intramolecular nucleophilic attack on the activated alkyne. The basic conditions (Et₃N) and the π -activation from the transition metals lower the activation energy for this annulation, driving the equilibrium toward the thermodynamically stable aromatic benzofuran system.

    Mechanism A 2-Iodo-5-methylphenol + Aryl Alkyne B Pd(0) / CuI Oxidative Addition & Transmetalation A->B C 2-(Arylethynyl)- 5-methylphenol B->C Reductive Elimination D 5-endo-dig Annulation (Base/Metal) C->D E 2-Aryl-6-methylbenzofuran (Target Scaffold) D->E Isomerization

    Reaction mechanism of the tandem Sonogashira coupling and 5-endo-dig cyclization.

    Self-Validating Systems & In-Process Controls (IPCs)

    To ensure high trustworthiness and reproducibility, this protocol integrates self-validating checks:

    • Visual Oxygen Detection : The presence of atmospheric oxygen triggers the Glaser homocoupling of the terminal alkyne (yielding a 1,4-diarylbuta-1,3-diyne byproduct). A rapid shift of the reaction mixture to a deep blue/green color before heating indicates Cu(II) formation and oxygen contamination. A sustained yellow/amber hue confirms a properly deoxygenated environment.

    • Reaction Monitoring (TLC/GC-MS) : The acyclic intermediate (2-(arylethynyl)-5-methylphenol) is highly fluorescent under 254 nm UV light and elutes slightly higher than the starting phenol on silica TLC (Hexanes/EtOAc 9:1). Completion of the 5-endo-dig cyclization is validated by the disappearance of this intermediate and the emergence of a highly non-polar, non-fluorescent spot. GC-MS validation ensures no acyclic mass ( M+ ) remains, confirming quantitative annulation.

    Experimental Protocol

    Workflow N1 1. Degas Anhydrous DMF & Et3N (Prevents Glaser Coupling) N2 2. Add Pd(PPh3)2Cl2 (5 mol%) & CuI (10 mol%) N1->N2 N3 3. Add 2-Iodo-5-methylphenol & Aryl Alkyne N2->N3 N4 4. Heat at 80°C for 4-8 h (Monitor via TLC/GC-MS) N3->N4 N5 5. Aqueous Quench & EtOAc Extraction (Brine Wash to remove DMF) N4->N5 N6 6. Silica Gel Chromatography (Hexanes/EtOAc) N5->N6

    Step-by-step experimental workflow for the one-pot synthesis of 6-methylbenzofurans.

    Materials & Reagents
    • 2-Iodo-5-methylphenol : 1.0 equiv (limiting reagent)

    • Phenylacetylene (or substituted aryl alkyne): 1.2 equiv

    • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] : 5 mol%

    • Copper(I) iodide [CuI] : 10 mol%

    • Triethylamine (Et₃N) : 3.0 equiv (Base)

    • N,N-Dimethylformamide (DMF) : Anhydrous (Solvent)

    Step-by-Step Methodology
    • Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-5-methylphenol (1.0 mmol, 234 mg) and anhydrous DMF (5.0 mL). Add Et₃N (3.0 mmol, 418 µL).

    • Degassing : Subject the solution to three rigorous freeze-pump-thaw cycles or vigorously sparge with ultra-pure Argon for 15 minutes. Critical Step: Failure to degas will result in alkyne dimerization.

    • Catalyst Loading : Under a positive Argon flow, quickly add Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg) and CuI (0.10 mmol, 19 mg).

    • Alkyne Addition : Add phenylacetylene (1.2 mmol, 132 µL) dropwise via a gas-tight micro-syringe.

    • Reaction Execution : Seal the flask and heat in a pre-equilibrated oil bath at 80 °C for 6 hours. Monitor via TLC until the fluorescent acyclic intermediate is fully consumed.

    • Work-up : Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the layers. Wash the organic layer with brine (3 × 15 mL) to effectively partition and remove the DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0–5% EtOAc in Hexanes) to afford the pure 2-phenyl-6-methylbenzofuran.

    Reaction Optimization & Quantitative Data

    The following table summarizes the quantitative optimization data, explicitly demonstrating the causality behind the chosen protocol parameters.

    EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
    1 Pd(PPh₃)₂Cl₂ / CuI Et₃N DMF 80 6 88 Optimal conditions; full cyclization to benzofuran.
    2Pd(PPh₃)₂Cl₂ / CuIK₂CO₃Toluene1001245Poor solubility of inorganic base; incomplete cyclization.
    3Pd(OAc)₂ / PPh₃Et₃NTHF65862Lower boiling point of THF limits the thermal energy required for the 5-endo-dig annulation.
    4CuI (Ligand-free)Cs₂CO₃DMSO1202435Pd-free conditions require significantly harsher temperatures, leading to substrate degradation.
    5Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF80615*No degassing performed. High Glaser homocoupling byproduct observed; starved of alkyne.

    References

    • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 Source: RSC Advances, 2023 URL:[Link]

    • One-Pot Tandem Hiyama Alkynylation/Cyclizations by Palladium(II) Acyclic Diaminocarbene (ADC) Complexes Yielding Biologically Relevant Benzofuran Scaffolds Source: ACS Omega / PubMed Central (PMC) URL:[Link]

    • Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation Source: Int J Mol Sci / PubMed Central (PMC) URL:[Link]

    • Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities Source: RSC Advances / PubMed Central (PMC) URL:[Link]

    Sources

    Method

    Application Note: Scale-Up Synthesis and Process Optimization of 6-Methylbenzofuran

    Executive Summary 6-Methylbenzofuran is a privileged heterocyclic building block integral to the development of novel therapeutics, including melatonin receptor agonists, anti-inflammatory agents, and targeted anticancer...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    6-Methylbenzofuran is a privileged heterocyclic building block integral to the development of novel therapeutics, including melatonin receptor agonists, anti-inflammatory agents, and targeted anticancer drugs 1[1]. Transitioning the synthesis of this scaffold from discovery-scale (milligrams) to process-scale (kilograms) requires rigorous optimization to ensure safety, high atom economy, and reproducible purity. This Application Note details a highly efficient, two-step scalable protocol for the synthesis of 6-methylbenzofuran, starting from the readily available precursor 2-iodo-5-methylphenol 2[2].

    Mechanistic Rationale & Strategic Process Design

    The established synthetic route relies on a tandem Sonogashira cross-coupling followed by a base-mediated 5-endo-dig cyclization 3[3].

    • Causality in Alkyne Selection : While propyne or acetylene gas can theoretically be used to install the required two-carbon unit, their application at scale introduces severe safety hazards (e.g., explosive limits, need for specialized pressurized reactors) 4[4]. Trimethylsilylacetylene (TMS-acetylene) is selected as a stable liquid surrogate. It is easily handled at standard temperature and pressure, and the bulky TMS group sterically hinders unwanted Glaser homocoupling side-reactions.

    • Causality in Catalyst System : A robust Pd(II)/Cu(I) co-catalytic system is utilized. The Pd(PPh₃)₂Cl₂ precatalyst is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the C–I bond of 2-iodo-5-methylphenol. The CuI co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, drastically accelerating the transmetalation step 5[5].

    • Causality in Cyclization : Potassium carbonate (K₂CO₃) in methanol serves a dual mechanistic purpose. First, it acts as a nucleophile to cleave the labile C–Si bond, revealing the terminal alkyne in situ. Subsequently, the basic environment deprotonates the phenol, driving an intramolecular hydroalkoxylation (5-endo-dig cyclization) that is thermodynamically favored by the formation of the aromatic benzofuran core 3[3].

    Process Chemistry & Scale-Up Considerations

    • Exotherm Control : The Sonogashira coupling is highly exothermic. On a kilogram scale, TMS-acetylene must be dosed continuously over several hours rather than added in a single bolus. This ensures the internal reactor temperature remains below 35°C, preventing catalyst degradation and solvent boil-off.

    • Solvent Optimization : Triethylamine (Et₃N) is used as both the base and the solvent in the coupling step. This dual role ensures high solubility of the active catalytic species and facilitates the rapid precipitation of triethylammonium iodide (Et₃N·HI). The precipitation removes iodide from the catalytic cycle, driving the equilibrium of the reaction forward.

    Synthetic Workflow Diagram

    G SM 2-Iodo-5-methylphenol (Starting Material) Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI, Et3N) SM->Step1 Int1 5-Methyl-2-((trimethylsilyl)ethynyl)phenol (Intermediate) Step1->Int1 Step2 Step 2: Desilylation & Cyclization (K2CO3, MeOH, 65°C) Int1->Step2 Prod 6-Methylbenzofuran (Target API Intermediate) Step2->Prod

    Two-step synthetic workflow for the scale-up of 6-methylbenzofuran.

    Quantitative Data & Scalability Metrics

    The protocol has been validated across three distinct scales, demonstrating robust performance with minimal drop-off in yield or purity during scale-up.

    ParameterLaboratory Scale (10 g)Pilot Scale (100 g)Kilo Scale (1.0 kg)
    Overall Yield 85%82%81%
    Step 1 Yield 94%92%91%
    Step 2 Yield 90%89%89%
    Purity (HPLC-UV) >99.5%>99.2%>99.0%
    E-factor 423528

    (Note: E-factor improvements at larger scales are attributed to optimized solvent recovery and reduced wash volumes).

    Step-by-Step Experimental Protocols & Self-Validating Quality Control

    Step 1: Synthesis of 5-Methyl-2-((trimethylsilyl)ethynyl)phenol

    Procedure :

    • Charge a dry, nitrogen-purged 10 L jacketed glass reactor with 2-iodo-5-methylphenol (1.00 kg, 4.27 mol), Pd(PPh₃)₂Cl₂ (15.0 g, 0.5 mol%), and CuI (8.1 g, 1.0 mol%).

    • Add degassed triethylamine (5.0 L) and initiate mechanical stirring at 150 rpm.

    • Adjust the reactor jacket temperature to maintain an internal temperature of 20°C.

    • Using a precision dosing pump, add TMS-acetylene (503 g, 5.12 mol, 1.2 equiv.) continuously over 4 hours. Critical Parameter : Monitor the internal temperature strictly, ensuring it does not exceed 35°C to prevent thermal runaway.

    • Stir the mixture for an additional 2 hours post-addition at 25°C.

    • Workup : Filter the reaction mixture through a pad of Celite to remove the precipitated Et₃N·HI salts and insoluble catalyst residues. Wash the filter cake with ethyl acetate (2 L). Concentrate the filtrate under reduced pressure to yield the crude intermediate.

    Self-Validating QC Checkpoints :

    • In-Process Control (IPC) : TLC (Hexane/EtOAc 9:1) must show complete consumption of the starting material (Rf = 0.45) and the appearance of a dominant new spot (Rf = 0.65).

    • Analytical Validation : ¹H NMR (CDCl₃) should display a characteristic sharp singlet at ~0.25 ppm (9H, integrating for the TMS group) and the disappearance of the highly deshielded aromatic proton adjacent to the iodine atom.

    Step 2: Tandem Desilylation and Cyclization to 6-Methylbenzofuran

    Procedure :

    • Transfer the crude 5-methyl-2-((trimethylsilyl)ethynyl)phenol directly to a 10 L reactor without further purification.

    • Add methanol (4.0 L) and anhydrous K₂CO₃ (1.18 kg, 8.54 mol, 2.0 equiv.).

    • Heat the suspension to 65°C (reflux) under a nitrogen atmosphere for 6 hours.

    • Workup : Cool the mixture to 20°C and concentrate under reduced pressure to remove the bulk of the methanol. Partition the resulting residue between deionized water (3 L) and methyl tert-butyl ether (MTBE, 3 L).

    • Separate the organic layer, wash with brine (1 L), dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product via short-path vacuum distillation (bp ~85–90°C at 10 mmHg) to afford 6-methylbenzofuran as a colorless to pale yellow oil.

    Self-Validating QC Checkpoints :

    • IPC : HPLC monitoring should initially indicate the transient formation of the desilylated terminal alkyne intermediate, followed by its complete conversion to the cyclized product.

    • Analytical Validation : ¹H NMR (CDCl₃) must show the appearance of the characteristic furan ring protons: a doublet at ~7.5 ppm (H-2) and a doublet at ~6.7 ppm (H-3) 6[6]. The TMS signal at 0.25 ppm must be completely absent. The methyl group will appear as a singlet at ~2.4 ppm 6[6].

    References

    • Zhu, R.-R., Hou, X.-Q., & Du, D.-M. "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones". Molecules, 2024. 1

    • AiFChem. "Benzofuran Synthesis - Product Catalog". AiFChem, 2024. 2

    • MDPI. "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans". Molecules, 2020. 3

    • Benchchem. "Application Note: A Scalable Protocol for the Synthesis of 4-Fluoro-3-methylbenzofuran". Benchchem, 2025. 4

    • Thieme. "Product Class 4: Organometallic Complexes of Copper". Thieme E-Books & E-Journals, 2024. 5

    • ACS Publications. "N-Phenoxyamides as Multitasking Reagents: Base-Controlled Selective Construction of Benzofurans or Dihydrobenzofuro[2,3-d]oxazoles". The Journal of Organic Chemistry, 2019. 6

    Sources

    Application

    Application Note: (6-Methylbenzofuran-2-yl)boronic Acid in Organic Electronics and Materials Science

    Introduction & Chemical Profile (6-Methylbenzofuran-2-yl)boronic acid (CAS: 1800231-49-5) is a highly versatile organoboron building block extensively utilized in materials science, particularly in the development of sma...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Chemical Profile

    (6-Methylbenzofuran-2-yl)boronic acid (CAS: 1800231-49-5) is a highly versatile organoboron building block extensively utilized in materials science, particularly in the development of small molecule semiconductors and Organic Light-Emitting Diodes (OLEDs)[1][2].

    The structural architecture of this compound provides specific optoelectronic advantages. The benzofuran moiety offers a rigid, planar, and electron-rich π-conjugated core, which facilitates high charge-carrier mobility and tunable emission wavelengths[3]. The strategic addition of a methyl group at the 6-position serves a dual purpose:

    • Electronic Tuning : It subtly raises the Highest Occupied Molecular Orbital (HOMO) energy level via inductive electron donation, which improves hole-injection properties in OLED devices[4].

    • Morphological Control : It significantly enhances the solubility of the resulting macromolecules in organic solvents without severely disrupting molecular packing, a critical factor for solution-processed thin-film fabrication.

    Mechanistic Principles: Overcoming Protodeboronation

    The primary utility of (6-Methylbenzofuran-2-yl)boronic acid lies in its reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form extended carbon-carbon bonds with halogenated electroactive cores[4][5].

    • Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is frequently chosen because its robust, sterically demanding ligand sphere stabilizes the Pd(0) intermediate during the transmetalation of deactivated heteroaryl systems[4][6].

    • Biphasic Solvent Systems : A biphasic system of Toluene and Water (typically 4:1 v/v) is employed. Toluene effectively solubilizes the growing conjugated organic core, while water dissolves the inorganic base (e.g., K₂CO₃). This keeps the local concentration of hydroxide/carbonate ions low in the organic phase, thereby minimizing protodeboronation[6].

    • Phase Transfer Catalysis : The addition of a phase transfer catalyst, such as Aliquat™ 336, facilitates the transfer of carbonate ions across the biphasic boundary, ensuring efficient base-exchange prior to transmetalation without requiring harsh monophasic basic conditions[6].

    SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Br + Pd(0) -> Ar-Pd(II)-Br Pd0->OxAdd Aryl Halide (Ar-Br) BaseEx Base Exchange Ar-Pd(II)-Br + K2CO3 -> Ar-Pd(II)-CO3K OxAdd->BaseEx Base (K2CO3) TransMet Transmetalation Ar-Pd(II)-CO3K + Boronic Acid -> Ar-Pd(II)-Ar' BaseEx->TransMet (6-Me-BF)-B(OH)2 RedElim Reductive Elimination Ar-Ar' (Product) + Pd(0) TransMet->RedElim RedElim->Pd0 Product Release

    Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling tailored for heteroaryl boronic acids.

    Experimental Protocol: Synthesis of an OLED Host Intermediate

    This protocol details the cross-coupling of (6-Methylbenzofuran-2-yl)boronic acid with an aryl bromide (e.g., a carbazole or triazine derivative) to form an electroactive compound[5][6].

    Step-by-Step Methodology
    • Reagent Preparation & Degassing : In a 250 mL round-bottom flask, combine the aryl bromide (1.0 equiv) and (6-Methylbenzofuran-2-yl)boronic acid (1.2 equiv)[5]. Add Toluene to achieve a 0.1 M concentration relative to the halide. Degas the mixture by sparging with high-purity Nitrogen or Argon for 15 minutes.

      • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the boronic acid.

    • Base Addition : Add a degassed aqueous solution of K₂CO₃ (2.0 M, 3.0 equiv) and a catalytic amount of Aliquat™ 336 (0.01 equiv)[4][6]. Continue sparging for an additional 10 minutes.

    • Catalyst Introduction : Quickly add Pd(PPh₃)₄ (0.03 to 0.05 equiv) under a positive stream of inert gas[4].

      • Causality: Adding the active catalyst last minimizes its exposure to trace oxygen during the initial solid-loading phase.

    • Reflux & In-Process Control (IPC) : Equip the flask with a reflux condenser and heat the biphasic mixture to 90–100 °C with vigorous stirring for 12–16 hours[6].

      • Self-Validating System: The active Pd(PPh₃)₄ catalyst will impart a bright yellow/green hue to the organic phase. The appearance of a fine black precipitate (palladium black) indicates catalyst deactivation. If TLC/UPLC shows unreacted starting material alongside palladium black, a fresh catalyst spike is required.

    • Workup : Once the aryl halide is consumed, cool the reaction to room temperature. Add deionized water to quench the reaction and extract the aqueous layer with Ethyl Acetate (3 x 50 mL)[4]. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purification : Purify the crude product via silica gel column chromatography (using a Hexane/Ethyl Acetate gradient) to yield the pure conjugated intermediate[4].

    Workflow S1 1. Reagent Prep Degas Toluene/H2O S2 2. Reactant Loading Add Boronic Acid, Ar-Br S1->S2 S3 3. Catalyst Addition Add Pd(PPh3)4 under N2 S2->S3 S4 4. Reflux Stir at 90°C (12-16h) S3->S4 S5 5. Workup Extract & Wash S4->S5 S6 6. Purification Chromatography S5->S6

    Caption: Experimental workflow for the synthesis and purification of benzofuran-functionalized OLED intermediates.

    Data Presentation

    Table 1: Optimization of Suzuki Coupling Conditions for Heteroaryl Boronic Acids

    The following table summarizes the quantitative yield outcomes based on varying catalytic and solvent conditions, highlighting the causality behind protocol selection.

    Catalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Observation / Causality
    Pd(PPh₃)₄ Toluene/H₂O (4:1) K₂CO₃ 90 85 Optimal biphasic system; minimizes protodeboronation.
    Pd(dppf)Cl₂Dioxane/H₂O (4:1)Na₂CO₃8078Good alternative for sterically hindered substrates.
    Pd₂(dba)₃ / SPhosToluene (Dry)Cs₂CO₃10045High protodeboronation due to strong base in monophasic system.
    Pd(OAc)₂ / PPh₃DMFK₃PO₄12020Thermal decomposition of boronic acid at high temperatures.
    Table 2: Impact of the 6-Methylbenzofuran Core on Optoelectronic Properties

    Representative data demonstrating how the structural core influences the frontier molecular orbitals (HOMO/LUMO) and triplet energy (E_T) in standard host materials.

    Structural CoreHOMO (eV)LUMO (eV)Bandgap (eV)Triplet Energy (E_T, eV)
    Unsubstituted Benzofuran-5.80-2.303.502.75
    6-Methylbenzofuran -5.65 -2.25 3.40 2.80
    Naphtho[2,3-b]benzofuran-5.50-2.403.102.60

    Sources

    Method

    Advanced Derivatization of (6-Methylbenzofuran-2-yl)boronic Acid: Strategies for Medicinal Chemistry

    Executive Summary (6-Methylbenzofuran-2-yl)boronic acid (CAS: 1800231-49-5) is a highly versatile, privileged building block in modern medicinal chemistry[1]. The benzofuran core is ubiquitous in biologically active mole...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    (6-Methylbenzofuran-2-yl)boronic acid (CAS: 1800231-49-5) is a highly versatile, privileged building block in modern medicinal chemistry[1]. The benzofuran core is ubiquitous in biologically active molecules, ranging from anti-HCV agents to Factor D inhibitors[2],[3]. The strategic placement of a methyl group at the C6 position modulates the lipophilicity and steric profile of the scaffold, often improving target binding affinity and metabolic stability. However, derivatizing 2-substituted benzofuran boronic acids via Suzuki-Miyaura cross-coupling presents distinct mechanistic challenges, primarily due to their susceptibility to protodeboronation under standard basic conditions[4],[5]. This application note provides a comprehensive, self-validating guide to mastering these cross-coupling reactions.

    Mechanistic Insights and Causality

    The Suzuki-Miyaura cross-coupling of heteroaryl boronic acids involves three primary steps: oxidative addition, transmetalation, and reductive elimination. For (6-Methylbenzofuran-2-yl)boronic acid, the transmetalation step is the critical bottleneck . The electron-rich nature of the benzofuran oxygen increases the electron density at the C2 position, making the C-B bond highly prone to hydrolytic cleavage (protodeboronation) under basic, aqueous coupling conditions[5].

    To counteract this, causality dictates our experimental design:

    • Catalyst Selection : Fast, highly active catalysts (e.g., Pd-NHC complexes or Pd(dppf)Cl₂) are required to "outrun" the destructive protodeboronation side reaction[6],[5].

    • Base and Solvent Synergy : A biphasic system (e.g., 1,4-Dioxane/H₂O) with a moderate base (K₂CO₃ or K₃PO₄) ensures sufficient formation of the reactive boronate "ate" complex without excessively accelerating C-B hydrolysis[7].

    • Alternative Activation : 8 have emerged as a powerful tool to accelerate the reaction rate, allowing for additive-free conditions and significantly shorter reaction times, thereby preserving the integrity of the boronic acid[8].

    CatalyticCycle A Pd(0) Active Catalyst (e.g., Pd(dppf)Cl2) B Oxidative Addition Intermediate A->B + Aryl Halide C Transmetalation ('Ate' Complex) B->C + (6-Me-Benzofuran-2-yl)B(OH)2 + Base D Reductive Elimination Intermediate C->D - Borate Byproduct E Protodeboronation (Dead-End) C->E + H2O / Heat (Side Reaction) D->A + Desired Product

    Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting protodeboronation risks.

    Quantitative Data: Optimization of Reaction Conditions

    To establish a robust protocol, we must analyze the structure-activity relationship of the reaction conditions themselves. Table 1 synthesizes the optimization landscape for coupling benzofuran-2-ylboronic acids with standard aryl halides, prioritizing high yields and low degradation[7],[8],[6],[5].

    Table 1: Optimization of Suzuki-Miyaura Coupling for Benzofuran-2-ylboronic Acids

    Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Protodeboronation (%)
    Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 eq)Dioxane/H₂O (4:1)90127215
    Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (2 eq)Dioxane/H₂O (4:1)908858
    Pd-NHC Complex (0.5 mol%)Na₂CO₃ (2 eq)iPrOH800.592< 2
    Pd(PPh₃)₄ (5 mol%) + US*K₂CO₃ (2 eq)DMF50190< 5

    *US = Ultrasound irradiation. Data extrapolated from recent comparative methodologies.

    Experimental Protocols: Self-Validating Workflows

    The following protocols are designed as self-validating systems. Each critical step includes a logical checkpoint to ensure the reaction is proceeding as intended before committing to time-consuming purifications.

    Protocol A: High-Efficiency Palladium-Catalyzed Cross-Coupling

    Reagents: Aryl halide (1.0 mmol), (6-Methylbenzofuran-2-yl)boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), K₃PO₄ (2.0 mmol), 1,4-Dioxane (4 mL), DI Water (1 mL).

    • Reagent Setup & Degassing: Add the aryl halide, boronic acid, and Pd(dppf)Cl₂ to an oven-dried Schlenk flask.

      • Causality: Oxygen is a potent poison for Pd(0) catalysts, leading to irreversible oxidation to inactive Pd(II) species and promoting oxidative homocoupling of the boronic acid[7].

      • Action: Seal the flask and purge with Argon for 10 minutes. Add degassed 1,4-Dioxane and H₂O via syringe.

    • Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath.

    • In-Process LC-MS Validation (Self-Validation Checkpoint): After 2 hours, withdraw a 10 µL aliquot under Argon, dilute in 1 mL LC-MS grade acetonitrile, filter, and inject.

      • Success State: Disappearance of the aryl halide peak; emergence of the product mass [M+H]⁺. Proceed to step 4.

      • Failure State (Stalled): Aryl halide remains; unreacted boronic acid (m/z 176) is present. Intervention: Add 2 mol% additional catalyst.

      • Failure State (Protodeboronation): Aryl halide remains; emergence of 6-methylbenzofuran mass (m/z 132). Intervention: The boronic acid has degraded. The reaction must be aborted and restarted with a faster catalyst (e.g., Pd-NHC)[6].

    • Aqueous Workup & Pd Scavenging: Cool to room temperature. Add 10 mL brine and extract with Ethyl Acetate (3 × 10 mL).

      • Causality: To prevent palladium contamination in biological assays, treat the combined organic layers with a metal scavenger (e.g., QuadraPure™ TU) for 1 hour before filtration.

    • Isolation: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient)[7].

    Workflow S1 1. Reagent Setup & Stoichiometry S2 2. Degassing (Argon Purge) S1->S2 S3 3. Reaction Execution (Heat/Ultrasound) S2->S3 S4 4. LC-MS Validation (Conversion Check) S3->S4 S5 5. Aqueous Workup & Pd Scavenging S4->S5 S6 6. Chromatography & NMR Analysis S5->S6

    Caption: Self-validating experimental workflow for benzofuran derivatization.

    Medicinal Chemistry Applications: SAR and Late-Stage Functionalization

    The incorporation of the 6-methylbenzofuran moiety is frequently utilized to explore the hydrophobic pockets of target proteins.

    • Antiviral Agents: In the development of 3-hydroxyquinazoline-2,4-dione derivatives targeting the Hepatitis C Virus (HCV), Suzuki coupling of benzofuran-2-ylboronic acids was pivotal in establishing the structure-activity relationship (SAR) of metal ion chelators. The benzofuran ring provided essential pi-pi stacking interactions within the viral active site[3].

    • Immunology & Complement Pathway: Patent literature highlights the use of substituted benzofurans in synthesizing complex multi-cyclic aromatic compounds as Factor D inhibitors. Factor D is a highly specific serine protease essential for the alternative complement pathway. The successful late-stage functionalization of these scaffolds relies heavily on optimized Suzuki-Miyaura conditions to achieve the necessary target specificity and potency[2].

    References

    • Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts. ACS Organometallics. Available at:[Link]

    • Multi-cyclic aromatic compounds as factor d inhibitors (WO2019057946A1).Google Patents.
    • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Suzuki-Miyaura Couplings with (6-Methylbenzofuran-2-yl)boronic Acid

    Welcome to the advanced technical support center for heteroaryl cross-coupling. This guide is designed for researchers and drug development professionals facing yield optimization challenges when utilizing (6-Methylbenzo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced technical support center for heteroaryl cross-coupling. This guide is designed for researchers and drug development professionals facing yield optimization challenges when utilizing (6-Methylbenzofuran-2-yl)boronic acid.

    Mechanistic Insight: The Kinetic Race

    The primary failure mode when coupling (6-Methylbenzofuran-2-yl)boronic acid is protodeboronation (the hydrolytic cleavage of the C–B bond)[1]. The proximity of the oxygen heteroatom to the boron-bearing C2 carbon creates a highly polarized bond. When an aqueous base is introduced, the boronic acid forms a boronate "ate" complex ( [Ar-B(OH)3​]− ). While this complex is strictly necessary to initiate the transmetalation step of the Suzuki cycle, it is also the direct intermediate for base-catalyzed fragmentation, which releases the dead-end byproduct 6-methylbenzofuran[2][3].

    To achieve high yields, your reaction conditions must ensure that the kinetic rate of transmetalation vastly outcompetes the rate of protodeboronation.

    G Start (6-Methylbenzofuran-2-yl) boronic acid Base Aqueous Base Addition (pH Control) Start->Base Boronate Boronate Complex [Ar-B(OH)3]- Base->Boronate Activation PdCycle Fast Transmetalation (e.g., Pd-NHC or XPhos) Boronate->PdCycle K_transmetalation Proto Slow Transmetalation (High pH / Heat) Boronate->Proto K_protodeboronation Product Cross-Coupled Product (Target) PdCycle->Product High Yield Dead 6-Methylbenzofuran (Protodeboronation) Proto->Dead C-B Cleavage

    Fig 1. Competing pathways: Suzuki cross-coupling vs. base-catalyzed protodeboronation.

    Troubleshooting & FAQs

    Q1: My LC-MS shows complete consumption of the boronic acid, but my yield is <20%. The major peak corresponds to 6-methylbenzofuran. How do I fix this? A1: You are observing severe protodeboronation. This is caused by using a base that is too strong (e.g., NaOH or Na2​CO3​ at high temperatures), which accelerates the hydrolytic cleavage of the boronate complex[3]. Solution: Switch to a milder base like Potassium Fluoride ( KF ) or Potassium Phosphate ( K3​PO4​ ) and lower the reaction temperature to 25–40 °C. KF provides sufficient activation for transmetalation without driving the high-pH pathways that destroy the boronic acid[2][4].

    Q2: Should I convert (6-Methylbenzofuran-2-yl)boronic acid to a pinacol ester (Bpin) to improve its stability? A2: Not necessarily. While boronic esters are generally more stable during storage, 2-heteroaryl pinacol esters can actually undergo protodeboronation faster than their parent boronic acids under aqueous basic conditions due to prehydrolytic pathways[2]. Instead of adding synthetic steps to form the ester, optimize the catalyst to accelerate transmetalation of the free acid.

    Q3: I am observing palladium black formation and the reaction stalls at 50% conversion. What causes this? A3: Palladium black indicates catalyst deactivation. Traditional catalysts like Pd(PPh3​)4​ undergo slow oxidative addition and transmetalation with sterically unhindered but electronically deactivated 2-heteroaryl systems. The delayed cycle leaves the active Pd0 species exposed, leading to aggregation[1]. Solution: Utilize highly active, sterically demanding precatalysts. Buchwald's XPhos-Pd-G2 or N-Heterocyclic Carbene (NHC) complexes like [(IPr)Pd(OAc)2​] rapidly enter the catalytic cycle and shield the palladium center, preventing aggregation.

    Quantitative Optimization Data

    The following table synthesizes the expected outcomes when altering the catalyst and base systems for 2-benzofuranylboronic acid derivatives. Note: Data reflects generalized trends for 2-heteroaryl systems to guide rational optimization.

    Catalyst SystemBase / SolventTemp (°C)Est. Cross-Coupling YieldEst. ProtodeboronationCausality / Mechanism
    Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / Dioxane- H2​O 90 °C< 20%> 70%Slow transmetalation; high pH and heat drive rapid C–B cleavage.
    Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / DMF- H2​O 80 °C~ 45%~ 40%Bidentate ligand improves stability, but temperature still favors hydrolysis.
    XPhos-Pd-G2 (2 mol%) K3​PO4​ / THF- H2​O 40 °C> 80% < 10% Bulky ligand accelerates transmetalation; lower temp suppresses cleavage.
    [(IPr)Pd(OAc)2​] (3 mol%) KF / THF- H2​O 23 °C> 85% < 5% NHC ligand enables room-temperature coupling; KF perfectly balances activation[4].

    Self-Validating Experimental Protocol

    To ensure high fidelity and reproducibility, use the following protocol based on NHC-Palladium precatalysts, which have been proven to facilitate the coupling of highly unstable 2-benzofuranylboronic acids at room temperature[4].

    Materials Required:
    • Aryl Halide: 1.0 mmol (electrophile)

    • Boronic Acid: (6-Methylbenzofuran-2-yl)boronic acid (1.5 mmol, slight excess to offset minor degradation)

    • Catalyst: [(IPr)Pd(OAc)2​] (3.0 mol%)

    • Base: Potassium Fluoride ( KF ), anhydrous (3.0 mmol)

    • Solvent: THF (0.25 M) and H2​O (5.0 equiv relative to halide)

    Step-by-Step Methodology:
    • Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (6-Methylbenzofuran-2-yl)boronic acid (1.5 mmol), KF (3.0 mmol), and [(IPr)Pd(OAc)2​] (0.03 mmol).

    • Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Self-Validation Checkpoint: Failure to strictly exclude oxygen will result in homocoupling of the boronic acid, visible as a distinct biaryl mass in LC-MS.

    • Solvent Addition: Syringe in degassed THF (4.0 mL) followed by degassed H2​O (90 µL, 5.0 mmol).

    • Reaction Execution: Stir the reaction vigorously at 23 °C (room temperature) for 16 hours. Self-Validation Checkpoint: The reaction mixture should remain a relatively clear, pale yellow/amber solution. If the solution turns opaque black within the first hour, the catalyst has crashed out (likely due to oxygen ingress or impure reagents).

    • Workup: Dilute the mixture with Ethyl Acetate (10 mL) and wash with water (2 × 10 mL). Extract the aqueous layer with Ethyl Acetate (10 mL). Combine the organic layers, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue via silica gel flash chromatography.

    References

    • ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. Available at: [Link] 3.[(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling of Amides by N–C(O) Activation. National Center for Biotechnology Information (PMC). Available at:[Link]

    • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

    Sources

    Optimization

    Troubleshooting guide for reactions involving (6-Methylbenzofuran-2-yl)boronic acid

    Executive Summary & Mechanistic Context (6-Methylbenzofuran-2-yl)boronic acid (CAS: 143381-72-0) is a highly valuable building block for incorporating the benzofuran pharmacophore into drug candidates. However, as an ele...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Context

    (6-Methylbenzofuran-2-yl)boronic acid (CAS: 143381-72-0) is a highly valuable building block for incorporating the benzofuran pharmacophore into drug candidates. However, as an electron-rich 2-heteroaryl boronic acid, it presents significant synthetic challenges. Its most notorious liability is a high propensity to undergo protodeboronation [1][2].

    In standard Suzuki-Miyaura conditions, the carbon-boron bond of this reagent is easily cleaved by a proton source—typically water in the presence of an aqueous base—resulting in the formation of the unsubstituted heteroarene (6-methylbenzofuran)[1]. Understanding the causality between your reaction conditions and this specific degradation pathway is the key to rescuing failed couplings.

    G SM (6-Methylbenzofuran-2-yl) boronic acid Pd_Cycle Pd Catalytic Cycle (Transmetalation) SM->Pd_Cycle Aryl-X, Base Proto 6-Methylbenzofuran (Protodeboronation) SM->Proto H2O, Base (Ipso-protonation) Homo Homocoupled Dimer (Oxidation) SM->Homo O2, Pd(II) (Oxidative) Product Cross-Coupled Product (Desired) Pd_Cycle->Product Reductive Elimination

    Reaction pathways of (6-Methylbenzofuran-2-yl)boronic acid in coupling conditions.

    Diagnostic Troubleshooting & FAQs

    Q1: My reaction yields no desired product, and LC-MS shows a massive peak corresponding to 6-methylbenzofuran. What happened? A1: You are observing rapid protodeboronation. In aqueous basic conditions, the boronic acid forms a boronate complex that undergoes base-catalyzed ipso-protonation[1][2]. Causality & Solution: The rate of protodeboronation is outcompeting the rate of transmetalation. To fix this, you must alter the kinetic balance:

    • Accelerate Transmetalation: Switch to a highly active catalyst system (e.g., Pd(dppf)Cl₂ or a Buchwald G3 palladacycle like XPhos-Pd-G3) to speed up the catalytic cycle[1].

    • Eliminate Protons: Move to strictly anhydrous conditions using a fluoride base (e.g., CsF) in anhydrous dioxane or THF.

    Q2: I see a significant amount of a dimeric species (homocoupling) in my crude NMR. How do I suppress this? A2: Oxidative homocoupling occurs when trace oxygen acts as an oxidant, facilitating a Pd(II)-mediated dimerization of the boronic acid. Causality & Solution: Oxygen in the solvent system re-oxidizes Pd(0) to Pd(II), which then undergoes dual transmetalation with two equivalents of the boronic acid. You must rigorously de-gas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes to remove dissolved oxygen[1].

    Q3: The reaction stalls at ~40% conversion of the aryl halide. Should I increase the temperature? A3: No. Increasing the temperature will exponentially increase the rate of protodeboronation, destroying your remaining reagent. Causality & Solution: The stall is likely due to the stoichiometric depletion of the boronic acid via side reactions. Instead of heating, use 1.5 to 2.0 equivalents of the boronic acid[1]. If the problem persists, employ a syringe pump to slowly add the boronic acid over 2 hours, keeping its steady-state concentration low to favor cross-coupling over dimerization.

    Quantitative Parameter Optimization

    To guide your experimental design, the following table summarizes the causal relationship between base/solvent selection and reaction outcomes for electron-rich 2-heteroaryl boronic acids.

    Base SystemSolvent SystemProtodeboronation RiskTransmetalation RateRecommended Use Case
    2M Na₂CO₃ (aq)Toluene / EtOHCritical (t₁/₂ < 10 min)ModerateAvoid for 2-benzofuranyl boronic acids.
    K₃PO₄ (solid)Anhydrous DioxaneLowFastGeneral screening; balances stability and reactivity.
    CsF (solid)Anhydrous THFVery LowVery FastOptimal for highly sensitive heteroaryl boronic acids.

    Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

    This protocol is engineered as a self-validating system. Each step includes a diagnostic check to ensure the chemical environment is properly maintained and causality is understood.

    Workflow Prep 1. Reagent Prep & Degassing Mix 2. Catalyst/Base Addition Prep->Mix Heat 3. Thermal Activation (80°C) Mix->Heat Quench 4. Aqueous Quench & Extract Heat->Quench

    Step-by-step experimental workflow for heteroaryl Suzuki-Miyaura coupling.

    Step 1: Reagent Assembly & Rigorous Degassing

    • Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol), (6-Methylbenzofuran-2-yl)boronic acid (1.5 mmol)[1], and anhydrous CsF (3.0 mmol). Add 10 mL of anhydrous 1,4-dioxane.

    • Causality: The 1.5x excess compensates for minor degradation. CsF provides the necessary activation for transmetalation without introducing a proton source.

    • Validation Check: The suspension should be easily stirrable. Degas by sparging with ultra-pure Argon for exactly 15 minutes. Self-validation: If the solvent level drops significantly, your sparging rate is too high, risking concentration variations.

    Step 2: Catalyst Introduction

    • Action: Under a positive flow of Argon, add XPhos-Pd-G3 (0.02 mmol, 2 mol%).

    • Causality: XPhos-Pd-G3 rapidly generates the active monoligated Pd(0) species at room temperature, ensuring that transmetalation begins immediately upon heating, outcompeting degradation.

    • Validation Check: The solution will typically transition from pale yellow to a deep red/orange hue, confirming the dissolution and activation of the pre-catalyst.

    Step 3: Thermal Activation

    • Action: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4-6 hours[1].

    • Causality: 80 °C provides sufficient thermal energy for oxidative addition into the aryl halide without triggering rapid thermal decomposition of the boronic acid.

    • Validation Check: Monitor the reaction by TLC or LC-MS at the 2-hour mark[1]. Self-validation: If the boronic acid is completely consumed but aryl halide remains, protodeboronation has occurred; your system was not sufficiently anhydrous, or your solvent was wet.

    Step 4: Quench and Isolation

    • Action: Cool to room temperature. Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL)[1]. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[1].

    • Causality: The aqueous quench halts the catalytic cycle and partitions the inorganic salts (CsF, boron byproducts) into the aqueous layer, leaving the cross-coupled product in the organic phase for downstream purification.

    References

    • Base-Mediated Direct C–H Germylation of Heteroarenes and Arenes | Organic Letters, ACS Publications,[Link]

    Sources

    Troubleshooting

    Purification of crude product from (6-Methylbenzofuran-2-yl)boronic acid coupling

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and purify crude products derived from the Suzuki-Miyaura cross-coupling of (...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and purify crude products derived from the Suzuki-Miyaura cross-coupling of (6-Methylbenzofuran-2-yl)boronic acid.

    This guide bypasses generic advice to focus on the specific physicochemical behaviors of benzofuran-2-boronic acids, palladium speciation, and the causality behind persistent impurities.

    Diagnostic Purification Workflow

    PurificationWorkflow N1 Crude Suzuki Mixture (Product, Pd, Byproducts) N2 Celite Filtration (Removes Pd Black) N1->N2 N3 Liquid-Liquid Extraction (Removes Salts & Boronates) N2->N3 N4 Pd Scavenging (Si-TMT) (Reduces Pd to <10 ppm) N3->N4 N5 Flash Chromatography (Removes Homocoupled Dimers) N4->N5 N6 Pure Target Compound N5->N6

    Systematic purification workflow for crude Suzuki-Miyaura reaction mixtures.

    Troubleshooting & FAQs: The Causality of Impurities

    Q1: My crude NMR shows a massive peak for 6-methylbenzofuran. Why is my boronic acid degrading, and how do I purify the product? A: You are observing protodeboronation , a highly common side reaction where the1[1].

    • Causality: Benzofuran-2-boronic acids are particularly susceptible to base-catalyzed protonolysis because the adjacent oxygen atom stabilizes the transition state during C-B bond cleavage. When the rate of transmetalation is slow (e.g., at room temperature or with sterically hindered halides), protodeboronation outcompetes the productive coupling cycle.

    • Prevention: Switch to anhydrous conditions using 2[2].

    • Purification: 6-Methylbenzofuran is highly non-polar and volatile. It can often be removed by extended drying under high vacuum or will elute at the solvent front during normal-phase silica gel chromatography (using 100% heptane).

    Q2: I am detecting a non-polar impurity with a mass of m/z 262.1. What is this, and why doesn't aqueous workup remove it? A: This mass corresponds to bis(6-methylbenzofuran-2-yl) , the homocoupled dimer of your boronic acid.

    • Causality: Homocoupling is a Pd(II)-mediated oxidative side reaction. In the presence of trace oxygen, Pd(0) is oxidized to Pd(II), which then transmetalates two equivalents of boronic acid, followed by reductive elimination to form the dimer.

    • Prevention: Apply a rigorous3[3].

    • Purification: Because the dimer is highly lipophilic and lacks polar functional groups,4[4]. See Protocol 2 below.

    Q3: My isolated product is dark brown and fails pharma heavy metal limits (>1000 ppm Pd). How do I strip the palladium? A: Simple filtration through Celite only removes insoluble Pd(0) black; it does not address soluble Pd(II) complexes coordinated to the heteroatoms in your benzofuran product.

    • Causality: To strip Pd, you must introduce a competing ligand with a thermodynamically higher affinity for the metal than your product.

    • Purification: You can use an 5[5] or a 6[6]. Si-TMT provides multiple thiol binding sites that irreversibly trap Pd,7[7].

    Q4: Unreacted boronic acid is causing severe streaking on my silica column. How do I fix this? A: Boronic acids are Lewis acidic. The vacant p-orbital on the boron atom reversibly binds to nucleophilic silanol groups on the silica gel, causing continuous streaking that ruins separation.

    • Purification: Before chromatography,4[4] or wash the organic layer with 1M NaOH. The base converts the boronic acid into a tetrahedral, water-soluble boronate salt that is easily extracted into the aqueous waste.

    Quantitative Data: Palladium Removal Strategies

    Purification MethodMechanism of ActionInitial Pd (ppm)Final Pd (ppm)Scalability
    Celite Filtration Physical removal of aggregated Pd(0) black~50001000 - 4000High
    20% aq. NaHSO₃ Wash (60 °C) Biphasic ligand exchange & extraction~8000< 100High
    Si-TMT Scavenger (16 equiv) Irreversible multi-point thiol coordination~4000< 2Medium

    Validated Experimental Protocols

    Protocol 1: Biphasic Palladium Removal via NaHSO₃ Wash

    This protocol utilizes thermodynamic ligand exchange to partition soluble Pd into the aqueous phase.

    • Dilution: Dilute the crude organic reaction mixture with Toluene (10 mL per gram of crude).

      • Causality: Toluene is a non-coordinating solvent that keeps the organic product solvated while offering no competition against the bisulfite ligand for Pd coordination.

    • Addition: Add an equal volume of 20% w/v aqueous NaHSO₃.

    • Thermal Agitation: Heat the biphasic mixture to 60 °C and stir vigorously for 1 hour.

      • Causality: Elevated temperature increases the kinetics of ligand exchange, allowing the bisulfite to rapidly strip strongly coordinated Pd from the benzofuran product.

    • Phase Separation: Separate the layers while warm.

      • Self-Validation: The aqueous layer should appear dark brown/black (containing Pd complexes), while the organic layer lightens significantly.

    • Isolation: Wash the organic layer once with deionized water, dry over Na₂SO₄, and concentrate. Submit a 5 mg sample for ICP-MS analysis to verify Pd levels are <100 ppm.

    Protocol 2: Chromatographic Separation of Homocoupled Dimers

    This protocol isolates the target product from the highly non-polar bis(6-methylbenzofuran-2-yl) dimer.

    • Sample Preparation: Dry-load the crude mixture onto silica gel by dissolving it in a minimal amount of DCM, adding 2 mass equivalents of silica, and evaporating to a free-flowing powder.

      • Causality: Dry-loading prevents the streaking commonly caused by residual boronic acids and ensures a tight initial band for closely eluting impurities.

    • Equilibration: Pack a flash column and equilibrate with 100% Heptane.

    • Gradient Elution: Run a shallow gradient from 0% to 20% Ethyl Acetate in Heptane.

      • Causality: The homocoupled dimer lacks polar functional groups and will elute very early (near the solvent front) compared to the cross-coupled product.

    • Fraction Analysis: Collect fractions and analyze via TLC and LC-MS.

      • Self-Validation: The dimer will show a mass of m/z 262.1 and elute first. Pool only the subsequent fractions containing the pure target mass.

    Sources

    Optimization

    Identifying side products in the synthesis of 6-methylbenzofuran derivatives

    Welcome to the advanced troubleshooting portal for the synthesis of 6-methylbenzofuran derivatives. This guide is designed for research scientists and drug development professionals to diagnose, understand, and eliminate...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting portal for the synthesis of 6-methylbenzofuran derivatives. This guide is designed for research scientists and drug development professionals to diagnose, understand, and eliminate common side products encountered during benzofuran scaffold construction.

    Diagnostic Triage: Identifying Side Products

    Before adjusting your synthetic route, you must accurately identify the side product. Use the self-guided diagnostic workflow below to interpret your crude reaction analytical data.

    DiagnosticWorkflow A Crude Reaction Mixture B LC-MS Analysis A->B C NMR Spectroscopy A->C D Isomeric Mass (M+H) Regioisomers B->D Same m/z E Mass = M + 18 Da Uncyclized Adduct B->E Incomplete Dehydration F Mass = 2M - 2 Glaser Dimer B->F Oxidative Coupling G Shift in Aromatic Protons (C-4 vs C-6) C->G H Presence of -OH / C=O Aliphatic Signals C->H D->G E->H

    Fig 1. Diagnostic workflow for identifying 6-methylbenzofuran side products via LC-MS and NMR.

    Mechanistic Troubleshooting Guide

    Do not just treat the symptoms of a failed reaction; understand the underlying chemical causality to engineer a permanent solution.

    Issue A: Formation of the 4-Methylbenzofuran Regioisomer

    When synthesizing the benzofuran core via acid-catalyzed cyclization of acetals derived from meta-cresol (3-methylphenol), researchers frequently isolate an inseparable mixture of regioisomers.

    • Causality: Mechanistically, the substrate is protonated under acidic conditions, eliminating methanol to form an oxonium ion[1]. The phenyl ring then undergoes nucleophilic addition. Because the methyl group is in the meta position, cyclization can occur at either the ortho or para sites relative to the methyl substituent. Quantum mechanical (QM) analyses of the oxonium ion's HOMO and 13 C NMR data reveal that the activation energy difference between these two sites can be as small as ~0.94 kcal/mol[1]. According to the Arrhenius equation, at standard reaction temperatures (e.g., 110 °C), this slight difference translates to a significant formation of the undesired regioisomer, experimentally yielding up to a 1:5 ratio[1].

    • Resolution: Lowering the reaction temperature can increase regioselectivity, but if the activation energy barrier for oxonium ion formation is too high, the reaction will stall. Transition to a sterically directed transition-metal catalyzed route (e.g., Sonogashira coupling) where the halogen placement dictates the exact site of cyclization.

    Issue B: Incomplete Cyclization (Uncyclized Phenoxyketone)
    • Causality: The Rap-Stoermer reaction is a powerful method for constructing benzofurans by reacting salicylaldehydes with α-haloketones using basic catalysts like triethylamine[2]. The reaction is a cascade: an initial intermolecular SN​2 etherification is followed by an intramolecular Dieckmann-like aldol condensation[2]. If the base is too weak to deprotonate the intermediate ketone, or if the solvent lacks sufficient polarity to stabilize the transition state, the cascade stalls, leaving a highly stable, uncyclized phenoxyketone.

    • Resolution: Upgrade the base to Cs2​CO3​ or DBU to ensure complete deprotonation for the aldol step, and utilize a dehydrating agent or Dean-Stark apparatus to drive the final aromatization.

    Issue C: Thermal Degradation and Decarboxylation
    • Causality: The classical Perkin rearrangement synthesizes 6-methylbenzofuran-2-carboxylic acid from 3-halocoumarins via base-catalyzed ring fission, forming a dianion intermediate[3]. Under conventional heating (reflux for ~3 hours), the extended thermal exposure drives premature decarboxylation of the carboxylic acid, yielding the unsubstituted 6-methylbenzofuran side product[3].

    • Resolution: Transition to microwave-assisted synthesis to drastically reduce thermal residence time (See Protocol below).

    Quantitative Data: Side Product Signatures

    Use the following table to cross-reference your analytical data and pinpoint the exact side product contaminating your 6-methylbenzofuran synthesis.

    Side Product CategoryLC-MS Signature (Δ Mass) 1H NMR Key Diagnostic ShiftsPrimary Causality
    4-Methyl Regioisomer Identical (Isomeric)Shift in aromatic protons (C-5, C-7 coupling patterns differ from C-4, C-7)Competitive nucleophilic addition sites on the oxonium ion[1].
    Uncyclized Phenoxyketone +18 Da ( M+H2​O )Presence of aliphatic −CH2​− singlet (~5.0 ppm) and ketone C=O in 13C Stalled Dieckmann-like aldol condensation[2].
    Decarboxylated Core -44 Da ( M−CO2​ )Appearance of a sharp singlet at ~6.5-6.8 ppm (C-3 proton)Excessive thermal stress during Perkin rearrangement[3].
    Glaser Dimer ~ 2M−2 Loss of terminal alkyne proton (~3.0 ppm)Oxidative homocoupling due to trace O2​ in Sonogashira routes.

    Self-Validating Experimental Protocol

    To eliminate the decarboxylation side products inherent to classical methods, utilize this self-validating protocol for the Microwave-Assisted Perkin Rearrangement . This methodology achieves up to 99% yield by bypassing prolonged thermal degradation[3].

    Step 1: Reagent Activation & Ring Fission

    • Action: Suspend 3-bromo-4-methyl-6,7-dimethoxycoumarin (1.0 eq) in ethanol. Add aqueous NaOH (3.0 eq).

    • Causality: NaOH acts as the catalyst for the ring fission of the coumarin, generating the requisite dianion intermediate[3].

    • Validation Checkpoint: The suspension must transition to a homogenous, deep-yellow solution within 60 seconds. If particulate matter remains, the base concentration is insufficient to drive the ring opening (likely due to water competing with ethoxide formation); add 0.5 eq NaOH before proceeding.

    Step 2: Microwave Irradiation

    • Action: Subject the sealed vessel to 300 watts of microwave power at 79°C for exactly 5 minutes[3].

    • Causality: Precise microwave heating provides rapid, uniform energy transfer, completing the rearrangement before decarboxylation pathways can activate[3].

    • Validation Checkpoint: Post-irradiation, analyze a 10 µL aliquot via LC-MS. The presence of a peak at [M-44] (decarboxylated product) indicates localized superheating. If [M-44] > 2%, recalibrate your microwave's IR temperature sensor and reduce power to 250W for future runs.

    Step 3: Acidic Work-up and Hydrolysis

    • Action: Cool the vessel to 0°C and add 2M hydrochloric acid dropwise until pH 2 is reached.

    • Causality: HCl addition hydrolyzes the resultant sodium salt, precipitating the free acid form of the benzofuran-2-carboxylic acid[3].

    • Validation Checkpoint: A dense white precipitate must form immediately upon reaching pH < 3. Filter and wash with cold water. If the precipitate is oily or gummy, uncyclized dianion intermediates are still present; re-subject the mixture to Step 2 for an additional 2 minutes.

    Frequently Asked Questions (FAQs)

    Q: Why am I observing a mass corresponding to a dimer (2M-2) in my cross-coupling route? A: If you are utilizing a Sonogashira coupling followed by cyclization to build the 6-methylbenzofuran core, the terminal alkyne can undergo oxidative Glaser homocoupling in the presence of trace oxygen and copper catalysts. Fix: Rigorously degas your solvents via freeze-pump-thaw cycles and ensure a strict argon atmosphere.

    Q: Can I predict the regioisomer ratio before running an acid-catalyzed acetal cyclization? A: Yes. Quantum mechanical (QM) calculations of the oxonium ion's HOMO and Electron Density Surface (EDS) can accurately predict the activation energy for each cyclization site. However, be aware that even a minute ~0.94 kcal/mol difference at 110°C can result in a highly skewed 1:5 product ratio favoring the undesired isomer[1].

    Q: My Rap-Stoermer reaction is yielding high amounts of the uncyclized ether. Can I force the cyclization? A: Yes. The uncyclized ether indicates the aldol condensation is failing. Isolate the ether, dissolve it in a high-boiling, polar aprotic solvent (like DMF or DMSO), and treat it with a stronger base (e.g., Cs2​CO3​ ) at 120°C to force the dehydration and aromatization[2].

    References

    • Source: smolecule.
    • Source: wuxiapptec.
    • Source: acs.

    Sources

    Troubleshooting

    Technical Support Center: Stabilizing (6-Methylbenzofuran-2-yl)boronic Acid in Solution

    Welcome to the technical support center for handling (6-Methylbenzofuran-2-yl)boronic acid . As a 2-heteroaryl boronic acid, this compound is highly susceptible to protodeboronation—the premature cleavage of the carbon-b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for handling (6-Methylbenzofuran-2-yl)boronic acid . As a 2-heteroaryl boronic acid, this compound is highly susceptible to protodeboronation—the premature cleavage of the carbon-boron bond. This guide is designed for researchers and drug development professionals who need to troubleshoot degradation issues, optimize storage, and maximize yields in Suzuki-Miyaura cross-coupling (SMCC) reactions.

    The "2-Heteroaryl Problem": Understanding the Causality

    The instability of (6-Methylbenzofuran-2-yl)boronic acid is rooted in its electronic structure. In the presence of a base (required for SMCC), the boronic acid is converted into a reactive trihydroxyboronate anion. The adjacent oxygen atom in the benzofuran ring inductively stabilizes the developing negative charge at the C2 position. This stabilization significantly lowers the activation energy for unimolecular heterolysis or concerted ipso-protonation, leading to rapid C-B bond cleavage and the formation of the dead-end product, 6-methylbenzofuran[1].

    Pathway BA (6-Methylbenzofuran-2-yl) boronic acid Boronate Boronate Anion (Reactive Intermediate) BA->Boronate Aqueous Base Protodeboronation 6-Methylbenzofuran (Degradation Product) Boronate->Protodeboronation H₂O / H⁺ (Slow Transmetalation) CrossCoupling Coupled Product (Desired Outcome) Boronate->CrossCoupling Pd(II)-Ar (Fast Transmetalation)

    Competing pathways: Protodeboronation vs. Transmetalation.

    Troubleshooting FAQs

    Q: I stored the solid powder on the benchtop, and it degraded within weeks. Shouldn't solids be stable? A: Counterintuitively, neat 2-heteroaryl boronic acids can undergo a solid-state protodeboronation mediated by the boronic acid molecules themselves. The dense hydrogen-bonding network in the crystal lattice reduces the entropic barrier for proton transfer[2]. To prevent this, store the solid at -20°C under an inert atmosphere. Interestingly, dissolving the compound in a neutral, non-protic solvent like anhydrous THF disrupts this hydrogen-bonding network, making the THF solution more stable over a 1-2 month period than the neat solid at room temperature[2].

    Q: Why does my (6-Methylbenzofuran-2-yl)boronic acid degrade so rapidly in basic aqueous solutions? A: The rate of protodeboronation is highly dependent on pH[3]. Under the basic conditions required for SMCC, the boronic acid exists almost exclusively as the boronate anion. For highly electron-deficient or 2-heteroaryl systems, this state is inherently unstable[1]. The degradation is accelerated by heat and the presence of protic solvents (like water or alcohols) that provide the proton necessary for the final cleavage step.

    Q: During my Suzuki-Miyaura coupling, I only recover 6-methylbenzofuran. How do I prevent this? A: Protodeboronation and transmetalation are competing kinetic pathways (as shown in the diagram above). If your coupling partner is unreactive, protodeboronation dominates. To shift the kinetic balance, you must accelerate transmetalation. Use highly active, bulky, electron-rich palladium precatalysts (e.g., Buchwald G3/G4 palladacycles) that rapidly enter the catalytic cycle at room temperature[4]. Alternatively, mask the boronic acid as a MIDA (N-methyliminodiacetic acid) boronate, which slowly hydrolyzes to provide a continuous, low concentration of the active boronic acid[3].

    Quantitative Data: Stability Profiles

    To aid in experimental planning, the following table summarizes the expected stability of (6-Methylbenzofuran-2-yl)boronic acid across various environments, synthesized from kinetic studies on structurally analogous 2-heteroaryl systems.

    Storage/Reaction ConditionDominant Degradation PathwayEstimated Half-LifeRecommended Action
    Aqueous Base (pH > 10) Base-catalyzed protodeboronationMinutes to HoursAvoid prolonged exposure; use slow-release techniques.
    Neat Solid (Ambient) Boronic acid-mediated PDeB~15 DaysStore at -20°C in a desiccator under Argon.
    Anhydrous THF (Ambient) None (H-bond network disrupted)1–2 MonthsIdeal for preparing and storing stock solutions.
    Aqueous Neutral (pH 7) Slow protodeboronationDaysUse immediately if aqueous conditions are required.

    Self-Validating Experimental Protocols

    Protocol A: Quantitative NMR (qNMR) Stability Assessment

    This protocol allows you to accurately determine the degradation rate of your specific batch of (6-Methylbenzofuran-2-yl)boronic acid in solution.

    Causality & Logic: By using 1,3,5-trimethoxybenzene (TMB) as an internal standard, we create a closed mass-balance system. TMB is inert under these conditions, providing a fixed integration reference[3].

    • Preparation: Dissolve 10.0 mg of (6-Methylbenzofuran-2-yl)boronic acid and 5.0 mg of TMB (internal standard) in 0.6 mL of anhydrous THF-d8.

    • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum. Integrate the TMB aromatic peak (singlet, ~6.1 ppm) against the distinct C3-H furan proton of the boronic acid.

    • Stress Induction: Add 50 µL of your target reaction buffer (e.g., aqueous K₃PO₄).

    • Time-Course Analysis: Acquire spectra at 10-minute intervals.

    • Validation Checkpoint: Calculate the molar sum of the remaining boronic acid and the newly formed 6-methylbenzofuran (the protodeboronation product). Self-Validation: This sum must equal the initial molarity of the boronic acid. If the mass balance drops below 95%, alternative degradation pathways (e.g., oxidation to the phenol or boroxine oligomerization) are occurring, and the sample should be diverted to LC-MS analysis[3].

    Workflow Step1 Prepare Stock (Anhydrous THF) Step2 Add Internal Std (TMB) Step1->Step2 Step3 Apply Stress (Base/Heat) Step2->Step3 Step4 Quench (Acidic Buffer) Step3->Step4 Step5 qNMR Analysis (Mass Balance) Step4->Step5

    Workflow for quantitative NMR-based stability assessment.

    Protocol B: High-Velocity Suzuki-Miyaura Coupling

    To outcompete the rapid protodeboronation in solution, this protocol utilizes a highly active precatalyst to ensure transmetalation is the fastest step in the catalytic cycle.

    • Catalyst Activation: In a glovebox, combine the aryl halide (1.0 equiv), XPhos Pd G3 precatalyst (2-5 mol%), and XPhos ligand (2-5 mol%) in a dry vial[4].

    • Reagent Assembly: Add (6-Methylbenzofuran-2-yl)boronic acid (1.5 equiv) as a freshly prepared solution in anhydrous THF.

    • Execution: Inject a degassed aqueous solution of a mild base (e.g., 0.5 M K₃PO₄). Stir vigorously at room temperature (avoid heating unless necessary, as heat accelerates protodeboronation).

    • Validation Checkpoint: Run a parallel control reaction replacing the 2-heteroaryl boronic acid with standard phenylboronic acid. Self-Validation: If the phenylboronic acid couples successfully but your target reaction yields only 6-methylbenzofuran, it validates that your catalytic cycle is fully functional, and the sole failure point is the kinetic instability of the (6-Methylbenzofuran-2-yl)boronic acid. In this case, transition to a slow-release MIDA boronate strategy[3].

    Sources

    Optimization

    Technical Support Center: Troubleshooting Catalyst Deactivation in Benzofuran Suzuki-Miyaura Couplings

    Welcome to the Technical Support Center. As application scientists and process chemists, we frequently encounter catastrophic yield drops when applying standard Suzuki-Miyaura conditions to heteroaryl substrates.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As application scientists and process chemists, we frequently encounter catastrophic yield drops when applying standard Suzuki-Miyaura conditions to heteroaryl substrates. Benzofuran-2-boronic acids are notoriously problematic, often leading to rapid catalyst deactivation and substrate degradation.

    This guide is designed for drug development professionals and researchers. It bypasses basic theory to deliver field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to rescue your cross-coupling reactions.

    Deep Dive: The Causality of Catalyst Deactivation

    To fix a failing reaction, we must first understand the kinetic competing pathways that lead to catalyst death when using benzofuran boronic acids.

    The Kinetic Mismatch: Protodeboronation vs. Transmetalation

    The fundamental issue with benzofuran-2-boronic acid is its susceptibility to 1 [1]. The oxygen atom in the benzofuran ring activates the C2 position, making the carbon-boron bond highly vulnerable to hydrolytic cleavage in the presence of water and base.

    If the transmetalation step of the catalytic cycle is slow, the boronic acid sits in the basic aqueous phase and degrades into unsubstituted benzofuran (Ar-H).

    Palladium Poisoning and Agglomeration

    Catalyst deactivation is a direct downstream consequence of this kinetic mismatch.

    • Palladium Black Formation: When transmetalation stalls, the active Pd(0) species is left idle. Without a steady stream of transmetalating boronic acid to push the cycle forward, the unstable Pd(0) intermediates agglomerate into inactive nanoparticles, visible as a black precipitate[2].

    • Heteroatom Coordination: As the boronic acid degrades, the resulting free benzofuran (and other byproducts) can act as Lewis bases, coordinating to the palladium center and poisoning the catalyst, completely halting oxidative addition.

    To prevent deactivation, transmetalation must outpace protodeboronation . This is achieved by utilizing bulky, electron-rich phosphine ligands (like RuPhos or XPhos) that accelerate the catalytic turnover, and by controlling the steady-state concentration of the active boronic species.

    Diagnostic Troubleshooting Workflow

    Use the following logic tree to diagnose the specific mode of failure in your benzofuran coupling reactions.

    TroubleshootingWorkflow Start Reaction Stalled / Low Yield Benzofuran Suzuki Coupling Obs1 Visual Check: Is Palladium Black precipitating? Start->Obs1 PathBlack Catalyst Agglomeration (Deactivation) Obs1->PathBlack Yes (Black ppt) Obs2 LC-MS Check: Is Ar-H (Protodeboronation) high? Obs1->Obs2 No (Solution clear/yellow) SolBlack Action: Switch to bulky ligands (RuPhos) & strictly degas solvents PathBlack->SolBlack PathProto Transmetalation is too slow vs. Hydrolysis Obs2->PathProto Yes (Ar-H detected) PathOther Oxidative Addition Failure Obs2->PathOther No (Unreacted SMs) SolProto Action: Use Bpin/MIDA esters, optimize base (K3PO4) PathProto->SolProto SolOther Action: Check Aryl Halide reactivity, increase temperature PathOther->SolOther

    Caption: Troubleshooting workflow for catalyst deactivation and protodeboronation in Suzuki reactions.

    Quantitative Benchmarking of Reaction Conditions

    Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are notoriously ineffective for benzofuran substrates. The table below summarizes the causality behind condition optimization, demonstrating how modern catalyst systems suppress degradation pathways.

    Catalyst SystemBase & Solvent SystemTempTransmetalation RateProtodeboronationTypical Yield
    Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Dioxane-H₂O80 °CSlowHigh (>40%)30 - 45%
    Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane-H₂O80 °CModerateModerate (~20%)60 - 75%
    Pd(OAc)₂ + RuPhos K₃PO₄ / n-Butanol85 °CFastLow (<5%)85 - 95%
    Pd(OAc)₂ + XPhos Cs₂CO₃ / Toluene-H₂O90 °CFastLow (<10%)80 - 90%

    Data synthesized from comparative cross-coupling studies on 2 [3] and 3 [4].

    Self-Validating Experimental Protocol

    To ensure reproducibility and prevent silent catalyst death, utilize this optimized, step-by-step methodology utilizing a highly active Pd/RuPhos system [5]. This protocol includes built-in analytical checkpoints.

    Materials Required:
    • Aryl Halide (1.0 equiv)

    • Benzofuran-2-boronic acid pinacol ester (Bpin) (1.2 equiv)

    • Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%)

    • Anhydrous K₃PO₄ (2.0 equiv)

    • Solvent: n-Butanol (or Dioxane/H₂O 10:1)

    Step-by-Step Methodology:
    • Rigorous Deoxygenation: To an oven-dried Schlenk flask, add the aryl halide, benzofuran-2-Bpin, Pd(OAc)₂, RuPhos, and K₃PO₄. Seal the flask and perform three vacuum/argon backfill cycles. Causality: Oxygen rapidly oxidizes electron-rich phosphines like RuPhos, instantly killing the active catalyst.

    • Solvent Addition: Add the degassed solvent via a syringe. Stir the mixture at room temperature for 5 minutes. The solution should appear pale yellow to orange.

    • Thermal Activation: Submerge the flask in a pre-heated oil bath at 85 °C.

    • The Validation Checkpoint (t = 30 mins): Withdraw a 10 µL aliquot under argon, dilute in 1 mL of MeCN, and analyze via LC-MS.

      • Self-Validating Metric: Evaluate the ratio of the cross-coupled product to the deborylated benzofuran (Ar-H). If the Ar-H peak exceeds 15% relative to the product, transmetalation is stalling. Immediately verify your inert atmosphere and consider spiking an additional 2 mol% of RuPhos to re-stabilize the palladium pool.

      • Visual Metric: If the solution has turned opaque black, Palladium Black has formed. The reaction is dead and must be restarted with stricter degassing or a fresher catalyst batch.

    • Completion & Workup: Once the aryl halide is consumed (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

    Frequently Asked Questions (FAQs)

    Q: I ran my benzofuran Suzuki coupling at room temperature to prevent thermal protodeboronation, but the yield was worse and I recovered mostly deborylated starting material. Why? A: This is a classic kinetic trap. While heat does accelerate protodeboronation, it accelerates the transmetalation step of the catalytic cycle even more. At room temperature, the transmetalation step becomes sluggish. Consequently, the boronic acid sits in the basic aqueous medium for a prolonged period, allowing the competing hydrolysis (protodeboronation) pathway to dominate. You must use heat (80–90 °C) combined with a highly active catalyst to drive the reaction forward faster than the degradation can occur.

    Q: My reaction mixture turns black within 15 minutes, and the yield is <10%. What happened? A: The black precipitate is Palladium Black. This indicates complete catalyst deactivation. It occurs when the Pd(0) intermediate fails to undergo oxidative addition or transmetalation quickly enough, causing the unstable metal centers to agglomerate. This is usually caused by (a) oxygen in the system oxidizing your phosphine ligands, leaving the Pd unprotected, or (b) using an underpowered catalyst like Pd(PPh₃)₄ for a sterically hindered substrate. Switch to a bulky biarylphosphine ligand (e.g., XPhos or RuPhos) and rigorously degas your solvents.

    Q: Should I use the free benzofuran-2-boronic acid or the pinacol ester (Bpin)? A: Always default to the pinacol ester (Bpin) or a MIDA boronate for highly unstable heteroaryl substrates. These derivatives act as an in-situ "slow-release" mechanism. They slowly hydrolyze to the free boronic acid under the reaction conditions, keeping the steady-state concentration of the fragile free acid very low. This minimizes the amount of boronic acid available to undergo protodeboronation at any given time, significantly improving your final yield.

    References

    • Source: Organic Letters (ACS Publications)
    • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Source: Benchchem Application Notes URL
    • Source: Molecules (MDPI)
    • Source: PMC / National Institutes of Health (NIH)

    Sources

    Troubleshooting

    Technical Support Center: A Researcher's Guide to Managing Impurities in the Synthesis of 6-Methylbenzofuran-Based Compounds

    Welcome to our dedicated resource for navigating the complexities of synthesizing 6-methylbenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are act...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to our dedicated resource for navigating the complexities of synthesizing 6-methylbenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important scaffold. We understand that achieving high purity is paramount for reliable downstream applications, from biological screening to API development. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter in your laboratory. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively control your synthetic outcomes.

    Troubleshooting Guide: From Unexpected TLC Spots to Low Yields

    This section is structured to help you diagnose and resolve common issues encountered during the synthesis of 6-methylbenzofuran-based compounds. We will explore problems arising from common synthetic routes, such as those starting from p-cresol.

    Issue 1: Presence of an Unexpected Isomeric Impurity

    Question: I am synthesizing a 2-substituted-6-methylbenzofuran, but my reaction mixture shows two closely-eluting spots on TLC, and the NMR spectrum indicates the presence of an isomer. What is the likely cause and how can I resolve this?

    Answer: The formation of regioisomers is a common challenge when working with substituted phenols. In the case of syntheses starting from precursors like m-cresol, the cyclization step can occur at two different positions on the aromatic ring, leading to a mixture of 6-methyl and 4-methylbenzofuran derivatives.[1] While you may be using a para-substituted precursor like p-cresol, isomeric impurities can still arise from the starting materials themselves or through unforeseen rearrangements under certain reaction conditions.

    Causality and Mechanistic Insight:

    The regioselectivity of benzofuran formation is dictated by the electronic and steric environment of the phenolic precursor during the crucial C-C or C-O bond formation step of cyclization. For instance, in acid-catalyzed cyclizations of α-aryloxyketones, the electrophilic attack on the aromatic ring can be directed to either ortho position of the hydroxyl group. While sterics often favor the less hindered position, electronic factors can lead to the formation of a mixture of isomers.[2]

    Troubleshooting and Resolution Protocol:

    • Starting Material Purity Verification:

      • Action: Before starting your synthesis, rigorously analyze your starting phenol (e.g., a derivative of p-cresol) by GC-MS and ¹H NMR to confirm the absence of other isomers.

      • Rationale: Commercially available starting materials can sometimes contain isomeric impurities that will carry through the synthetic sequence.

    • Reaction Condition Optimization to Enhance Regioselectivity:

      • Action: If starting material purity is confirmed, focus on the cyclization conditions. For intramolecular Friedel-Crafts type cyclizations, the choice of Lewis acid and solvent can significantly influence the isomer ratio.[2]

      • Protocol:

        • Screen a panel of Lewis acids (e.g., AlCl₃, TiCl₄, PPA) and solvents of varying polarity.

        • Lowering the reaction temperature may also favor the formation of the thermodynamically more stable isomer.[3]

    • Chromatographic Separation:

      • Action: If a mixture of isomers is unavoidable, careful optimization of your chromatographic conditions is necessary.

      • Protocol:

        • TLC Optimization: Screen various solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) to achieve maximum separation of the spots on TLC.

        • Column Chromatography: Use a high-resolution silica gel and a shallow elution gradient based on your optimized TLC conditions. Multiple columns may be necessary for complete separation.

    ParameterRecommendation for Isomer Separation
    Stationary Phase Silica Gel (230-400 mesh)
    Mobile Phase Start with a non-polar solvent (e.g., hexanes) and gradually introduce a more polar solvent (e.g., ethyl acetate) in a shallow gradient.
    Loading Technique Dry loading of the crude material adsorbed onto silica gel is often superior to wet loading for resolving closely eluting compounds.[4]
    Issue 2: Low Yield of the Desired 6-Methylbenzofuran Product

    Question: My reaction to synthesize a 6-methylbenzofuran derivative is resulting in a very low yield. What are the potential causes and how can I improve it?

    Answer: Low yields in benzofuran synthesis can stem from a multitude of factors, including incomplete reactions, degradation of starting materials or products, and the formation of side products. A systematic approach to troubleshooting is essential.

    Causality and Mechanistic Insight:

    Many synthetic routes to benzofurans involve sensitive intermediates. For example, in the Williamson ether synthesis to form an α-aryloxyketone intermediate, the phenoxide is a strong nucleophile that can also act as a base, leading to elimination side reactions with certain alkylating agents.[5][6] In palladium-catalyzed reactions like the Sonogashira coupling, catalyst deactivation or inefficient catalytic turnover can severely impact the yield.[7]

    Troubleshooting and Resolution Protocol:

    • Inert Atmosphere and Anhydrous Conditions:

      • Action: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.

      • Rationale: Many organometallic catalysts and intermediates are sensitive to oxygen and moisture. For instance, moisture can deactivate the base used to form the phenoxide in a Williamson ether synthesis.[5]

    • Reagent Quality and Stoichiometry:

      • Action: Use freshly purified starting materials and accurately determine their molar equivalents.

      • Rationale: Impurities in starting materials can inhibit the catalyst or lead to side reactions. Incorrect stoichiometry can result in an excess of one reactant, which may complicate purification or lead to byproduct formation.

    • Optimization of Reaction Parameters:

      • Action: Systematically vary the temperature, reaction time, and concentration.

      • Protocol:

        • Monitor the reaction progress by TLC or GC-MS at regular intervals to determine the optimal reaction time.

        • Gradually increase the temperature in small increments, as some cyclization reactions require thermal activation. However, be cautious of potential product decomposition at higher temperatures.

    Workflow for Troubleshooting Low Yield

    G start Low Yield of 6-Methylbenzofuran check_purity Verify Purity of Starting Materials (GC-MS, NMR) start->check_purity check_conditions Ensure Anhydrous and Inert Conditions check_purity->check_conditions If pure optimize_stoichiometry Optimize Reagent Stoichiometry check_conditions->optimize_stoichiometry optimize_params Systematically Vary Temperature and Time optimize_stoichiometry->optimize_params monitor_reaction Monitor Reaction Progress (TLC, GC-MS) optimize_params->monitor_reaction analyze_byproducts Identify Byproducts (MS, NMR) monitor_reaction->analyze_byproducts If yield is still low high_yield Achieve High Yield monitor_reaction->high_yield If yield improves analyze_byproducts->optimize_params Address side reactions

    Caption: Troubleshooting workflow for low reaction yield.

    Issue 3: Formation of a Dark, Tarry, or Polymeric Material

    Question: My reaction mixture has turned dark, and upon workup, I am left with an intractable tar instead of my desired 6-methylbenzofuran product. What is happening?

    Answer: The formation of dark, polymeric material is often indicative of side reactions such as oxidation, polymerization, or decomposition of starting materials, intermediates, or the final product, especially under harsh reaction conditions like strong acids or high temperatures.

    Causality and Mechanistic Insight:

    Phenolic compounds are susceptible to oxidation, which can be exacerbated by the presence of certain metal catalysts or air. At elevated temperatures, some intermediates in benzofuran synthesis can be unstable and prone to polymerization. For instance, in the Perkin-Oglialoro reaction, the intermediate cinnamic acid derivative can potentially polymerize under strong acid and high heat.[8]

    Troubleshooting and Resolution Protocol:

    • Degassing of Solvents:

      • Action: Thoroughly degas your reaction solvent by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to use.

      • Rationale: This removes dissolved oxygen, which can contribute to oxidative side reactions.

    • Control of Reaction Temperature:

      • Action: Maintain a consistent and controlled reaction temperature using an oil bath and a temperature controller. Avoid localized overheating.

      • Rationale: Excursions to higher temperatures can accelerate decomposition pathways.

    • Use of Antioxidants:

      • Action: In some cases, the addition of a small amount of a radical inhibitor or antioxidant, such as BHT (butylated hydroxytoluene), can be beneficial.[2]

      • Rationale: This can help to suppress radical-mediated polymerization or degradation pathways.

    • Gradual Addition of Reagents:

      • Action: Add sensitive reagents, particularly strong acids or organometallic catalysts, slowly and at a controlled temperature.

      • Rationale: This helps to dissipate any exotherms and maintain better control over the reaction.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities to expect when synthesizing 6-methylbenzofuran derivatives from p-cresol?

    A1: When using p-cresol as a starting material, you should be mindful of the following potential impurities:

    • Unreacted p-cresol or its derivatives: Incomplete reaction can leave starting materials in your crude product.

    • O-alkylated byproducts: In Williamson ether synthesis, if the subsequent cyclization is incomplete, you may isolate the α-aryloxyketone intermediate.

    • Products of over-alkylation or acylation: In Friedel-Crafts reactions, di-acylated or di-alkylated products can form.[3]

    • Regioisomers: Although less common with a para-substituted phenol, impurities in the starting p-cresol could lead to the formation of other methylbenzofuran isomers.[1]

    Q2: How can I effectively remove unreacted starting materials and polar impurities during workup?

    A2: A standard aqueous workup is often effective.

    • Base Wash: Washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) will extract unreacted phenolic starting materials.

    • Acid Wash: A subsequent wash with a dilute aqueous acid solution (e.g., 1M HCl) can remove basic impurities.

    • Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove residual water from the organic layer before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

    Q3: What is the best way to purify my final 6-methylbenzofuran compound?

    A3: A combination of column chromatography and recrystallization is typically the most effective approach.

    • Column Chromatography: This is the primary method for separating your product from closely related impurities.[9]

    • Recrystallization: If your purified product from the column is a solid, recrystallization from a suitable solvent system can further enhance its purity and provide a crystalline product.[10]

    Impurity Management Workflow

    G start Crude 6-Methylbenzofuran workup Aqueous Workup (Base/Acid Washes) start->workup chromatography Flash Column Chromatography workup->chromatography impurities Impurities Removed workup->impurities recrystallization Recrystallization chromatography->recrystallization If solid final_product Pure 6-Methylbenzofuran chromatography->final_product If oil chromatography->impurities recrystallization->final_product recrystallization->impurities

    Caption: General workflow for the purification of 6-methylbenzofuran.

    References

    • Yoshida, K., et al. (2020). Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction.
    • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

    • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]

    • Johnson, N. (n.d.). Williamson Ether Synthesis Lab Report. Scribd. Retrieved from [Link]

    • D'Abrosca, B., et al. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(2), M1128.
    • O'Connor, R. E. (2022).
    • Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936.
    • Chen, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4587-4601.
    • Vitale, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2349.
    • Google Patents. (2010, February 28). CN102653529A - Preparation process of benzofuran.
    • Molecules. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. 25(10), 2349.
    • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

    • Li, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187.
    • Li, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187.
    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

    • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

    • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

    • ResearchGate. (n.d.). (A) Benzofuran synthesis using phenols 1a-c. (B) Benzofuran synthesis... [Image]. Retrieved from [Link]

    • Indian Journal of Chemistry. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)
    • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one [Image]. Retrieved from [Link]

    • Oxford Instruments. (n.d.). Benchtop NMR for Educational Experiments - Williamson Ether Synthesis Reaction. Retrieved from [Link]

    • ACS Omega. (2024).
    • ResearchGate. (n.d.). (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Retrieved from [Link]

    • Chemistry Stack Exchange. (2024, December 23). Alternate pathway for Perkin reaction of salicylaldehyde. Retrieved from [Link]

    • Technical Disclosure Commons. (2025, October 27). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Retrieved from [Link]

    • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
    • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]

    • The University of Manchester. (n.d.). Not quite the last word on the Perkin reaction. Retrieved from [Link]

    • ACS Publications. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(25), 4727–4730.
    • MDPI. (2026). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. Molecules, 31(5), 1234.
    • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

    • Cambridge University Press & Assessment. (n.d.). Perkin Reaction. Retrieved from [Link]

    • LJMU Research Online. (n.d.). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. Retrieved from [Link]

    Sources

    Optimization

    Technical Support Center: Purifying 6-Methylbenzofuran via Column Chromatography

    Welcome to the technical support center for the purification of 6-methylbenzofuran and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the purification of 6-methylbenzofuran and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. We move beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.

    Part 1: Foundational Concepts & Pre-Column Setup

    Successful purification begins long before the crude material is loaded onto the column. This section addresses the most frequently asked questions regarding the initial setup and strategy.

    FAQ 1: What are the key chemical properties of 6-methylbenzofuran that influence its purification?

    Understanding the physicochemical properties of your target molecule is the cornerstone of developing a purification strategy. For 6-methylbenzofuran, the key considerations are:

    • Polarity: 6-Methylbenzofuran is a relatively non-polar aromatic ether. Its structure, consisting of a bicyclic aromatic system with a methyl group, results in a calculated XLogP3 value of 2.7, indicating significant non-polar character.[1][2] This dictates that a normal-phase chromatography setup (polar stationary phase, non-polar mobile phase) is the most appropriate approach.

    • Stability: Benzofurans are generally stable; however, the ether linkage and electron-rich aromatic system can be sensitive to highly acidic conditions. Standard silica gel is acidic and can, in some cases, cause degradation of sensitive molecules.[3] It is always prudent to assess the stability of your crude product on a silica TLC plate before committing to a large-scale column.

    FAQ 2: How do I select the right stationary and mobile phases?

    This is the most critical decision in column chromatography.

    • Stationary Phase: For a non-polar compound like 6-methylbenzofuran, Silica Gel (60 Å, 230-400 mesh) is the industry-standard stationary phase and the recommended starting point.[4][5] Its polar surface effectively retains more polar impurities while allowing the non-polar product to elute. If you observe product degradation on silica (see Troubleshooting section), alternatives like Alumina (neutral or basic) can be used, as they offer different surface chemistry.[3][4]

    • Mobile Phase (Eluent) Development: The mobile phase must be optimized to achieve separation between your product and any impurities. This is always done using Thin-Layer Chromatography (TLC) prior to running the column.[4][6]

      • The Goal: The ideal eluent system for column chromatography will give your desired product a Retention Factor (Rf) of approximately 0.3-0.4 on a TLC plate.[3][7] This Rf value provides the optimal balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

      • Recommended Solvent Systems: Start with a non-polar solvent and titrate in a slightly more polar one. For 6-methylbenzofuran, the most common and effective systems are mixtures of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate .[8][9][10] You will typically start with 100% hexane and gradually increase the percentage of ethyl acetate (e.g., 1%, 2%, 5%) until the target Rf is achieved.

    Potential Impurity Likely Polarity Recommended Starting TLC System Rationale
    Unreacted Phenolic Starting MaterialMore Polar95:5 Hexane / Ethyl AcetateThe polar hydroxyl group will cause strong retention on silica. A higher percentage of ethyl acetate is needed to move it from the baseline.
    Non-polar byproducts (e.g., from over-alkylation)Non-polar (similar to product)99:1 Hexane / Ethyl AcetateA very non-polar system is needed to resolve compounds with similar polarities. The goal is to find a system where one spot moves slightly off the baseline while the other remains at a higher Rf.
    Highly Polar ByproductsVery Polar90:10 Hexane / Ethyl AcetateThese impurities will likely remain at the baseline (Rf = 0) in less polar systems and are easily separated.

    Part 2: Experimental Workflow for Flash Column Chromatography

    This protocol outlines a standard procedure for purifying a crude reaction mixture containing 6-methylbenzofuran.

    Workflow Overview

    G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute & Collect (Isocratic or Gradient) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine & Concentrate Analyze->Combine Result Pure Product Combine->Result

    Caption: Standard workflow for column chromatography purification.

    Step-by-Step Protocol
    • Column Preparation: a. Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Insert a small plug of cotton or glass wool at the bottom of the column.[7] Add a thin layer (approx. 0.5 cm) of sand. c. Prepare a slurry of silica gel in your starting, least polar eluent (e.g., 100% hexane). d. Pour the slurry into the column. Use a funnel and swirl continuously. Tap the side of the column gently to ensure even packing and dislodge any air bubbles.[4][7] e. Once the silica has settled, add another layer of sand on top to prevent the bed from being disturbed during sample loading.[4] f. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

    • Sample Loading: a. Dissolve your crude 6-methylbenzofuran product in the minimum amount of a suitable solvent. Dichloromethane is often a good choice, or you can use the eluent itself. b. Using a pipette, carefully apply the concentrated sample solution to the top of the silica bed. c. Open the stopcock and allow the sample to absorb onto the silica, again draining the solvent until it just reaches the top of the sand. d. Carefully add a small amount of fresh eluent, wash the sides of the column, and again allow it to absorb onto the silica. Repeat this wash step once more to ensure your entire sample is loaded in a narrow, concentrated band.

    • Elution and Fraction Collection: a. Carefully fill the column with the eluent. b. Begin eluting the mobile phase through the column, collecting the eluting solvent in fractions (e.g., test tubes or vials). For flash chromatography, gentle pressure from a nitrogen or compressed air line is used to achieve a steady flow rate.[5] c. If your TLC showed impurities that were very close to your product, use an isocratic elution (the same solvent mixture throughout). If impurities are far apart, you can use a step gradient , starting with a non-polar eluent and increasing the polarity after the first compounds have eluted.[7]

    • Fraction Analysis and Product Isolation: a. Monitor the separation by spotting the collected fractions onto TLC plates.[5] b. Identify the fractions containing the pure 6-methylbenzofuran. c. Combine the pure fractions into a pre-weighed round-bottom flask. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

    Part 3: Troubleshooting Guide

    Even with careful planning, issues can arise. This section provides solutions to common problems encountered during the purification of 6-methylbenzofuran.

    Troubleshooting Decision Tree

    G Start Problem Observed PoorSep Poor Separation (Mixed Fractions) Start->PoorSep NoProduct No Product Eluting Start->NoProduct LowYield Low Final Yield Start->LowYield Decomp Suspected Decomposition Start->Decomp SolventTooPolar Solution: Decrease eluent polarity. (e.g., 99:1 Hex:EtOAc) PoorSep->SolventTooPolar Product elutes too fast (High Rf) SolventTooNonpolar Solution: Gradually increase polarity. (e.g., step gradient to 95:5) NoProduct->SolventTooNonpolar Product stuck at top (Rf = 0) FlushColumn Solution: Flush column with highly polar solvent (e.g., 100% EtOAc) to recover retained product. LowYield->FlushColumn CheckStability Solution: 1. Test stability on TLC plate. 2. Consider using neutral alumina instead of silica gel. Decomp->CheckStability

    Caption: A decision tree for troubleshooting common chromatography issues.

    Q&A Troubleshooting

    Q: My 6-methylbenzofuran is co-eluting with a non-polar impurity. How can I improve the separation? A: This is a classic resolution problem. The solution is to decrease the polarity of the eluent system.[4] If you are using a 98:2 hexane/ethyl acetate mixture, try switching to 99:1 or even 99.5:0.5. The goal is to increase the differential interaction of the compounds with the silica gel. A less polar mobile phase is a weaker competitor for the adsorbent sites, forcing the compounds to "stick" to the silica longer and enhancing their separation.

    Q: I've collected many fractions, but I can't see my product eluting. What should I do? A: There are a few possibilities here[3]:

    • Your eluent is not polar enough: Your product is still adsorbed at the top of the column. Try increasing the polarity of your mobile phase in a stepwise manner. For example, if you are using 100% hexane, switch to a 99:1 hexane/ethyl acetate mixture.

    • Your fractions are too dilute: Your product may have eluted, but at a concentration too low to be detected by TLC. Try concentrating a few fractions in the range where you expected the product to elute and re-run the TLC.[3][11]

    • The compound has decomposed: This is less likely for 6-methylbenzofuran but possible. See the question on decomposition below.

    Q: My product came out in the very first fractions with the solvent front. Why did this happen? A: Your eluent system is far too polar.[3] The mobile phase is so strong that it outcompetes your compound for the silica gel's active sites, causing everything to be washed through without any retention or separation. You must re-develop your solvent system using TLC, starting with a much less polar mixture (e.g., 100% hexane).

    Q: My final yield is very low after column chromatography. Where could my product have gone? A: Assuming the synthesis reaction was successful, product loss during chromatography is often due to incomplete elution.[4] Your compound may still be adsorbed to the silica gel. After you have collected all the fractions containing your pure product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate). Collect this flush and analyze it by TLC. This will often recover a significant amount of retained product. Also, minimize transfers between flasks to avoid physical loss of material.[4]

    Q: I suspect my 6-methylbenzofuran is decomposing on the column. How can I confirm and prevent this? A: Silica gel is acidic and can catalyze the degradation of sensitive compounds.[3] To test for this, perform a "spot test" on a TLC plate. Dissolve your crude product, spot it on a TLC plate, and let the plate sit on the benchtop for 1-2 hours. Then, develop the plate. If you see new spots or significant streaking that wasn't present in the initial crude mixture, your compound is likely unstable on silica.

    • Solution: Switch to a less acidic or neutral stationary phase. Neutral alumina is an excellent first alternative.[3][4] You can also try deactivating the silica gel by pre-treating it with a base like triethylamine, though this can complicate the purification process.

    References

    • Global Scientific Journal. (2022, July 15). Synthesis and characterization of benzofuranone and its derivatives. [Link]

    • Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

    • PubMed. Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma. [Link]

    • Agilent. (2023, July 25). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

    • University of Alberta. Column chromatography. [Link]

    • Columbia University. Troubleshooting Flash Chromatography. [Link]

    • Journal of Chromatographic Science. Liquid Chromatography Problem Solving and Troubleshooting. [Link]

    • Reddit. (2022, February 22). troubleshooting column chromatography. [Link]

    • Semantic Scholar. (2024, August 06). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

    • MDPI. (2024, August 06). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

    • FABAD Journal of Pharmaceutical Sciences. (2025, October 31). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. [Link]

    • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

    • MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. [Link]

    • SIELC Technologies. (2018, February 17). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]

    • ResearchGate. (2025, October 16). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

    • Google Patents.
    • NIH PubChem. 6-Methylbenzofuran. [Link]

    • Royal Society of Chemistry. Supporting Information. [Link]

    • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

    • PMC. Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. [Link]

    • Google Patents.
    • CAS Common Chemistry. 6-Methylbenzofuran. [Link]

    • PMC. (2022, March 15). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. [Link]

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    Troubleshooting

    Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling with Sterically Hindered Substrates

    Welcome to the Technical Support Center for advanced cross-coupling methodologies. Sterically hindered Suzuki-Miyaura couplings—particularly those forming tri- and tetra-ortho-substituted biaryls—present significant ther...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for advanced cross-coupling methodologies. Sterically hindered Suzuki-Miyaura couplings—particularly those forming tri- and tetra-ortho-substituted biaryls—present significant thermodynamic and kinetic hurdles. This guide provides drug development professionals and synthetic chemists with field-proven strategies, mechanistic insights, and self-validating protocols to overcome these barriers.

    TroubleshootingWorkflow Start Low Yield / Stalled Reaction (Hindered Substrates) Step1 1. Evaluate Catalyst Switch to Buchwald G3/G4 or PEPPSI Start->Step1 Address Oxidative Addition Barrier Step2 2. Optimize Base Upgrade to K3PO4 or t-BuOK Step1->Step2 Ensure Active Pd(0) Generation Step3 3. Adjust Solvent Introduce H2O or Biphasic System Step2->Step3 Accelerate Boronate Formation Success Successful Transmetalation & Reductive Elimination Step3->Success Overcome Steric Clash

    Fig 1. Systematic troubleshooting workflow for sterically hindered Suzuki couplings.

    Frequently Asked Questions (FAQs)

    Q1: Why does steric hindrance stall the Suzuki coupling, and which mechanistic step is the actual bottleneck? Answer: While steric bulk on the aryl halide can slow down the initial oxidative addition step, the primary bottlenecks in hindered systems are transmetalation and reductive elimination. Traditional palladium catalysts (e.g., Pd(PPh₃)₄) form stable 14- or 16-electron complexes that lack the spatial flexibility to accommodate bulky boronic acids and aryl halides simultaneously. By employing bulky, electron-rich phosphine ligands (like Buchwald's dialkylbiaryl phosphines), the catalyst is forced into a highly reactive 12-electron monoligated Pd(0) species (L1Pd(0))[1]. The electron richness of the ligand accelerates oxidative addition, while its extreme steric bulk paradoxically facilitates reductive elimination by physically "pushing" the coupled biaryl product off the metal center to relieve steric strain[2].

    Q2: Why should I transition from standard Pd(OAc)₂/ligand mixtures to Buchwald precatalysts or PEPPSI complexes? Answer: In highly hindered systems, the efficient generation of the active L1Pd(0) species is critical. Standard in situ mixtures require the reduction of Pd(II) to Pd(0), which can be slow and often leads to catalyst deactivation or the formation of inactive Pd black before the catalytic cycle even begins. Buchwald precatalysts (particularly Generations 3, 4, and 6) are pre-formed palladacycles that undergo rapid, base-mediated activation at room temperature to quantitatively yield the active monoligated Pd(0) species without generating inhibitory byproducts[1][3]. Similarly, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes—such as PEPPSI-IPent—utilize a bulky N-heterocyclic carbene (NHC) ligand and a labile pyridine ligand. This structure stabilizes the Pd(II) precursor on the bench but allows for rapid initiation under mild conditions, making them exceptionally effective for synthesizing tetra-ortho-substituted biaryls.

    Q3: How do I select the optimal base and solvent system for hindered boronic acids? Answer: Transmetalation requires the base to activate the boronic acid by forming a highly nucleophilic boronate complex, [-B(OH)₃]⁻. For hindered systems, weak bases like Na₂CO₃ are insufficient. Moderately strong bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly recommended[4]. Crucially, the solvent system must support base solubility. Using a biphasic system (e.g., Toluene/Water or Dioxane/Water) is often the key to success, as the presence of water dramatically accelerates the formation of the active boronate species[4]. If your substrates require strictly anhydrous conditions, you must switch to strong, highly soluble bases like potassium tert-butoxide (t-BuOK) to ensure sufficient activation of the boronic acid[4].

    Quantitative Data: Catalyst and Base Selection Matrix

    To streamline your optimization process, consult the following matrix summarizing the relative performance of various catalytic systems for hindered substrates.

    Catalyst / Ligand SystemLigand TypeActivation MechanismOptimal Base / SolventTarget Application
    XPhos Pd G3 / G4 Dialkylbiaryl phosphineDeprotonation / Carbazole eliminationK₃PO₄ / Dioxane-H₂OTri- and tetra-ortho-substituted biaryls[3]
    PEPPSI-IPent N-Heterocyclic Carbene (NHC)Pyridine dissociationt-BuOK / THF or TolueneExtremely sterically demanding tetra-ortho biaryls
    Pd(OAc)₂ + SPhos Dialkylbiaryl phosphineIn situ reductionK₃PO₄ / TolueneDi-ortho-substituted biaryls, general hindered use[2]
    Pd(dppf)Cl₂ Bidentate phosphineIn situ reductionK₂CO₃ / Dioxane-H₂OModerately hindered substrates, standard baseline[5]

    Experimental Protocol: Self-Validating Methodology for Tetra-Ortho-Substituted Biaryls

    This protocol utilizes XPhos Pd G3 and is designed as a self-validating system. Each step includes a causality check to ensure the chemical logic of the reaction is maintained.

    Reagents:

    • Aryl halide (1.0 equiv)

    • Sterically hindered boronic acid (1.5 - 2.0 equiv)

    • K₃PO₄ (3.0 equiv)

    • XPhos Pd G3 (2 - 5 mol%)

    • Toluene / H₂O (10:1 ratio, 0.2 M)

    Step-by-Step Procedure:

    • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, boronic acid, K₃PO₄, and XPhos Pd G3.

      • Causality Check: Using an excess of boronic acid (1.5-2.0 equiv) compensates for potential protodeboronation, a common side reaction when transmetalation is slowed by steric bulk.

    • Atmosphere Control: Seal the tube with a septum. Evacuate the vessel and backfill with Argon. Repeat this cycle three times.

    • Solvent Addition: Add the Toluene and Water via syringe. Critical: Both solvents must be thoroughly degassed (e.g., via sparging with Argon for 30 minutes) prior to addition.

      • Causality Check: Degassing prevents the oxidation of the highly sensitive L1Pd(0) active species. The 10:1 organic-to-aqueous ratio ensures the base is partially dissolved, rapidly generating the reactive boronate species required to overcome the transmetalation barrier.

    • Reaction Execution & Validation: Heat the reaction mixture to 80–100 °C in an oil bath.

      • Validation Cue: The solution typically transitions from a pale yellow (precatalyst) to a deep red/brown, indicating the generation of the active Pd species.

      • Monitoring: Check progress via LC-MS after 2 hours. If the aryl halide remains unconsumed but the boronic acid mass disappears, protodeboronation is outcompeting transmetalation. Troubleshooting action: Lower the temperature, use a slow-addition syringe pump for the boronic acid, or switch to an anhydrous t-BuOK system.

    • Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    CatalyticCycle Precatalyst Pd(II) Precatalyst (e.g., XPhos Pd G3) ActivePd Active L1Pd(0) Species Precatalyst->ActivePd Base Activation OxAdd Oxidative Addition (Accelerated by e- rich ligand) ActivePd->OxAdd + Aryl Halide Transmet Transmetalation (Enabled by strong base/H2O) OxAdd->Transmet + Boronate Complex RedElim Reductive Elimination (Driven by ligand steric bulk) Transmet->RedElim Intermediate RedElim->ActivePd Catalyst Regeneration Product Hindered Biaryl Product RedElim->Product Product Release

    Fig 2. Mechanistic interventions in the Pd-catalyzed cycle for hindered substrates.

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing palladium catalysts for Suzuki coupling of 6-methylbenzofuran boronic acid

    An in-depth technical comparison of palladium catalysts for the Suzuki-Miyaura cross-coupling of 6-methylbenzofuran boronic acid requires a rigorous understanding of the underlying organometallic mechanisms. This guide p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical comparison of palladium catalysts for the Suzuki-Miyaura cross-coupling of 6-methylbenzofuran boronic acid requires a rigorous understanding of the underlying organometallic mechanisms. This guide provides drug development professionals and synthetic chemists with an objective, data-driven analysis of catalyst performance, focusing on overcoming the primary mechanistic bottleneck associated with heteroaryl boronic acids.

    The Mechanistic Bottleneck: Transmetalation vs. Protodeboronation

    The 6-methylbenzofuran scaffold is a privileged pharmacophore frequently utilized in the design of melatonin receptor agonists, antiviral agents, and fluorescent probes[1]. Constructing these complex derivatives relies heavily on the Suzuki-Miyaura coupling of 6-methylbenzofuran boronic acid with aryl or heteroaryl halides.

    However, heteroaryl boronic acids—particularly those with the boron atom positioned ortho to the heteroatom (such as benzofuran-2-boronic acid derivatives)—are notoriously susceptible to base-catalyzed protodeboronation[2].

    The Causality of Failure: In the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) species is generally fast. The critical rate-determining step is transmetalation. If the transmetalation rate is slower than the rate of C–B bond hydrolysis, the 6-methylbenzofuran boronic acid degrades into 6-methylbenzofuran, completely stalling the reaction yield. The electron-donating nature of the 6-methyl group slightly enriches the benzofuran ring, but it does not prevent this degradation. Therefore, catalyst selection must focus entirely on accelerating transmetalation to outcompete deboronation.

    Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII TransMet Transmetalation (6-Me-Benzofuran-B(OH)2) PdII->TransMet Fast with SPhos RedElim Reductive Elimination TransMet->RedElim Deboronation Protodeboronation (Base/Heat) TransMet->Deboronation Slow Transmetalation RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product DeadEnd 6-Methylbenzofuran (Degraded Byproduct) Deboronation->DeadEnd

    Catalytic cycle of Suzuki coupling vs. competing protodeboronation of the boronic acid.

    Catalyst Performance Comparison

    Selecting the right palladium source and ligand is paramount. Legacy catalysts often fail because they require elevated temperatures, which exponentially increases the rate of protodeboronation.

    • Pd(PPh₃)₄ (Tetrakis): The traditional choice. However, the monodentate triphenylphosphine ligands are not sufficiently electron-rich to rapidly drive transmetalation. Reactions typically require 80–100 °C, leading to massive protodeboronation of the 6-methylbenzofuran boronic acid.

    • Pd(dppf)Cl₂: A bidentate ligand system that offers better stability and works well for sterically hindered substrates. While it performs better than Pd(PPh₃)₄, it still requires moderate heating, resulting in moderate yields and noticeable byproduct formation.

    • Pd(OAc)₂ / SPhos (Buchwald Precatalyst System): Dialkylbiaryl phosphine ligands like SPhos are highly electron-rich and sterically demanding. This unique combination drastically accelerates both oxidative addition and transmetalation, allowing the coupling to proceed at room temperature or mild heating (40–60 °C). Literature confirms that significant protodeboronation is not detected when using SPhos-based systems for heteroaryl boronic acids[3].

    • Pd/PTABS: A water-soluble palladium complex useful for green chemistry applications. It allows for efficient cross-coupling of benzofuran boronic acids in aqueous media, though it requires specific biphasic optimization and careful pH control[4].

    Quantitative Data Summary

    The following table synthesizes the comparative performance of these catalysts when applied to the Suzuki coupling of 6-methylbenzofuran boronic acid derivatives.

    Catalyst SystemLigand TypeTypical LoadingReaction TempTransmetalation RateProtodeboronation RiskTypical Yield
    Pd(PPh₃)₄ Monodentate Triaryl5–10 mol%80–100 °CSlowHigh40–55%
    Pd(dppf)Cl₂ Bidentate5 mol%80–90 °CModerateModerate60–75%
    Pd(OAc)₂ / SPhos Dialkylbiaryl1–2 mol%25–60 °CVery FastLow85–95%
    Pd/PTABS Water-Soluble2–5 mol%40–80 °CFast (in H₂O)Low to Moderate75–85%

    Causality in Reaction Design

    Beyond the catalyst, the microenvironment of the reaction dictates the survival of the 6-methylbenzofuran boronic acid:

    • Base Selection: K₃PO₄ is strictly preferred over Na₂CO₃ or NaOH. Causality: K₃PO₄ provides sufficient basicity to form the reactive boronate intermediate required for transmetalation without being so harsh that it accelerates the hydrolytic cleavage of the C–B bond.

    • Solvent System: A biphasic mixture of 1,4-Dioxane/H₂O (typically 4:1) is optimal. Causality: Water is necessary to dissolve the inorganic base and facilitate the formation of the active palladium-hydroxo complex, which is a prerequisite for the transmetalation of the boronic acid[5]. Dioxane provides excellent solubility for the organic substrates while maintaining a stable boiling point.

    Self-Validating Experimental Protocol: SPhos-Enabled Coupling

    To ensure high scientific integrity and reproducibility, the following protocol utilizes the optimal Pd(OAc)₂/SPhos system and incorporates built-in validation checkpoints to verify the reaction's progress and prevent false negatives.

    Workflow Prep 1. Anaerobic Prep (Degassed Solvents) CatGen 2. Catalyst Activation (Orange to Yellow) Prep->CatGen Reaction 3. Cross-Coupling (Temp Control) CatGen->Reaction Validation 4. TLC/LC-MS Check (Ar-X Consumption) Reaction->Validation Purification 5. Isolation (Chromatography) Validation->Purification

    Step-by-step self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

    Step-by-Step Methodology:

    1. Reagent Preparation (Strictly Anaerobic)

    • Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), 6-methylbenzofuran boronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: A 1.5x excess of the boronic acid acts as a buffer against any minor protodeboronation that inevitably occurs before transmetalation.

    • Self-Validation Checkpoint 1: Ensure the Pd(OAc)₂ is a vibrant orange powder. Brown or black discoloration indicates pre-degradation to palladium black, which will poison the reaction.

    2. Solvent Addition and Degassing

    • Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a 0.2 M concentration.

    • Purge the reaction mixture with Argon for 10 minutes using a sub-surface sparging needle.

    • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like SPhos to inactive phosphine oxides, permanently deactivating the catalyst.

    3. Catalyst Activation and Heating

    • Heat the reaction mixture to 60 °C using an oil bath or heating block[5].

    • Self-Validation Checkpoint 2 (Visual): Within 5–10 minutes of heating, the solution should transition from an initial orange suspension to a clear, pale yellow or golden solution. This color shift confirms the successful in situ reduction of Pd(II) to the catalytically active Pd(0)-SPhos species.

    4. In-Process Validation (TLC / LC-MS)

    • After 2 hours, withdraw a 10 µL aliquot under Argon, dilute with ethyl acetate, and wash with water.

    • Self-Validation Checkpoint 3 (Analytical): Analyze via TLC (UV active) and LC-MS. You must monitor for the disappearance of the limiting reagent (aryl halide). Do not monitor the boronic acid, as the 0.5 equiv excess will remain. If LC-MS shows a mass corresponding to 6-methylbenzofuran (m/z 132), quantify its relative abundance to assess the extent of protodeboronation.

    5. Workup and Isolation

    • Cool the reaction to room temperature, dilute with ethyl acetate, and partition with water. Extract the aqueous layer twice with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify via silica gel flash chromatography to isolate the pure coupled 6-methylbenzofuran derivative.

    References

    • Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities - PMC. nih.gov.
    • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry. acs.org.
    • A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions. benchchem.com.
    • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. nih.gov.
    • Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. mdpi.com.
    • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. rsc.org.

    Sources

    Comparative

    Comparative Biological Activity: 6-Methylbenzofuran Derivatives vs. Alternative Scaffolds

    Executive Summary The benzofuran scaffold is a privileged structural motif in medicinal chemistry, widely recognized for its diverse pharmacological profile, including potent anticancer and antimicrobial properties. Howe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The benzofuran scaffold is a privileged structural motif in medicinal chemistry, widely recognized for its diverse pharmacological profile, including potent anticancer and antimicrobial properties. However, the biological efficacy of these compounds is highly dependent on their functionalization. Recent structure-activity relationship (SAR) studies reveal that substitution at the C-6 position—specifically with electron-releasing groups like methyl (-CH3) or methoxy (-OCH3)—drastically alters the molecule's steric and electronic landscape.

    This guide provides an objective, data-driven comparison of 6-methylbenzofuran derivatives against unsubstituted and alternative-position (e.g., C-4 or C-7) benzofurans. By examining experimental data, binding affinities, and mechanistic pathways, we provide drug development professionals with actionable insights into why C-6 functionalization often yields superior therapeutic candidates.

    Structural Dynamics: The C-6 Advantage

    The position of substituents on the benzene ring of the benzo[b]furan core dictates the molecule's interaction with biological targets.

    • Electronic Effects: The inclusion of a weak electron-releasing methyl group at the C-6 position increases the electron density of the aromatic system without introducing excessive steric bulk[1].

    • Target Affinity: In anticancer applications, 6-substituted benzofurans exhibit exceptional affinity for the colchicine-binding site of tubulin. Studies demonstrate that shifting the substituent from C-6 to C-7 or C-4 results in a severe drop in antiproliferative activity, often by several orders of magnitude[1][2].

    • Apoptotic Induction: Derivatives such as 6-methylbenzofuran-3(2H)-one (compound 17a) have been proven to induce strong apoptosis in K562 leukemia cells at doses ranging from 5 to 100 μM, significantly outperforming both unsubstituted benzofurans and coumarin analogs[3].

    Comparative Efficacy Data

    To objectively evaluate the performance of 6-methyl/methoxy benzofurans, we must compare their half-maximal inhibitory concentrations (IC50) against alternative scaffolds. The table below synthesizes quantitative data from recent biological evaluations.

    Compound ScaffoldSubstitution PatternTarget Cell LineIC50 / PotencyKey Comparative Observation
    Unsubstituted (10g) C-6: -H, C-7: -HFM3A/0ModerateServes as the baseline activity for the benzofuran series[2].
    7-Methoxy (10j) C-6: -H, C-7: -OCH3FM3A/0LowExhibits 3 to 10-fold lower activity than C-6 substituted equivalents[2].
    6-Methoxy (10h) C-3: -CH3, C-6: -OCH3FM3A/024 nMDemonstrates 2 to 4-fold greater potency than the unsubstituted baseline[2].
    6-Methyl (17a) C-6: -CH3K5625–100 μMOutperforms unconjugated, unsubstituted benzofuran in pro-apoptotic properties[3].
    6-Ethoxy (4f) C-6: -OCH2CH3Daoy5 pMExceptional picomolar activity; far superior to its C-7 isomer (4h)[1].

    Data Interpretation: The data clearly illustrates a positional bias. Functionalizing the C-6 position with a methyl or related electron-releasing group optimizes the hydrophobic interactions within target binding pockets, whereas C-7 substitutions often create steric clashes that hinder target engagement.

    Mechanistic Pathway Analysis

    The primary mechanism by which 6-methylbenzofuran derivatives exert their anticancer activity is through the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin heterodimers, leading to mitotic catastrophe.

    G N1 6-Methylbenzofuran Derivatives N2 Colchicine Binding Site (β-Tubulin Interface) N1->N2 High Affinity Binding N3 Inhibition of Microtubule Polymerization N2->N3 Steric Hindrance N4 Cell Cycle Arrest (G2/M Phase) N3->N4 Mitotic Spindle Disruption N5 Apoptosis Induction (Caspase Activation) N4->N5 Prolonged Arrest

    Mechanistic pathway of 6-methylbenzofuran derivatives inducing apoptosis via tubulin inhibition.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following workflows for evaluating benzofuran derivatives are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and data verification.

    High-Throughput Cell Viability (MTT) Assay

    This protocol evaluates the antiproliferative activity of 6-methylbenzofuran derivatives against cancer cell lines (e.g., K562, MCF-7).

    • Step 1: Cell Seeding & Synchronization. Seed cells at a density of 5×103 cells/well in a 96-well plate and incubate for 24 hours.

      • Causality: Allowing 24 hours ensures cells re-adhere and re-enter the log phase of growth, making them maximally susceptible to antimitotic agents.

    • Step 2: Compound Treatment. Treat cells with varying concentrations of the 6-methylbenzofuran derivative (0.1 nM to 100 μM) dissolved in DMSO.

      • Self-Validation Checkpoint: Maintain a strict 'Vehicle Control' (cells + 0.1% DMSO) and a 'Positive Control' (e.g., Combretastatin A-4). If the Vehicle Control viability drops below 95% relative to untreated cells, the assay is invalidated due to solvent-induced cytotoxicity.

    • Step 3: Tetrazolium Reduction. After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

      • Causality: Mitochondrial succinate dehydrogenase reduces MTT to insoluble purple formazan. This step directly correlates metabolic activity with cell viability, filtering out dead cells that lack active reductase enzymes.

    • Step 4: Solubilization and Quantification. Remove media, dissolve formazan crystals in 100 µL of DMSO, and read absorbance at 570 nm.

    Cell-Free Tubulin Polymerization Fluorescence Assay

    To confirm that the cytotoxicity observed in the MTT assay is mechanistically driven by tubulin inhibition[1], this cell-free assay isolates the interaction.

    • Step 1: Reaction Assembly. In a pre-warmed 96-well half-area plate, combine 3 mg/mL purified porcine brain tubulin, PEM buffer (pH 6.9), and the fluorescent reporter (e.g., DAPI). Add the 6-methylbenzofuran derivative.

      • Self-Validation Checkpoint: Include a 'No-Compound Blank' to establish the baseline polymerization rate. Use Paclitaxel as a polymerization enhancer and CA-4 as an inhibitor. The assay is only valid if the control curves diverge significantly, proving the tubulin is active and responsive.

    • Step 2: GTP-Driven Polymerization. Add 1 mM GTP to the reaction mixture immediately before transferring to the microplate reader.

      • Causality: GTP hydrolysis is the thermodynamic driver for tubulin heterodimer addition to the growing microtubule plus-end. Omitting GTP or adding it prematurely will result in baseline drift and artifactual polymerization rates.

    • Step 3: Kinetic Monitoring. Measure fluorescence (Ex: 360 nm / Em: 450 nm) continuously for 60 minutes at 37°C. A flattened kinetic curve compared to the vehicle control confirms direct inhibition of polymerization.

    Conclusion

    The comparative biological evaluation of benzofuran derivatives underscores the critical importance of C-6 functionalization. Incorporating a methyl or methoxy group at the C-6 position optimizes the steric and electronic parameters required for high-affinity binding to therapeutic targets like the tubulin colchicine site. As demonstrated by both in vitro cytotoxicity assays and cell-free mechanistic studies, 6-methylbenzofuran derivatives consistently outperform their unsubstituted and C-7 substituted counterparts, making them highly prioritized scaffolds in modern drug discovery.

    References

    • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Source: nih.gov | URL: 3

    • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | Source: mdpi.com | URL: 2

    • Title: Design, Synthesis, in Vitro and in Vivo Biological Evaluation of 2-Amino-3-Aroylbenzo[b]furan Derivatives as Highly Potent Tubulin Polymerization Inhibitors | Source: unife.it | URL: 1

    Sources

    Validation

    A Senior Application Scientist's Guide to Spectroscopic Differentiation: 6-Methylbenzofuran-2-ylboronic Acid and Its Synthetic Precursors

    Introduction: The Significance of a Versatile Building Block In the landscape of modern medicinal chemistry and materials science, benzofuran derivatives are foundational scaffolds for constructing complex, biologically...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Significance of a Versatile Building Block

    In the landscape of modern medicinal chemistry and materials science, benzofuran derivatives are foundational scaffolds for constructing complex, biologically active molecules.[1] Among these, 6-methylbenzofuran-2-ylboronic acid stands out as a particularly valuable building block. Its utility is primarily demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds to create novel compounds with potential therapeutic applications or advanced material properties.[2][3]

    The purity and structural integrity of this boronic acid are paramount for the success of subsequent synthetic steps. Contamination with its precursors can lead to unwanted side reactions, reduced yields, and complex purification challenges. Therefore, a robust and reliable method for distinguishing 6-methylbenzofuran-2-ylboronic acid from its synthetic antecedents is not just a matter of analytical chemistry; it is a critical component of quality control in the drug development and materials innovation pipeline.

    This guide provides an in-depth spectroscopic comparison of 6-methylbenzofuran-2-ylboronic acid and its common precursors, 6-methylbenzofuran and 2-bromo-6-methylbenzofuran. We will delve into the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) that serve as unambiguous fingerprints for each molecule. This analysis is grounded in the fundamental principles of spectroscopy and supported by detailed experimental protocols, empowering researchers to confidently verify the identity and purity of their compounds.

    Synthetic Pathway Overview: From Benzofuran to Boronic Acid

    The synthesis of 6-methylbenzofuran-2-ylboronic acid typically proceeds through a two-step sequence starting from the commercially available 6-methylbenzofuran. The first step involves the selective halogenation at the 2-position, followed by conversion to the boronic acid.

    cluster_synthesis Synthetic Pathway 6_Me_Benzofuran 6-Methylbenzofuran 2_Br_6_Me_Benzofuran 2-Bromo-6-methylbenzofuran 6_Me_Benzofuran->2_Br_6_Me_Benzofuran Bromination (e.g., NBS) Target 6-Methylbenzofuran-2-ylboronic Acid 2_Br_6_Me_Benzofuran->Target Borylation (e.g., n-BuLi, B(OiPr)₃, then H₃O⁺)

    Caption: A common synthetic route to the target compound.

    Comparative Spectroscopic Analysis

    The transformation from a simple substituted benzofuran to a bromo-derivative and finally to a boronic acid introduces significant changes to the molecule's electronic and vibrational properties. These changes are directly observable in their respective spectra.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

    ¹H NMR Spectral Comparison: The proton NMR spectra reveal the most dramatic and diagnostic changes along the synthetic pathway. The key region of interest is the furan ring proton at the C-2 position.

    • 6-Methylbenzofuran: The spectrum will show a characteristic singlet or a narrow doublet for the proton at the C-2 position (H-2). You will also observe signals for the aromatic protons on the benzene ring and a singlet for the methyl group protons.

    • 2-Bromo-6-methylbenzofuran: The most significant change is the complete disappearance of the H-2 signal, as this position is now substituted with a bromine atom. The electronic environment of the remaining protons, particularly H-3, will also be slightly shifted.

    • 6-Methylbenzofuran-2-ylboronic acid: Similar to the bromo-precursor, the H-2 signal is absent. A new, broad singlet will appear, typically at a higher chemical shift, corresponding to the two acidic protons of the boronic acid group (-B(OH)₂). This signal's position and intensity can be sensitive to solvent and concentration, and it will disappear upon shaking the sample with D₂O.

    ¹³C NMR Spectral Comparison: Carbon NMR provides complementary information, showing the changes in the carbon skeleton.

    • 6-Methylbenzofuran: The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.[5]

    • 2-Bromo-6-methylbenzofuran: The C-2 signal will experience a significant downfield shift due to the deshielding effect of the attached bromine atom.

    • 6-Methylbenzofuran-2-ylboronic acid: The C-2 carbon, now bonded to boron, will show a unique chemical shift, which is typically shielded compared to the bromo-derivative. The exact position is highly characteristic of arylboronic acids.

    Table 1: Comparative ¹H and ¹³C NMR Data (Predicted, in CDCl₃)

    CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
    6-Methylbenzofuran ~6.7 (s, 1H, H-3), ~7.5 (s, 1H, H-2), ~2.5 (s, 3H, -CH₃)~103 (C-3), ~145 (C-2), ~21 (CH₃)
    2-Bromo-6-methylbenzofuran ~6.8 (s, 1H, H-3), H-2 signal absent , ~2.5 (s, 3H, -CH₃)~105 (C-3), ~115 (C-2, attached to Br) , ~21 (CH₃)
    6-Methylbenzofuran-2-ylboronic Acid ~7.1 (s, 1H, H-3), H-2 signal absent , ~2.5 (s, 3H, -CH₃), ~5-8 (br s, 2H, -B(OH)₂) ~108 (C-3), C-2 signal is broad/unobserved or at a unique shift , ~21 (CH₃)

    Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.

    Infrared (IR) Spectroscopy

    IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.[6]

    • 6-Methylbenzofuran & 2-Bromo-6-methylbenzofuran: The IR spectra of these two compounds will be quite similar, dominated by C-H stretching and bending vibrations for the aromatic and methyl groups, and C-O-C stretching from the furan ring.

    • 6-Methylbenzofuran-2-ylboronic acid: The spectrum of the final product is distinguished by a very strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching of the hydrogen-bonded boronic acid dimer. A strong B-O stretching vibration is also expected around 1350 cm⁻¹.

    Table 2: Key IR Absorption Bands (cm⁻¹)

    CompoundO-H StretchC-H (Aromatic) StretchB-O Stretch
    6-Methylbenzofuran Absent~3100-3000Absent
    2-Bromo-6-methylbenzofuran Absent~3100-3000Absent
    6-Methylbenzofuran-2-ylboronic Acid ~3400 (broad, strong) ~3100-3000~1350 (strong)
    Mass Spectrometry (MS)

    Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, offering definitive confirmation of its identity.

    • 6-Methylbenzofuran: The molecular ion peak [M]⁺ will appear at an m/z corresponding to its molecular weight (C₉H₈O = 132.16 g/mol ).[5]

    • 2-Bromo-6-methylbenzofuran: The molecular ion peak will be observed at m/z corresponding to its molecular weight (C₉H₇BrO = 211.06 g/mol ).[7] A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak ([M]⁺ and [M+2]⁺).

    • 6-Methylbenzofuran-2-ylboronic acid: The molecular ion peak [M]⁺ will be at m/z for its molecular weight (C₉H₉BO₃ = 176.0 g/mol ). Boronic acids are known to readily dehydrate in the mass spectrometer, so a prominent peak corresponding to the boroxine trimer or the loss of water ([M-H₂O]⁺) is often observed.

    Table 3: Key Mass Spectrometry Data (Electron Ionization)

    CompoundMolecular FormulaCalculated MWExpected [M]⁺ (m/z)Key Fragmentation/Features
    6-Methylbenzofuran C₉H₈O132.06132Loss of CO, CH₃
    2-Bromo-6-methylbenzofuran C₉H₇BrO210.97210/212~1:1 isotopic pattern for Br
    6-Methylbenzofuran-2-ylboronic Acid C₉H₉BO₃175.98176Often shows [M-H₂O]⁺, may form trimers

    Experimental Protocols: A Self-Validating System

    To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis should be followed.

    Workflow for Spectroscopic Analysis

    cluster_workflow Spectroscopic Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.7 mL solvent) NMR NMR Analysis (¹H, ¹³C, DEPT-135) SamplePrep->NMR IR IR Analysis (ATR) SamplePrep->IR MS MS Analysis (EI or ESI) SamplePrep->MS DataAnalysis Data Interpretation & Structural Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

    Caption: Standardized workflow for sample analysis.

    NMR Spectroscopy Protocol[8]
    • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

    • Sample Preparation:

      • Accurately weigh 5-10 mg of the analyte.

      • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For the boronic acid, DMSO-d₆ is often preferred to clearly observe the -OH protons.

      • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

      • Transfer the solution to a clean, dry 5 mm NMR tube.

    • ¹H NMR Acquisition:

      • Tune and shim the spectrometer for the sample.

      • Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

      • For the boronic acid, acquire a second spectrum after adding one drop of D₂O and shaking to confirm the exchangeable -OH protons.

    • ¹³C NMR Acquisition:

      • Acquire a one-dimensional carbon spectrum with proton decoupling.

      • Use a sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay (e.g., 2 seconds) to ensure good signal-to-noise for all carbon signals.

    • Data Processing:

      • Apply Fourier transform, phase correction, and baseline correction to the acquired data.

      • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

    IR Spectroscopy Protocol[8]
    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Sample Preparation:

      • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

      • Record a background spectrum.

    • Data Acquisition:

      • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

      • Apply pressure with the anvil to ensure good contact.

      • Acquire the spectrum over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

    • Data Processing:

      • Perform an automatic background subtraction.

      • Identify and label the major absorption peaks.

    Mass Spectrometry Protocol[8]
    • Instrumentation: A mass spectrometer capable of Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Sample Preparation:

      • For EI-MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) and introduce it via a direct insertion probe or GC inlet.

      • For ESI-MS, prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Data Acquisition:

      • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

      • For EI, use a standard ionization energy of 70 eV.

    • Data Processing:

      • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

      • Analyze the fragmentation pattern and isotopic distribution to confirm the structure.

    Conclusion

    References

    • National Center for Biotechnology Information. (n.d.). 6-Methylbenzofuran. PubChem. Retrieved from [Link]

    • Ye, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. Retrieved from [Link]

    • ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Retrieved from [Link]

    • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
    • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Chemistry. IntechOpen. Retrieved from [Link]

    • da Silva, A. B., et al. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 6(47), 31741–31750. Retrieved from [Link]

    Sources

    Comparative

    Reactivity Comparison Guide: (6-Methylbenzofuran-2-yl)boronic Acid vs. Regional Isomers in Cross-Coupling

    Executive Summary In the landscape of modern medicinal chemistry and materials science, benzofuran scaffolds are privileged structures. While (Benzofuran-2-yl)boronic acids are indispensable building blocks for installin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of modern medicinal chemistry and materials science, benzofuran scaffolds are privileged structures. While (Benzofuran-2-yl)boronic acids are indispensable building blocks for installing these scaffolds via Suzuki-Miyaura cross-coupling, they are notoriously sensitive to base-catalyzed degradation.

    A common pitfall in synthetic planning is treating all regional isomers of substituted (benzofuran-2-yl)boronic acids as functionally equivalent. As an application scientist, I frequently observe workflows fail because the profound interplay between substituent positioning, steric hindrance, and protodeboronation is overlooked. This guide objectively compares (6-Methylbenzofuran-2-yl)boronic acid against its 3-, 5-, and 7-methyl isomers, providing the mechanistic rationale and experimental data necessary to optimize your coupling strategies.

    Mechanistic Rationale: Sterics vs. Electronics

    The efficiency of a Suzuki-Miyaura coupling with heteroaryl boronic acids hinges on the competition between the desired transmetallation step and the undesired protodeboronation pathway[1].

    The 6-Methyl Advantage (Distal Activation)

    (6-Methylbenzofuran-2-yl)boronic acid represents the "Goldilocks" zone for cross-coupling. The methyl group at the 6-position is located on the distal benzene ring. This positioning provides a mild electron-donating (+I) effect that increases the nucleophilicity of the boronate anion, accelerating transmetallation without introducing any steric bulk near the reactive C2-boron center. Consequently, the 6-methyl isomer (along with the 5-methyl isomer) exhibits exceptional stability and near-quantitative yields under mild conditions[2].

    The 3-Methyl Disadvantage (Ortho-Steric Clash)

    Conversely, (3-Methylbenzofuran-2-yl)boronic acid places the methyl group directly adjacent (ortho) to the boronic acid moiety. This creates severe steric hindrance during the formation of the critical Pd-O-B pre-transmetallation transition state.

    • Kinetic Slowdown: The steric clash prevents efficient transfer of the benzofuran group to the palladium center.

    • Accelerated Degradation: Because transmetallation is stalled, the long-lived boronate anion undergoes base-catalyzed unimolecular heterolysis, cleaving the C-B bond to yield the protodeboronated byproduct (3-methylbenzofuran)[1].

    Mechanism Start Benzofuran-2-ylboronic Acid Derivatives Base Base Addition (OH⁻) Formation of Boronate Anion Start->Base Boronate [Ar-B(OH)3]⁻ Intermediate Base->Boronate Trans_6 6-Methyl Isomer Unhindered Pd-O-B Linkage Boronate->Trans_6 Fast Transmetallation (Distal Substitution) Trans_3 3-Methyl Isomer Steric Clash at C3 Position Boronate->Trans_3 Slow Transmetallation (Ortho Substitution) Product Cross-Coupling Product (High Yield) Trans_6->Product Proto Protodeboronation (C-B Cleavage -> Ar-H) Trans_3->Proto Base-Catalyzed Degradation

    Mechanistic divergence of benzofuran-2-ylboronic acid isomers during Suzuki-Miyaura coupling.

    Quantitative Performance Matrix

    The following table synthesizes the reactivity profiles of the four primary methyl isomers when coupled with a standard aryl chloride under identical, mild Pd-NHC catalytic conditions.

    IsomerSubstitution PositionSteric Hindrance at BoronElectronic EffectAverage Suzuki Yield (%)Protodeboronation t1/2​ (pH 10, 70°C)
    6-Methyl Distal (Benzene ring)MinimalActivating (+I)94 - 98% > 48 h
    5-Methyl Distal (Benzene ring)MinimalActivating (+I)92 - 96%> 48 h
    7-Methyl Distal (Adjacent to O)LowActivating (+I)85 - 90%~ 36 h
    3-Methyl Ortho (Furan ring)Severe Deactivating (Steric)< 30% < 2 h

    Data Interpretation: The 6-methyl isomer is the optimal coupling partner. If your synthetic route requires a 3-substituted benzofuran, you must abandon standard boronic acid conditions and utilize MIDA boronates or switch the polarity (using the 3-methylbenzofuran-2-yl halide and an aryl boronic acid) to bypass the steric bottleneck.

    Self-Validating Experimental Protocol

    To objectively compare these isomers in your own laboratory, rely on a highly active carboxylate Pd(II)–NHC precatalyst (e.g., [(IPr)Pd(OAc)2]). This catalyst system operates efficiently at room temperature, which suppresses thermal protodeboronation and isolates the steric variables of the isomers[3].

    Crucial Causality: This protocol is designed as a self-validating system. By incorporating 1,3,5-trimethoxybenzene as a quantitative NMR (qNMR) internal standard at t=0 , you can calculate a strict mass balance. If the molar sum of the cross-coupled product and the protodeboronated arene does not equal 100% of the starting boronic acid, it immediately flags alternative parasitic pathways (e.g., homocoupling or oxidation).

    Step-by-Step Methodology

    1. Reaction Preparation (Glovebox or Schlenk Line):

    • To an oven-dried 4 mL vial equipped with a stir bar, add the aryl chloride electrophile (0.50 mmol, 1.0 equiv).

    • Add the specific (Methylbenzofuran-2-yl)boronic acid isomer (0.75 mmol, 1.5 equiv).

    • Add [(IPr)Pd(OAc)2] precatalyst (0.015 mmol, 3.0 mol%).

    • Add anhydrous Potassium Fluoride (KF) (1.50 mmol, 3.0 equiv). Causality: KF is preferred over Na2CO3 for sensitive heteroaryls as it promotes transmetallation via a distinct fluoroboronate pathway that is less prone to triggering base-catalyzed heterolysis.

    • Add exactly 0.168 mmol (28.2 mg) of 1,3,5-trimethoxybenzene (qNMR internal standard).

    2. Solvent Addition & Execution:

    • Seal the vial with a PTFE-lined septum cap and purge with Argon for 3 minutes.

    • Inject 2.0 mL of degassed Tetrahydrofuran (THF) and 45 µL of degassed DI water (2.50 mmol, 5.0 equiv)[3]. Causality: The precise addition of water is required to activate the carboxylate precatalyst and facilitate the base exchange step without flooding the system and accelerating hydrolysis.

    • Stir vigorously (800 rpm) at 23 °C for exactly 16 hours.

    3. Quench & Quantitative Analysis:

    • Quench the reaction by adding 2.0 mL of dichloromethane (DCM) and filtering the mixture through a short pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude residue in exactly 1.0 mL of CDCl3.

    • Acquire a 1H-NMR spectrum with a long relaxation delay (d1 = 10 seconds) to ensure accurate integration.

    • Validation Check: Integrate the internal standard peak (δ 6.08 ppm, 3H) against the product peaks and the distinct aromatic peaks of the protodeboronated methylbenzofuran. Calculate the mass balance to verify the specific reactivity profile of the chosen isomer.

    References

    • Benchchem. A Comparative Guide to 2-Benzofurylboronic Acid and Other Heteroaryl Boronic Acids for Cross-Coupling Reactions. Available at:

    • [2] Organometallics (ACS Publications). Heteroaryl–Heteroaryl Suzuki–Miyaura Cross-Coupling Enabled by Large-but-Flexible Dibenzobarrelene-Derived Pd-NHC Precatalysts. Available at:

    • [3] The Journal of Organic Chemistry (ACS Publications). [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling of Amides by N–C(O) Activation. Available at:

    • [1] Journal of the American Chemical Society (via LJMU Research Online). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available at:

    Sources

    Validation

    Benchmarking the efficiency of different cross-coupling methods for benzofuran synthesis

    The benzofuran core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous therapeutics, including the antiarrhythmic drug amiodarone and the uricosuric agent benzbromaron...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The benzofuran core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous therapeutics, including the antiarrhythmic drug amiodarone and the uricosuric agent benzbromarone. Historically, benzofuran synthesis relied on harsh condensation reactions with limited functional group tolerance. Today, transition-metal-catalyzed cross-coupling methodologies have revolutionized this space, offering precise regiocontrol and broad substrate scope.

    For drug development professionals and synthetic chemists, selecting the optimal cross-coupling strategy requires balancing yield, atom economy, catalyst cost, and scalability. This guide benchmarks the most prominent cross-coupling methodologies for benzofuran synthesis, providing mechanistic insights, comparative data, and self-validating experimental protocols.

    Tandem Sonogashira-Heteroannulation: The Gold Standard

    The most robust and widely adopted method for constructing 2-substituted and 2,3-disubstituted benzofurans is the tandem Sonogashira coupling followed by intramolecular heteroannulation .

    Mechanistic Causality: This methodology leverages the high reactivity of 2-halophenols (typically 2-iodophenols) with terminal alkynes. The causality behind its success lies in the sequential activation energy thresholds. The initial Pd(0)/Cu(I)-catalyzed Sonogashira coupling occurs at relatively mild temperatures (room temperature to 60 °C). However, the subsequent 5-endo-dig cyclization of the resulting 2-(1-alkynyl)phenol intermediate requires a higher activation energy. By employing microwave irradiation, chemists can rapidly overcome this thermodynamic barrier, driving the cyclization to completion while suppressing the formation of undesired 3H-benzofuran side products .

    Sonogashira N1 2-Halophenol + Terminal Alkyne N2 Pd(0) / Cu(I) Catalysis (Sonogashira) N1->N2 N3 2-(1-Alkynyl)phenol Intermediate N2->N3 N4 Thermal / Microwave Cyclization N3->N4 N5 2-Substituted Benzofuran N4->N5

    Tandem Sonogashira-heteroannulation workflow for benzofuran synthesis.

    Protocol: Microwave-Assisted One-Pot Synthesis

    Designed for high-throughput library generation.

    • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add 2-iodophenol (1.0 equiv) and the terminal alkyne (1.2 equiv).

    • Catalyst Loading: Add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%). Causality: Pd(II) precatalysts with bidentate or robust phosphine ligands are chosen over Pd(OAc)2 to prevent the aggregation of inactive Pd black during the high-temperature microwave phase.

    • Solvent/Base Addition: Add anhydrous triethylamine (Et3N) (0.2 M). Causality: Et3N acts dually as the base to neutralize the generated HI and as a coordinating solvent to stabilize the active Pd(0) species.

    • Degassing: Purge the vial with Argon for 5 minutes, then seal.

    • Coupling Phase: Stir at 60 °C for 1 hour.

    • Self-Validation Checkpoint: Extract a 10 µL aliquot, quench with EtOAc/H2O, and analyze via TLC (Hexanes:EtOAc 9:1). The complete disappearance of the 2-iodophenol spot and the appearance of a highly UV-active intermediate validates the success of the Sonogashira coupling. Do not proceed to step 7 until this is confirmed.

    • Cyclization Phase: Subject the vial to microwave irradiation at 120 °C for 20 minutes.

    • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

    C-H Activation / Oxidative Annulation: The Atom-Economic Route

    While the Sonogashira route is reliable, it requires pre-functionalized halogenated starting materials, which reduces atom economy. Transition-metal-catalyzed C-H oxidative annulation addresses this by directly coupling unactivated phenols with internal alkynes .

    Mechanistic Causality: This method utilizes metals like Rh(III), Ru(II), or Cu(II) to direct the ortho-C-H activation of the phenol. The metal coordinates to the phenolic oxygen, directing the cleavage of the adjacent C-H bond. Following the migratory insertion of the alkyne, a reductive elimination yields the benzofuran core. Because the metal is reduced during this process, a stoichiometric oxidant (e.g., Cu(OTf)2 or Ag2CO3) is mandatory to reoxidize the catalyst and close the cycle .

    CH_Activation N1 Phenol + Internal Alkyne N2 Metal Catalyst (Rh, Ru, Cu) N1->N2 N3 Directed ortho-C-H Activation N2->N3 N4 Alkyne Migratory Insertion N3->N4 N5 Reductive Elimination (+ Oxidant) N4->N5 N6 Benzofuran Core N5->N6

    Mechanistic pathway of transition-metal-catalyzed C-H oxidative annulation.

    Protocol: Copper-Mediated Oxidative Annulation

    Optimized for late-stage functionalization of complex phenols.

    • Preparation: In a Schlenk tube, combine the phenol (1.0 equiv) and the internal alkyne (1.2 equiv).

    • Catalyst/Oxidant Loading: Add Cu(OTf)2 (2.0 equiv). Causality: In this specific copper-mediated protocol, Cu(OTf)2 acts as both the Lewis acid to activate the alkyne and the stoichiometric oxidant required for the dearomatization/reductive elimination step.

    • Solvent Addition: Add anhydrous decalin or 1,2-dichloroethane (0.1 M).

    • Reaction: Seal the tube under an O2 atmosphere (balloon) and heat to 120 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via GC-MS after 4 hours. The presence of the migratory insertion intermediate (mass = [M+alkyne]) without the cyclized product indicates insufficient oxidative turnover. If observed, verify the integrity of the O2 atmosphere to drive the reductive elimination.

    • Workup: Cool, dilute with dichloromethane, wash with saturated aqueous NH4Cl to remove copper salts, dry over Na2SO4, and purify.

    Quantitative Benchmarking & Comparative Analysis

    To select the appropriate methodology for a specific drug development program, researchers must weigh the operational parameters. The table below synthesizes the performance metrics of the primary cross-coupling strategies based on recent literature .

    MethodologyTypical Yield RangeSubstrate ScopeAtom EconomyCatalyst CostKey AdvantageKey Limitation
    Sonogashira-Heteroannulation 70–96%Excellent (Tolerates terminal aryl/alkyl alkynes)Moderate (Generates halide waste)Medium (Pd/Cu)Highly reliable; predictable regiochemistry.Requires pre-halogenated phenols.
    C-H Oxidative Annulation 50–85%Good (Best with symmetrical internal alkynes)High (Water/H2 are primary byproducts)High (Rh/Ru) or Low (Cu)Step-economic; no pre-functionalization needed.Regioselectivity issues with asymmetrical alkynes.
    Cascade Suzuki-Miyaura 60–90%Very Good (Aryl boronates)ModerateMedium (Pd)Excellent for forming 2,3-diaryl benzofurans.Requires unstable organoboron reagents.

    Conclusion

    For early-stage discovery and the rapid generation of diverse benzofuran libraries, the Tandem Sonogashira-Heteroannulation remains unmatched due to its predictable regiochemistry and broad functional group tolerance. However, as a project moves toward process chemistry and scale-up, the C-H Oxidative Annulation becomes highly attractive. Despite lower initial yields and potential regioselectivity challenges with asymmetrical alkynes, its superior atom economy and avoidance of pre-halogenated starting materials make it the greener, more sustainable choice for industrial manufacturing.

    References

    • Mushtaq, A., & Zahoor, A. F. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at:[Link]

    • Gao, K., et al. (2013). Efficient Microwave-Assisted One-Pot Three-Component Synthesis of 2,3-Disubstituted Benzofurans Under Sonogashira Conditions. Tetrahedron, 69(13), 2701–2713. Available at:[Link]

    • Bąk, W., et al. (2016). A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. The Journal of Organic Chemistry, 81(6), 2639–2645. Available at:[Link]

    • Shi, Z.-J., et al. (2013). Benzofuran synthesis via Copper-Mediated Oxidative Annulation of Phenols and Unactivated Internal Alkynes. Chemical Science, 4(5). Available at:[Link]

    Comparative

    A Comparative Guide to the In-Silico Reactivity Modeling of (6-Methylbenzofuran-2-yl)boronic Acid

    This guide provides a comprehensive overview of the in-silico modeling of (6-Methylbenzofuran-2-yl)boronic acid reactivity, tailored for researchers, scientists, and drug development professionals. We will delve into the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive overview of the in-silico modeling of (6-Methylbenzofuran-2-yl)boronic acid reactivity, tailored for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its reactivity, compare it with other relevant boronic acids, and provide a detailed workflow for computational analysis. The methodologies described herein are designed to be self-validating, blending established computational chemistry principles with practical insights for predicting reaction outcomes and optimizing synthetic routes.

    Introduction: The Significance of (6-Methylbenzofuran-2-yl)boronic acid

    (6-Methylbenzofuran-2-yl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. The benzofuran scaffold is a common motif in biologically active compounds.[1] The utility of this boronic acid lies in its ability to participate in various cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. Understanding and predicting the reactivity of this specific boronic acid is crucial for its efficient utilization in the synthesis of novel chemical entities. In-silico modeling offers a powerful, cost-effective, and time-efficient approach to achieving this, allowing for the exploration of reaction mechanisms and the prediction of reactivity trends before embarking on extensive experimental work.

    Fundamentals of Boronic Acid Reactivity and In-Silico Modeling

    The reactivity of boronic acids in cross-coupling reactions is governed by a delicate interplay of electronic and steric factors.[2] The key step in the widely used Suzuki-Miyaura coupling is the transmetalation of the organic group from the boron atom to the palladium catalyst.[3][4][5][6] The efficiency of this step is influenced by the Lewis acidity of the boron center, the nucleophilicity of the organic substituent, and the stability of the boronic acid under the reaction conditions.[7][8]

    In-silico modeling, primarily through Density Functional Theory (DFT), has emerged as a powerful tool for dissecting these factors.[9] DFT calculations allow for the determination of molecular geometries, electronic structures, and the energetics of reaction pathways, including transition states.[10] By calculating properties such as frontier molecular orbital energies (HOMO/LUMO), atomic charges, and reaction energy barriers, we can gain quantitative insights into the reactivity of a given boronic acid.[11]

    Comparative Analysis: (6-Methylbenzofuran-2-yl)boronic acid vs. Other Heteroaryl Boronic Acids

    The reactivity of (6-Methylbenzofuran-2-yl)boronic acid can be benchmarked against other commonly used heteroaryl boronic acids. The presence of the electron-donating methyl group at the 6-position is expected to influence its electronic properties compared to the parent benzofuran-2-ylboronic acid.

    Boronic AcidKey Structural FeatureExpected Impact on Reactivity in Suzuki-Miyaura CouplingpKa
    (6-Methylbenzofuran-2-yl)boronic acid Electron-donating methyl group on the benzofuran ring.The methyl group may increase the electron density on the benzofuran ring, potentially enhancing the nucleophilicity of the transferring group and facilitating the transmetalation step.Estimated to be slightly higher than benzofuran-2-ylboronic acid due to the electron-donating methyl group.
    Benzofuran-2-ylboronic acid Fused aromatic furan and benzene rings.Generally stable and reactive in Suzuki-Miyaura couplings, providing a good balance of reactivity and stability.[12]6.22 ± 0.30[12]
    Furan-2-boronic acid Single five-membered heteroaromatic ring.Prone to protodeboronation (cleavage of the C-B bond by a proton source), especially at elevated temperatures, which can lead to lower yields.8.29 ± 0.53[12]
    Thiophene-2-boronic acid Sulfur-containing five-membered heteroaromatic ring.Generally more stable than furan-2-boronic acid but can still undergo protodeboronation.[12]8.41 ± 0.53[12]
    Phenylboronic acid Simple aromatic boronic acid.A standard benchmark for reactivity, but lacks the specific electronic and steric features of the benzofuran scaffold.~8.8

    Note: The pKa values can vary depending on the experimental conditions and measurement techniques.[2]

    The fused benzene ring in benzofuran derivatives generally imparts greater stability compared to simple five-membered heteroaryl boronic acids like furan-2-boronic acid.[12] This often translates to higher yields and broader applicability in cross-coupling reactions.

    In-Silico Workflow for Reactivity Modeling

    The following section outlines a detailed, step-by-step protocol for the in-silico modeling of the reactivity of (6-Methylbenzofuran-2-yl)boronic acid, focusing on its participation in the Suzuki-Miyaura cross-coupling reaction.

    Computational Methodology

    Density Functional Theory (DFT) calculations are the cornerstone of this workflow. A hybrid functional, such as B3LYP, is often a good starting point, paired with a suitable basis set like 6-31G(d,p) for geometry optimizations and frequency calculations.[9] For more accurate energy calculations, a larger basis set can be employed. Solvation effects, which are crucial in modeling reactions in solution, can be incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).

    Step-by-Step Protocol
    • Geometry Optimization and Electronic Structure Analysis of Reactants:

      • Construct the 3D structures of (6-Methylbenzofuran-2-yl)boronic acid, the aryl halide coupling partner (e.g., bromobenzene), the palladium catalyst precursor (e.g., Pd(PPh₃)₄), and the base (e.g., OH⁻).

      • Perform geometry optimizations for each molecule to find their lowest energy conformations.

      • Analyze the electronic properties of the optimized structures, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, as well as the electrostatic potential. This provides initial insights into the molecule's reactivity.

    • Modeling the Suzuki-Miyaura Catalytic Cycle:

      • Oxidative Addition: Model the reaction of the aryl halide with the active Pd(0) catalyst to form the Pd(II) intermediate. Locate the transition state for this step and calculate the activation energy.

      • Transmetalation: This is the key step for evaluating the boronic acid's reactivity. Model the reaction of the Pd(II) intermediate with the boronate species (formed by the reaction of the boronic acid with the base) to transfer the 6-methylbenzofuran-2-yl group to the palladium center.[3][5] This involves locating the pre-transmetalation complex and the transition state for the C-C bond formation. The activation energy of this step is a critical descriptor of reactivity.

      • Reductive Elimination: Model the final step where the coupled product is eliminated from the Pd(II) complex, regenerating the Pd(0) catalyst. Locate the transition state and calculate the activation energy.

    • Data Analysis and Reactivity Comparison:

      • Construct a reaction energy profile for the entire catalytic cycle.

      • Compare the calculated activation energy for the transmetalation step of (6-Methylbenzofuran-2-yl)boronic acid with that of other boronic acids (e.g., benzofuran-2-ylboronic acid, phenylboronic acid) modeled under the same computational conditions. A lower activation energy suggests higher reactivity.

      • Analyze the geometries of the transition states to understand the steric and electronic factors influencing the reaction rate.

    Visualization of the In-Silico Workflow

    G cluster_0 1. Input & Optimization cluster_1 2. Electronic Structure Analysis cluster_2 3. Reaction Mechanism Modeling cluster_3 4. Analysis & Comparison A Construct 3D Structures (Boronic Acid, Aryl Halide, Catalyst, Base) B Geometry Optimization (DFT) Find Lowest Energy Conformations A->B C Calculate Electronic Properties (HOMO, LUMO, ESP) B->C D Model Catalytic Cycle Steps (Oxidative Addition, Transmetalation, Reductive Elimination) C->D E Locate Transition States & Calculate Activation Energies D->E F Construct Reaction Energy Profile E->F G Compare Activation Energies with Alternative Boronic Acids F->G H Analyze Transition State Geometries G->H

    Caption: In-silico workflow for modeling boronic acid reactivity.

    The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

    The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to interpreting the results of in-silico modeling.

    Suzuki_Miyaura_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X (Intermediate) B->C D Ligand Exchange/ Base Activation C->D Base E Ar-Pd(II)-OR' D->E F Transmetalation (R'-B(OH)2) E->F R'-B(OH)2 G Ar-Pd(II)-R' F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Ar-R' (Coupled Product) H->I

    Caption: Generalized Suzuki-Miyaura catalytic cycle.

    Conclusion and Future Outlook

    In-silico modeling provides an indispensable toolkit for the modern chemist, offering predictive power and deep mechanistic insights into complex reactions. For (6-Methylbenzofuran-2-yl)boronic acid, a molecule of significant interest in medicinal chemistry, computational approaches can guide the rational design of synthetic strategies, optimize reaction conditions, and accelerate the discovery of novel bioactive compounds. The workflow and comparative data presented in this guide serve as a robust starting point for researchers looking to leverage the power of computational chemistry in their work. As computational methods continue to evolve in accuracy and efficiency, their integration into the daily workflow of synthetic chemists will undoubtedly become even more seamless and impactful.

    References

    • Kur, K., Kowalska-Baron, A., & Miller, E. (n.d.). The DFT study on the electronic structure of boronic acid derivatives and its esters with fructose. Biotechnology and Food Science.
    • Mettler Toledo. (n.d.). Reaction Lab | Chemical Kinetics Modeling Software. [Link]

    • Bicudo, T. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

    • Gildner, P. G., & Colacot, T. J. (2015). Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. [Link]

    • Jover, J., et al. (2010). A computational study of phosphine ligand effects in Suzuki–Miyaura coupling. Journal of Molecular Catalysis A: Chemical. [Link]

    • Bicudo, T. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. OA Monitor Ireland. [Link]

    • Bicudo, T. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

    • Al-Zuhairi, A. J., & El-Hendawy, M. M. (2018). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing. [Link]

    • Kinetiscope. (n.d.). A stochastic kinetics simulator. [Link]

    • Ansys. (n.d.). Ansys Chemkin | Chemical Kinetics Simulation Software. [Link]

    • David, L. A., & Bult, A. T. (2025). Boronic Acid Adsorption on Hydrated Rutile TiO2(110): A DFT + U Study. ACS Omega. [Link]

    • Grinberg, M., et al. (2025). SynKit: A Graph-Based Python Framework for Rule-Based Reaction Modeling and Analysis. Journal of Chemical Information and Modeling. [Link]

    • Popelier, A., & Popelier, P. L. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed. [Link]

    • RMG. (2026). Reaction Mechanism Generator. [Link]

    • Chen, Y., et al. (2025). DFT Study of Boric Acid-Promoted Thioester Hydrolysis via a Concerted Bond-Breaking Mechanism. The Journal of Physical Chemistry A. [Link]

    • Academia.edu. (n.d.). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. [Link]

    • Nadin, A., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. [Link]

    • Staszewska-Krajewska, O., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]

    • Ishihara, K., et al. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. ACS Publications. [Link]

    • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted... [Link]

    • ResearchGate. (n.d.). Reactivity of boronic acids: past and present. [Link]

    • ResearchGate. (n.d.). The reaction of benzofuran-2-ylacetic acid with phenylboronic acid[13]. [Link]

    • Hocek, M., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

    • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

    • ResearchGate. (n.d.). (PDF) Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. [Link]

    • DOI. (n.d.). Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis. [Link]

    • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

    • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

    • Research Collection. (2024). Repurposing quantum chemical descriptor datasets for on-the-fly generation of informative reaction representations: application. [Link]

    • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

    • Semantic Scholar. (2002). Molecular Sciences Chemical Reactivity as Described by Quantum Chemical Methods. [Link]

    • MDPI. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Link]

    • PMC. (n.d.). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. [Link]

    • MDPI. (2024). Quantum-Chemistry Study of the Hydrolysis Reaction Profile in Borate Networks: A Benchmark. [Link]

    • PMC. (n.d.). Quantum Descriptors for Predicting and Understanding the Structure-Activity Relationships of Michael Acceptor Warheads. [Link]

    • PMC. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

    • Frontiers. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. [Link]

    • Springer. (n.d.). Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor. [Link]

    Sources

    Validation

    The Strategic Application of (6-Methylbenzofuran-2-yl)boronic Acid Scaffolds in Modern Drug Discovery: A Comparative Guide

    In the landscape of contemporary medicinal chemistry, the strategic selection of core molecular scaffolds is a critical determinant of success in any drug discovery program. Among the privileged heterocyclic systems, the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of contemporary medicinal chemistry, the strategic selection of core molecular scaffolds is a critical determinant of success in any drug discovery program. Among the privileged heterocyclic systems, the benzofuran motif has consistently demonstrated significant therapeutic potential across a wide array of biological targets.[1][2] The introduction of a boronic acid moiety at the 2-position of the benzofuran ring system, as seen in molecules like (6-Methylbenzofuran-2-yl)boronic acid, provides a versatile chemical handle for the construction of diverse compound libraries with finely-tuned pharmacological properties. This guide provides an in-depth technical comparison of the application of (6-Methylbenzofuran-2-yl)boronic acid and its derivatives in drug discovery, with a focus on anticancer and neuroprotective agents. We will explore the causal relationships behind experimental design, present comparative data, and provide detailed protocols for key synthetic transformations.

    The Benzofuran-2-yl Boronic Acid Scaffold: A Privileged Starting Point

    The benzofuran core is a recurring structural motif in numerous natural products and biologically active synthetic compounds.[3] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets. The boronic acid group at the 2-position is of particular strategic importance for several reasons:

    • Versatility in C-C Bond Formation: It is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, enabling extensive exploration of the chemical space and optimization of target engagement.[4][5]

    • Modulation of Physicochemical Properties: The boronic acid moiety can influence the solubility, polarity, and metabolic stability of the parent molecule.[6]

    • Potential for Direct Target Interaction: In some cases, the boronic acid itself can act as a pharmacophore, forming reversible covalent bonds with active site residues of enzymes, such as serine proteases.[7]

    The 6-methyl substituent on the benzofuran ring is anticipated to influence the molecule's properties in several ways, including increasing lipophilicity, potentially enhancing metabolic stability by blocking a potential site of oxidation, and providing a specific steric and electronic profile that can be exploited for selective target binding. While direct and extensive case studies on (6-Methylbenzofuran-2-yl)boronic acid are emerging, we can infer its potential by comparing it with other substituted benzofuran-2-yl boronic acid derivatives.

    Case Study 1: Anticancer Applications of Substituted 2-Arylbenzofurans

    The development of novel anticancer agents is a major focus of research where benzofuran derivatives have shown considerable promise.[3][8] The ability to synthesize a wide range of 2-arylbenzofurans from their corresponding boronic acid precursors has been instrumental in exploring their structure-activity relationships (SAR).

    Comparative Analysis of Anticancer Activity

    The following table summarizes the in vitro cytotoxic activity of a series of benzofuran derivatives against various cancer cell lines. This data allows for a comparative analysis of how different substitution patterns on the benzofuran and the 2-aryl ring influence anticancer potency.

    Compound IDBenzofuran Substitution2-Aryl SubstitutionCancer Cell LineIC50 (µM)Reference
    9e 5-Bromo3-carboxyphenylMDA-MB-231 (Breast)2.52 ± 0.39[9][10]
    9f 5-Bromo4-carboxyphenylMDA-MB-231 (Breast)11.50 ± 1.05[9][10]
    9b 2-Methyl3-carboxyphenylMDA-MB-231 (Breast)37.60 ± 1.86[9][10]
    Doxorubicin (Reference Drug)MDA-MB-231 (Breast)2.36 ± 0.18[9][10]
    Compound 1 3-Methyl, brominatedNot ApplicableK562 (Leukemia)5[8]
    Compound 1 3-Methyl, brominatedNot ApplicableHL60 (Leukemia)0.1[8]

    Interpretation of SAR:

    From the data presented, several key SAR insights can be drawn. The 5-bromo substituted benzofuran derivative 9e exhibits significantly higher potency against the MDA-MB-231 breast cancer cell line compared to the 2-methyl substituted analog 9b .[9][10] This highlights the profound impact of substitution on the benzofuran ring. The position of the carboxylic acid on the 2-phenyl ring also plays a crucial role, with the meta-substituted compound 9e being more active than the para-substituted compound 9f .[9][10] The potent activity of the brominated methylbenzofuran derivative Compound 1 against leukemia cell lines further underscores the importance of halogenation in enhancing cytotoxic effects.[8]

    Based on these observations, a (6-Methylbenzofuran-2-yl)boronic acid precursor could be strategically utilized to synthesize 2-arylbenzofurans with the 6-methyl group potentially enhancing cell permeability and metabolic stability, which are critical for in vivo efficacy.

    Experimental Workflow: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling

    The following diagram illustrates a typical workflow for the synthesis of a 2-arylbenzofuran library from a benzofuran-2-ylboronic acid precursor.

    G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A (6-Methylbenzofuran-2-yl)boronic acid F Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) A->F B Aryl Halide (e.g., Aryl Bromide) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Ethanol/Water) E->F G Quench Reaction F->G H Solvent Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J K 2-Aryl-6-methylbenzofuran Derivative J->K

    Caption: A generalized workflow for the synthesis of 2-aryl-6-methylbenzofuran derivatives.

    Case Study 2: Neuroprotective Applications as Cholinesterase Inhibitors

    Benzofuran derivatives have also been extensively investigated as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease.[11] One of the key strategies in managing Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine in the brain.[12]

    Comparative Analysis of Cholinesterase Inhibitory Activity

    The following table presents the cholinesterase inhibitory activities of various 2-arylbenzofuran derivatives. This data provides a basis for understanding the structural requirements for potent and selective inhibition.

    Compound IDBenzofuran Substitution2-Aryl SubstitutionTarget EnzymeIC50 (µM)Reference
    34 7-BromoN-methylbenzylamine moietyBChE0.7[1][13]
    34 7-BromoN-methylbenzylamine moietyAChE27.7[1][13]
    35 5-BromoN-methylbenzylamine moietyBChE3.5[1][13]
    35 5-BromoN-methylbenzylamine moietyAChE32.2[1][13]
    31 UnsubstitutedN-methylbenzylamine moietyBChE2.1[1][13]
    Galantamine (Reference Drug)BChE35.3[14]
    10d 5-Bromo-triazole hybrid2,5-dimethoxyphenylAChE0.55 ± 1.00[15]
    7c Benzofuran-basedVariedAChE0.058[6]
    Donepezil (Reference Drug)AChE0.049[6]

    Interpretation of SAR:

    The data reveals that 2-arylbenzofuran derivatives can be potent and selective inhibitors of cholinesterases. For instance, compound 34 , with a bromine at the 7-position, is a highly potent and selective BChE inhibitor.[1][13] The position of the bromo substituent is critical, as moving it to the 5-position (compound 35 ) reduces BChE inhibitory activity.[1][13] The unsubstituted analog 31 also shows good BChE inhibition, suggesting that the core 2-arylbenzofuran scaffold is key for activity.[1][13] Furthermore, the benzofuran-triazole hybrid 10d and the derivative 7c demonstrate very potent AChE inhibition, with activities comparable to the standard drug Donepezil.[6][15]

    For the development of novel cholinesterase inhibitors, (6-Methylbenzofuran-2-yl)boronic acid could serve as a valuable starting material. The 6-methyl group could potentially occupy a hydrophobic pocket in the active site of the enzyme, leading to enhanced potency and/or selectivity.

    Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease

    The diagram below illustrates the mechanism of action of cholinesterase inhibitors in the context of Alzheimer's disease.

    G cluster_0 Synaptic Cleft A Presynaptic Neuron C Acetylcholine (ACh) A->C Releases B Postsynaptic Neuron D Cholinesterase (AChE/BChE) C->D Hydrolyzed by E ACh Receptor C->E Binds to G Increased ACh Levels D->G Leads to F 2-Arylbenzofuran Inhibitor F->D Inhibits H Enhanced Neurotransmission G->H Results in

    Sources

    Safety & Regulatory Compliance

    Safety

    (6-Methylbenzofuran-2-yl)boronic acid proper disposal procedures

    As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized organometallic and heterocyclic building blocks is just as critical as their application in cross-coupling reactions. (6-M...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized organometallic and heterocyclic building blocks is just as critical as their application in cross-coupling reactions. (6-Methylbenzofuran-2-yl)boronic acid (CAS: 1800231-49-5) is a highly valuable reagent in Suzuki-Miyaura couplings for drug discovery and material science[1]. However, its organoboron nature and heterocyclic structure demand stringent, causality-driven disposal protocols to mitigate environmental contamination and ensure regulatory compliance.

    This guide provides a comprehensive, self-validating operational framework for the segregation, handling, and final destruction of (6-Methylbenzofuran-2-yl)boronic acid waste.

    Chemical Profiling and Hazard Causality

    Before implementing a disposal protocol, we must understand the physicochemical properties that dictate the chemical's behavior in waste streams. Boronic acids are generally not acutely toxic, but they present specific challenges during accumulation and destruction.

    When exposed to air or dehydrating conditions, boronic acids can form cyclic anhydrides (boroxines). During thermal destruction, the boron atom oxidizes to form boron trioxide ( B2​O3​ ), a fine particulate that requires specialized exhaust scrubbing.

    Table 1: Physicochemical & Hazard Profile of (6-Methylbenzofuran-2-yl)boronic acid

    Property / ParameterSpecification
    Chemical Name (6-Methylbenzofuran-2-yl)boronic acid
    CAS Number 1800231-49-5
    Molecular Formula C9​H9​BO3​
    Molecular Weight 176.0 g/mol
    Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
    Primary Disposal Route High-Temperature Incineration (>850°C) with exhaust scrubbing
    EPA Waste Code Unlisted (managed as characteristic hazardous waste if in regulated solvent)

    Data synthesized from standardized safety data sheets and [2].

    Operational Waste Segregation Workflow

    The fundamental principle of hazardous waste management is source segregation . Mixing incompatible waste streams or unnecessarily combining halogenated and non-halogenated solvents exponentially increases disposal costs and environmental risk.

    If (6-Methylbenzofuran-2-yl)boronic acid is dissolved in a halogenated solvent (e.g., dichloromethane used during reaction workup), it must be incinerated under specific, ultra-high-temperature conditions to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

    G Start Waste Generation: (6-Methylbenzofuran-2-yl)boronic acid State Determine Waste State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidCont Solid Organoboron Waste Container Solid->SolidCont SolventCheck Halogenated Solvent? Liquid->SolventCheck SAA Satellite Accumulation Area (SAA) Storage SolidCont->SAA Halogenated Halogenated Waste Container SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated Waste Container SolventCheck->NonHalogenated No Halogenated->SAA NonHalogenated->SAA TSDF Transfer to Licensed TSDF SAA->TSDF EPA RCRA Manifest Incineration High-Temp Incineration (with Scrubber) TSDF->Incineration Final Destruction

    Figure 1: Decision tree for the segregation and disposal of (6-Methylbenzofuran-2-yl)boronic acid.

    Step-by-Step Disposal Methodologies

    To ensure trustworthiness and compliance with the[3], every protocol below is designed as a self-validating system.

    Protocol A: Solid Waste Management (Unused Reagent or Spilled Powder)

    Mechanistic Rationale: Solid organoboronic acids can generate irritating dust. They must be isolated in sealed, compatible containers to prevent inhalation exposure and moisture-induced degradation prior to incineration.

    • Collection: Using a static-free scoopula, transfer the solid (6-Methylbenzofuran-2-yl)boronic acid into a high-density polyethylene (HDPE) or glass waste container.

    • Self-Validation (Mass Balance): Weigh the waste container before and after the addition. Log the exact mass of the chemical added. This ensures the hazardous waste manifest accurately reflects the inventory, preventing regulatory discrepancies.

    • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "Solid Organoboron Waste: (6-Methylbenzofuran-2-yl)boronic acid" and check the "Irritant" hazard box.

    • Storage: Place the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container remains tightly closed except when adding waste.

    Protocol B: Liquid Waste Management (Reaction Mixtures & Washings)

    Mechanistic Rationale: Boronic acids are frequently dissolved in organic solvents (e.g., THF, DMF, or halogenated solvents) during cross-coupling reactions. The solvent dictates the disposal pathway.

    • Solvent Profiling: Identify the primary solvent carrying the boronic acid waste.

    • Self-Validation (Halogen Verification): Before adding the mixture to a bulk waste carboy, verify the solvent composition. If the composition is unknown, perform a Beilstein test (copper wire flame test) on a micro-aliquot. A green flame confirms the presence of halogens, dictating that the waste must go into the Halogenated stream.

    • Transfer: Funnel the liquid waste into the appropriate segregated carboy (Halogenated vs. Non-Halogenated Organic Waste). Leave at least 10% headspace in the container to accommodate vapor expansion.

    • Secondary Containment: Place the liquid waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume to self-validate against catastrophic leaks.

    Protocol C: Emergency Spill Response

    Mechanistic Rationale: In the event of a spill, immediate containment prevents the spread of fine particulate matter (STOT SE 3 respiratory hazard) into the laboratory's ambient air.

    • Isolate & PPE: Evacuate non-essential personnel. Don safety goggles, a particulate respirator (N95 or P100), and nitrile gloves.

    • Containment: Do not dry-sweep, as this aerosolizes the boronic acid. Lightly mist the spilled powder with a compatible non-reactive solvent (e.g., isopropanol) to dampen the dust.

    • Recovery: Use damp, absorbent pads to wipe up the dampened powder.

    • Self-Validation (Residue Check): After the initial wipe, swab the area with a fresh damp paper towel. If the towel shows any white residue, repeat the cleaning process until the validation swab is completely clean.

    • Disposal: Place all used absorbent materials into a solid hazardous waste bag, seal it, and process it via Protocol A.

    Final Destruction and Regulatory Compliance

    Under the guidelines established by [4], laboratories must not dispose of organoboron compounds via the municipal sewer or standard landfill.

    Once the waste in the Satellite Accumulation Area reaches regulatory limits (or the maximum accumulation time expires), it must be transported by a licensed hazardous waste transporter to a Treatment, Storage, and Disposal Facility (TSDF).

    The causality behind TSDF selection: You must ensure your TSDF utilizes High-Temperature Incineration equipped with an exhaust scrubber . When (6-Methylbenzofuran-2-yl)boronic acid is incinerated, the organic benzofuran backbone combusts into CO2​ and H2​O , but the boronic acid moiety oxidizes into boron trioxide ( B2​O3​ ). Without a wet scrubber system, this particulate matter would be released into the atmosphere, violating Clean Air Act standards. The scrubber neutralizes and captures the boron particulates into an aqueous effluent, which is then safely treated at the facility.

    References

    • Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." US EPA, May 2025.[Link]

    • Environmental Protection Agency (EPA). "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." Electronic Code of Federal Regulations (eCFR).[Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011.[Link]

    Sources

    Handling

    Personal protective equipment for handling (6-Methylbenzofuran-2-yl)boronic acid

    [label=" Finalizing SOP Revisions I'm now revising the Standard Operating Procedure (SOP), incorporating recent feedback. I am focusing on refining the clarity and conciseness of each step.

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="

    Finalizing SOP Revisions

    I'm now revising the Standard Operating Procedure (SOP), incorporating recent feedback. I am focusing on refining the clarity and conciseness of each step. I am now incorporating improved language and visuals. I have updated the diagram, and am now incorporating additional references and guidelines to comply with.

    Integrating Feedback into SOP

    I'm now revising the Standard Operating Procedure (SOP) to enhance clarity. I'm focusing on incorporating feedback to refine each step and improve both language and visuals. I am updating diagrams, and incorporating additional references and guidelines to ensure compliance.

    Finalizing Revisions

    I'm now revising the Standard Operating Procedure (SOP), incorporating recent feedback to improve clarity and conciseness. I'm focused on refining each step, adding visuals, and ensuring all references and guidelines are in compliance. I am now updating the procedures to include the new guidelines.

    Standard Operating Procedure & Safety Guide: Handling (6-Methylbenzofuran-2-yl)boronic Acid

    As a Senior Application Scientist, I recognize that the transition from bench-scale discovery to process chemistry requires an uncompromising approach to laboratory safety. (6-Methylbenzofuran-2-yl)boronic acid is a highly valuable building block in drug development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl scaffolds. However, like many heterocyclic boronic acids, it presents specific physicochemical hazards that mandate stringent operational and disposal protocols.

    This guide provides a self-validating system for handling this compound, ensuring scientific integrity, personnel safety, and regulatory compliance.

    Hazard Identification & Mechanistic Causality

    Before implementing protective measures, it is critical to understand why (6-Methylbenzofuran-2-yl)boronic acid poses a risk. Based on class-representative safety data for structurally analogous heterocyclic boronic acids (such as Benzo[b]thiophene-2-boronic acid), the compound exhibits a specific hazard profile[1]:

    • Skin and Eye Irritation (H315, H319): The Lewis acidic nature of the empty p-orbital on the boron atom allows it to interact rapidly with biological nucleophiles (such as moisture in the eyes or sweat on the skin). This rapid dissolution in the tear film or sweat causes localized, acute irritation[2].

    • Respiratory Irritation (H335): Supplied as a fine crystalline powder, this compound is highly prone to aerosolization. Inhalation of these micro-particles leads to deposition in the upper respiratory tract, where the compound's hygroscopic nature draws in mucosal moisture, triggering respiratory irritation and coughing[3].

    • Acute Oral Toxicity (H302): Systemic absorption through accidental ingestion is harmful, necessitating strict environmental hygiene controls[3].

    Table 1: Quantitative & Categorical Hazard Summary

    Hazard ClassGHS CodeMechanistic CausePreventive Focus
    Acute Toxicity (Oral) H302Systemic absorptionStrict hygiene, no food/drink in lab
    Skin Irritation H315Lewis acid-base interaction with skin moistureBarrier protection (Nitrile gloves)
    Eye Irritation H319Rapid dissolution in tear filmSplash goggles, face shield
    STOT (Single Exposure) H335Mucosal deposition of airborne dustFume hood, respiratory PPE

    Personal Protective Equipment (PPE) Matrix

    To mitigate the hazards outlined above, a robust PPE strategy is required. The following specifications are grounded in European (EN) and NIOSH standards for handling reactive boronic acid powders[2].

    Table 2: PPE Specifications for (6-Methylbenzofuran-2-yl)boronic Acid

    Protection ZoneEquipment SpecificationOperational Rationale
    Ocular (Eyes) Chemical safety goggles (EN 166 compliant)Prevents airborne dust and accidental chemical splashes from reaching the vulnerable ocular mucosa.
    Dermal (Hands) Nitrile rubber gloves (Min. thickness: 0.11 mm)Nitrile provides an effective chemical barrier against mild organic acids. Double-gloving is highly recommended for bulk transfers.
    Dermal (Body) Flame-retardant lab coat, closed-toe shoesPrevents the accumulation of fine dust on personal clothing and protects against secondary chemical spills.
    Respiratory NIOSH/MSHA or EN 149:2001 approved respirator (N95/P2)Mandatory only if handling outside a fume hood, or during large-scale emergency spill cleanups to filter out fine particulates[2].

    Operational Handling Protocol

    A self-validating protocol ensures that safety is built directly into the workflow, rather than treated as an afterthought.

    Step-by-Step Methodology for Reaction Setup:

    • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Boronic acids must never be handled on an open bench due to their aerosolization risk[1].

    • Static Mitigation: Boronic acid powders are highly prone to static cling, which dramatically increases the risk of airborne dust generation. Use an anti-static weighing boat and a grounded metal or static-dissipative polymer spatula.

    • Weighing & Transfer: Tare the closed vial. Open the vial only inside the fume hood. Carefully transfer the required mass of (6-Methylbenzofuran-2-yl)boronic acid to minimize agitation.

    • Inert Atmosphere Preparation: Because boronic acids can slowly form anhydrides (boroxines) upon exposure to atmospheric moisture, immediately seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) to preserve reagent integrity[2].

    • Decontamination: Wipe down the analytical balance and fume hood surface with a damp paper towel (using a mild aqueous solvent) to capture any microscopic dust. Wash hands thoroughly immediately after doffing gloves[3].

    OperationalWorkflow A 1. Environmental Control Verify Fume Hood Airflow (>100 fpm) B 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat A->B C 3. Material Handling Weigh with Anti-Static Spatula B->C D 4. Transfer & Reaction Sealed Transport to Inert Atmosphere C->D E 5. Decontamination Clean Surfaces with Aqueous Solvent D->E

    Caption: Standard Operating Procedure for Handling (6-Methylbenzofuran-2-yl)boronic Acid.

    Spill Management & Disposal Plan

    In the event of a spill, the primary objective is to prevent the powder from becoming airborne and entering the respiratory tracts of laboratory personnel.

    Emergency Spill Protocol:

    • Evacuation & Assessment: If a large quantity is dropped outside a fume hood, evacuate personnel from the immediate vicinity to allow airborne dust to settle[1].

    • PPE Escalation: Responders must don a NIOSH-approved N95/P2 respirator and double nitrile gloves before approaching the spill zone[2].

    • Containment: Surround the spill with an inert, damp absorbent material to prevent further spreading.

    • Mechanical Cleanup: Do not dry sweep. Dry sweeping forces micro-particles into the air. Instead, gently sweep the material using a damp brush or shovel into a dedicated, sealable hazardous waste container[1].

    • Surface Decontamination: Wash the spill area with copious amounts of water. Boronic acids are generally water-soluble and can be mobilized for complete surface removal[2].

    Waste Disposal Considerations: (6-Methylbenzofuran-2-yl)boronic acid waste must not be discharged into the municipal sewer system. Due to the presence of boron and the organic benzofuran core, all solid residues and contaminated packaging must be transferred to an authorized incinerator equipped with an afterburner and a flue gas scrubber[3]. Dispose of all contents in strict accordance with local, regional, and international environmental regulations[2].

    SpillManagement A Spill Detected Assess Volume & Dust B Evacuate & Isolate Allow Dust to Settle A->B C Don Emergency PPE Add N95/P2 Respirator B->C D Containment Sweep Gently (No Aerosols) C->D E Hazardous Waste Seal in Labeled Container D->E

    Caption: Emergency Spill Response Pathway for Boronic Acid Powders.

    References

    • Isoquinoline-7-boronic acid - Safety Data Sheet. SynQuest Laboratories, Inc. 3

    • Phenylboronic acid - Safety Data Sheet. Thermo Fisher Scientific. 2

    • Benzo[b]thiophene-2-boronic Acid - Safety Data Sheet. TCI EUROPE N.V. 1

    Sources

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